Mesaconitine (Standard)
Description
BenchChem offers high-quality Mesaconitine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesaconitine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJBXVYNBQQBD-SHANDMFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)C56[C@H](C[C@H]([C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-64-9 | |
| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Mesaconitine's Role in the Activation of Noradrenergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843) (MA), a C19 diterpenoid alkaloid derived from plants of the Aconitum genus, is renowned for its potent biological activities and significant toxicity.[1] Its primary pharmacological effects, including analgesia and antiepileptiform actions, are intrinsically linked to its interaction with the central noradrenergic system.[1][2] This technical guide provides an in-depth examination of the molecular and cellular mechanisms through which mesaconitine activates noradrenergic neurons. The core mechanism involves a dual action: the modulation of voltage-gated sodium channels leading to an increased intracellular sodium concentration, which in turn indirectly inhibits the reuptake of norepinephrine (B1679862) (NE), and the direct promotion of NE release from nerve endings.[1][3][4] This elevation of extracellular NE levels enhances noradrenergic signaling, primarily through β-adrenergic receptors, leading to increased neuronal excitability in regions like the hippocampus.[5] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying pathways to offer a comprehensive resource for professionals in neuroscience and drug development.
Introduction
Aconitum alkaloids, particularly diester-diterpenoids like mesaconitine, have a long history in traditional medicine, but their use is limited by a narrow therapeutic window and high toxicity.[1] The neuropharmacological profile of mesaconitine is complex, with effects on the central noradrenergic and serotonergic systems.[1][6] It behaves similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants by increasing the availability of norepinephrine in the synaptic cleft.[1] This guide focuses specifically on the mechanisms underpinning the activation of noradrenergic pathways, a critical aspect of both its therapeutic potential and its toxicological profile.
Core Mechanism: Modulation of Voltage-Gated Sodium Channels
The foundational action of mesaconitine, like other toxic Aconitum alkaloids, is its interaction with voltage-gated sodium channels (VGSCs) on the membranes of excitable cells, including neurons.[7][8] Mesaconitine binds to neurotoxin binding site 2 on the alpha-subunit of the channel, which suppresses the channel's inactivation.[8][9] This leads to a persistent influx of sodium ions (Na+), causing prolonged membrane depolarization.[7][10] While this initially causes hyperexcitability, the massive and sustained Na+ influx ultimately leads to a state of complete inexcitability and neurotransmission suppression.[7][8] This primary action on VGSCs is the indirect trigger for its effects on the noradrenergic system.[3][4]
Activation of Noradrenergic Neurons
Mesaconitine activates the noradrenergic system through a multi-faceted process that elevates extracellular norepinephrine levels. This occurs primarily through the inhibition of norepinephrine reuptake and potentially through enhanced neurotransmitter release.
Inhibition of Norepinephrine Reuptake
A key mechanism for increasing synaptic norepinephrine is the inhibition of its reuptake transporter (NET). Studies have shown that mesaconitine inhibits the uptake of radiolabeled norepinephrine ([3H]noradrenaline) in rat hippocampal synaptosomes in a concentration-dependent fashion.[5] This effect is believed to be an indirect consequence of VGSC activation. The persistent Na+ influx caused by mesaconitine increases the intracellular sodium concentration in the synaptosomes, which in turn blocks the function of the Na+-dependent norepinephrine transporter.[3][4] This is supported by findings that the Na+ channel blocker tetrodotoxin (B1210768) prevents the inhibitory action of aconitine (B1665448) alkaloids on norepinephrine uptake.[4]
Enhanced Norepinephrine Release
In addition to blocking reuptake, evidence suggests that mesaconitine can directly promote the release of norepinephrine from sympathetic nerve fibers.[1] Studies on isolated guinea-pig vas deferens showed that mesaconitine induced contractions by enhancing the neuronal release of noradrenaline.[1] This action, combined with reuptake inhibition, leads to a significant and sustained increase in the concentration of norepinephrine at the synapse, amplifying its effect on postsynaptic receptors.
Electrophysiological Correlates of Noradrenergic Activation
The functional consequence of increased synaptic norepinephrine is an enhancement of neuronal excitability. In rat hippocampal slices, a low concentration of mesaconitine (10 nM) was shown to increase the amplitude of the postsynaptic population spike by 31.10% ± 6.7% and to trigger additional spikes.[5] Crucially, this enhancement of neuronal activity was completely abolished by the β-adrenoceptor antagonists propranolol (B1214883) and timolol (B1209231) (1 µM), confirming that the effect is mediated by the activation of the noradrenergic system.[5]
Signaling Pathways and Receptor Involvement
The increased levels of norepinephrine resulting from mesaconitine's actions activate postsynaptic adrenergic receptors. The specific downstream effects depend on the receptor subtypes involved.
Role of β-Adrenergic Receptors
Evidence strongly points to the involvement of β-adrenergic receptors in mediating mesaconitine's effects. As mentioned, the enhancement of hippocampal excitability is blocked by β-antagonists.[5] Furthermore, the analgesic properties of mesaconitine are linked to the activation of β-adrenoceptors, which are coupled to Gs proteins.[1] Activation of this pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that modulates neuronal function.[1]
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Different effects on [3H]noradrenaline uptake of the Aconitum alkaloids aconitine, 3-acetylaconitine, lappaconitine, and N-desacetyllappaconitine in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesaconitine - Wikipedia [en.wikipedia.org]
- 8. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural Sources of Mesaconitine in Aconitum Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843) is a highly toxic C19 diterpenoid alkaloid naturally occurring in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. However, the narrow therapeutic window of aconite alkaloids, including mesaconitine, necessitates a thorough understanding of their distribution and concentration in different plant species and parts. This technical guide provides a comprehensive overview of the natural sources of mesaconitine in Aconitum species, detailing quantitative data, experimental protocols for its analysis, and insights into its molecular mechanisms of action.
Mesaconitine Distribution in Aconitum Species
Mesaconitine is found in numerous Aconitum species, with its concentration varying significantly depending on the species, geographical origin, time of harvest, and the specific plant part. The roots and tubers are generally the primary sites of accumulation for this and other toxic alkaloids.[2]
Table 1: Quantitative Content of Mesaconitine in Various Aconitum Species
| Aconitum Species | Plant Part | Mesaconitine Content | Analytical Method | Reference |
| Aconitum carmichaeli | Raw Tuber | 0.027% | HPLC | [3] |
| Aconitum kusnezoffii | Raw Tuber | Not explicitly quantified, but present | HPLC-ESI/MS/MS | [4] |
| Aconitum japonicum | Not specified | Present | Not specified | [1] |
| Aconitum jaluense | Not specified | Present | Not specified | [1] |
| Aconitum heterophyllum | Tuber | Present, but not quantified | UHPLC-DAD-QTOF-IMS | [5] |
| Aconitum pendulum | Not specified | Present | UPLC-Q-TOF/MS | [6] |
Note: This table is a compilation of available data. Direct comparison between studies may be limited due to variations in analytical methods, sample preparation, and the geographical source of the plant material.
Experimental Protocols for Mesaconitine Analysis
Accurate quantification of mesaconitine is crucial for the quality control of herbal medicines and for toxicological studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the most common and reliable methods for this purpose.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Mesaconitine Quantification
This protocol is based on the method described for the analysis of aconite alkaloids in Aconitum carmichaeli and Aconitum kusnezoffii.[3][4]
1. Sample Preparation (Extraction): a. Pulverize dried plant material (e.g., tubers) to a fine powder. b. Accurately weigh 1.0 g of the powder. c. Add 20 mL of an extraction solvent (e.g., 70% methanol). d. Sonicate the mixture for 30 minutes. e. Allow the mixture to stand for 60 minutes. f. Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC System and Conditions:
- HPLC System: Agilent 1100 series or equivalent.
- Column: XTerra RP18 column (5 µm, 4.6 mm × 250 mm).[3]
- Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.03 M ammonium (B1175870) hydrogen carbonate.[3]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 235 nm.
- Column Temperature: 25 °C.
3. Quantification: a. Prepare a series of standard solutions of mesaconitine of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Inject the prepared sample extract into the HPLC system. d. Determine the concentration of mesaconitine in the sample by comparing its peak area to the calibration curve.
Protocol 2: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for Mesaconitine Analysis
This protocol provides a more sensitive and selective method for the identification and quantification of mesaconitine, as described for the analysis of Aconitum heterophyllum and Aconitum pendulum.[5][6]
1. Sample Preparation: a. Follow the same extraction procedure as described in Protocol 1.
2. UHPLC-Q-TOF/MS System and Conditions:
- UHPLC System: Agilent 1290 Infinity II or equivalent.
- MS System: Agilent 6550 iFunnel Q-TOF LC/MS or equivalent.
- Column: Waters Acquity UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm).[7]
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Range: m/z 100-1000.
3. Data Acquisition and Analysis: a. Acquire data in full scan mode for qualitative analysis and in targeted MS/MS mode for quantitative analysis. b. Identify mesaconitine based on its accurate mass and fragmentation pattern. c. Quantify mesaconitine using a standard calibration curve.
Signaling Pathways of Mesaconitine
Mesaconitine exerts its potent physiological and toxicological effects primarily through its interaction with voltage-gated sodium channels and the noradrenergic system.
Interaction with Voltage-Gated Sodium Channels
Mesaconitine binds to site 2 of the voltage-gated sodium channels in excitable membranes, such as those in neurons and cardiomyocytes.[1] This binding leads to a persistent activation of the sodium channels by preventing their inactivation.[1] The continuous influx of sodium ions (Na+) causes membrane depolarization, leading to a state of hyperexcitability, which can manifest as cardiac arrhythmias and neurotoxicity.[1]
Modulation of the Noradrenergic System
Mesaconitine has been shown to interact with the noradrenergic system, which plays a role in its analgesic effects.[8] It can inhibit the reuptake of noradrenaline (norepinephrine), leading to an increased concentration of this neurotransmitter in the synaptic cleft.[9] This enhanced noradrenergic signaling is thought to contribute to its antinociceptive properties. At low concentrations, it can have an excitatory action, while at high concentrations, it can be depressant.[1]
Conclusion
This technical guide provides a foundational understanding of mesaconitine as a natural constituent of Aconitum species. The presented quantitative data, though not exhaustive, highlights the variability of mesaconitine content and underscores the importance of rigorous analytical methods for quality control and safety assessment of Aconitum-derived products. The detailed experimental protocols offer a starting point for researchers to develop and validate their own analytical procedures. Furthermore, the elucidation of mesaconitine's signaling pathways provides crucial insights for drug development professionals exploring its potential therapeutic applications and for toxicologists investigating its mechanisms of toxicity. Further research is warranted to expand the quantitative database of mesaconitine across a wider range of Aconitum species and to further unravel the complexities of its pharmacological and toxicological profiles.
References
- 1. Mesaconitine - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated strategy of UPLC-Q-TOF/MS and HPTLC/PAD-DESI-MSI for the analysis of chemical variations: A case study of Tibetan medicine Tiebangchui - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 8. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Aconitine-Type Diterpenoid Alkaloids
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Biosynthesis of Diterpenoid Alkaloids like Mesaconitine (B191843)
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of C19-diterpenoid alkaloids (DAs), with a focus on aconitine-type structures such as mesaconitine. The biosynthesis of these complex natural products is a multi-step process involving several enzyme families, starting from common isoprenoid precursors. While the initial steps leading to the diterpene skeleton are well-established, the later tailoring steps that create the vast diversity of these alkaloids are still an active area of research.
Overview of the Diterpenoid Alkaloid Biosynthetic Pathway
The biosynthesis of mesaconitine and other aconitine-type alkaloids can be divided into three main phases:
-
Formation of the Universal Diterpene Precursor: Like all terpenoids, the pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[1][2] Four molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4]
-
Assembly of the Diterpene Skeleton: GGPP undergoes a series of cyclizations catalyzed by terpene synthases (TPSs) to form the characteristic polycyclic hydrocarbon skeletons. For aconitine-type alkaloids, this involves the formation of an ent-atisane skeleton.[5][6]
-
Tailoring and Functionalization: The core skeleton is then subjected to extensive post-modifications, including oxidation, hydroxylation, methylation, acylation, and the crucial incorporation of a nitrogen atom, which are catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s), acyltransferases, and methyltransferases.[7] These steps lead to the formation of the final bioactive compounds like mesaconitine.
The complete enzymatic sequence for the later tailoring steps remains partially unresolved, with many intermediates and enzymes yet to be fully characterized.[4][8]
Key Stages of the Biosynthetic Pathway
The pathway is initiated from the universal C5 isoprenoid units, IPP and DMAPP.
-
IPP and DMAPP Synthesis: These precursors are generated via the MVA pathway in the cytosol or the MEP pathway in plastids.[1][2]
-
GGPP Formation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to produce the C20 compound GGPP.[3][8]
-
Cyclization to ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step in diterpenoid biosynthesis is the protonation-initiated cyclization of GGPP by ent-copalyl diphosphate synthase (CPS) to yield the bicyclic intermediate ent-CPP.[3][9]
-
Formation of the Atisane Skeleton: Class I diterpene synthases, such as kaurene synthase-like (KSL) enzymes, further cyclize ent-CPP into various tetracyclic diterpene skeletons.[5] For mesaconitine and related compounds, the key precursor is the ent-atisane scaffold.[5][6] The biosynthesis is presumed to proceed via an atisenol route.[3]
A defining feature of diterpenoid alkaloids is the incorporation of a nitrogen atom, which typically forms a piperidine (B6355638) ring.
-
Nitrogen Source: Recent studies have shown that ethanolamine, derived from the decarboxylation of L-serine, is the preferred source of nitrogen for the majority of detected diterpenoid alkaloids.[7][10]
-
Key Enzymes: The incorporation involves a series of reactions catalyzed by CYP450s and a reductase.[10] This process leads to the formation of key intermediates like atisinium.[7]
-
Skeletal Rearrangement: The initial C20 atisane-type skeleton undergoes a complex series of oxidative modifications and skeletal rearrangements to form the C19 aconitane (B1242193) skeleton characteristic of mesaconitine.[5][6] This transformation involves the loss of a carbon atom and the intricate formation of the hexacyclic ring system.[3]
The final structure of mesaconitine is achieved through a series of tailoring reactions that add functional groups to the aconitane core. These reactions are responsible for the compound's bioactivity and toxicity.
-
Oxidation and Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) play a critical role in introducing hydroxyl groups at various positions on the skeleton.[1]
-
Acylation and Methylation: The hydroxyl groups are subsequently modified by acyltransferases and methyltransferases. Mesaconitine features an acetyl group at C-8 and a benzoyl group at C-14, as well as several methoxy (B1213986) groups.[5][11] BAHD acyltransferases are a family of enzymes implicated in these acylation steps.[12]
The following diagram illustrates the proposed biosynthetic pathway leading to the core aconitane skeleton.
Quantitative Data
Specific quantitative data on enzyme kinetics and intermediate yields for the mesaconitine biosynthetic pathway are not extensively reported in the literature. However, pharmacokinetic studies on mesaconitine and its metabolites provide valuable quantitative insights into its disposition and metabolism after administration. The following table summarizes key parameters from a study using UPLC-MS/MS.
| Compound | Parameter | Value | Unit | Reference |
| 10-hydroxy mesaconitine | Bioavailability (Oral) | 17.6 | % | [13] |
| 10-hydroxy mesaconitine | t1/2 (Oral) | 3.1 ± 0.4 | h | [13] |
| 10-hydroxy mesaconitine | t1/2 (Intravenous) | 1.3 ± 0.6 | h | [13] |
| 10-hydroxy mesaconitine | AUC(0-t) (Oral, 5 mg/kg) | 207.6 ± 72.9 | ng/mL·h | [13] |
| 10-hydroxy mesaconitine | AUC(0-t) (IV, 0.1 mg/kg) | 23.6 ± 5.9 | ng/mL·h | [13] |
| Aconitine Analogues | LLOQ (in rat plasma) | 0.3 | ng/mL | [13] |
| Aconitine Analogues | Recovery (in rat plasma) | > 79.1 | % | [13] |
LLOQ: Lower Limit of Quantification; AUC: Area Under the Curve; t1/2: Half-life.
Methodological Overview for Pathway Elucidation
The elucidation of complex biosynthetic pathways like that of mesaconitine relies on a combination of transcriptomics, functional genomics, and analytical chemistry. A typical experimental workflow for identifying and characterizing key enzymes, such as terpene synthases, is outlined below.
-
Transcriptome Sequencing and Gene Mining: High-throughput RNA sequencing (RNA-seq) is performed on different tissues of the source plant (e.g., Aconitum species), particularly the roots where alkaloids accumulate.[1][3] The resulting transcriptome is mined for candidate genes encoding enzyme families known to be involved in terpenoid biosynthesis (e.g., TPS, CYP450, KSL).[5][9]
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host system, such as E. coli or yeast (Saccharomyces cerevisiae).[14] This allows for the production and purification of the recombinant enzyme.
-
In Vitro Enzymatic Assays: The purified recombinant enzyme is incubated with a putative substrate (e.g., GGPP for a diterpene synthase).[5]
-
Product Identification: The reaction products are extracted and analyzed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][15] The structure of the product is confirmed by comparing its mass spectrum and retention time with authentic standards.
-
Pathway Reconstruction: By identifying the function of multiple enzymes, the steps of the biosynthetic pathway can be pieced together. Metabolic engineering strategies can then be employed in heterologous hosts to reconstruct parts of the pathway and enhance the production of target compounds.[16][17]
The logical flow of this experimental approach is visualized in the following diagram.
While specific protocols are highly detailed and vary between labs, the following provides a generalized methodology for an in vitro assay to test the function of a candidate diterpene synthase (diTPS) like a KSL.
1. Enzyme Preparation:
- The candidate KSL gene is expressed in E. coli, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford).
2. Reaction Setup:
- A typical reaction mixture (e.g., 500 µL) in a glass vial would contain:
- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).
- Divalent Cation Cofactor: 10-20 mM MgCl2.
- Substrate: 10-50 µM ent-CPP (the product of the upstream CPS enzyme).
- Purified Enzyme: 5-10 µg of the recombinant KSL.
- A control reaction is set up without the enzyme or with a heat-inactivated enzyme.
3. Incubation:
- The reaction mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or dodecane) to trap volatile terpene products.
- The vial is sealed and incubated at a suitable temperature (e.g., 30°C) for 1-4 hours.
4. Product Extraction and Analysis:
- After incubation, the vial is vortexed vigorously to extract the terpene products into the organic layer.
- The organic layer is carefully collected, and the solvent is evaporated under a gentle stream of nitrogen if concentration is needed.
- The sample is resuspended in a small volume of hexane (B92381) and analyzed by GC-MS.
5. Data Interpretation:
- The mass spectrum of the product peak is compared to spectral libraries (e.g., NIST) and authentic standards of expected diterpenes (e.g., ent-atisene, ent-kaurene) to identify the product and thus confirm the function of the enzyme.[5]
Conclusion and Future Prospects
The biosynthesis of mesaconitine is a fascinating example of the chemical complexity generated by plant metabolic pathways. While the foundational steps of diterpene synthesis are understood, the specific enzymes and intermediates that decorate the aconitane core remain a significant frontier in natural product research. Future work combining multi-omics approaches with synthetic biology will be crucial to fully elucidate the remaining steps.[10][18] A complete understanding of this pathway will not only provide profound insights into plant biochemistry but also enable metabolic engineering and synthetic biology approaches for the sustainable production of these medicinally important, yet highly toxic, compounds.[16][19]
References
- 1. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathway elucidation and engineering of plant-derived diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic engineering of plant alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Toxicological Profile of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent physiological activity and significant toxicity. This technical guide provides a comprehensive overview of the toxicological profile of mesaconitine, intended for researchers, scientists, and professionals in drug development. The document details the acute, sub-acute, and potential chronic toxicities, with a focus on its cardiotoxic, neurotoxic, and hepatotoxic effects. Key mechanistic insights are provided, including its action as a voltage-gated sodium channel activator, leading to subsequent ion imbalances and activation of downstream signaling pathways such as MAPK and PI3K/Akt, ultimately resulting in oxidative stress and apoptosis. This guide synthesizes available quantitative data, outlines experimental methodologies, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of mesaconitine's toxicological properties.
Introduction
Mesaconitine (MA) is a highly toxic diterpene alkaloid that, despite its toxicity, has been investigated for potential therapeutic applications. Its primary mechanism of action involves the activation of voltage-gated sodium channels, leading to a cascade of downstream effects that manifest as cardiotoxicity, neurotoxicity, and hepatotoxicity.[1][2] A thorough understanding of its toxicological profile is crucial for risk assessment and the development of potential therapeutic strategies involving this compound.
Quantitative Toxicology Data
The available quantitative data on the toxicity of mesaconitine is primarily focused on acute and short-term sub-acute exposures.
Table 1: Acute Lethal Dose (LD50) of Mesaconitine
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Oral | 1.9 | [2][3] |
| Mouse | Intravenous | 0.068 | [3] |
| Rat | - | - | No data available |
Table 2: Sub-Acute Toxicity of Mesaconitine in Rats (6-Day Study)
| Dose Group | Administration | Key Observations | Reference(s) |
| Low-dose | 0.8 mg/kg/day (Oral) | Decreased body weight and liver coefficient. | [2] |
| High-dose | 1.2 mg/kg/day (Oral) | Significant decrease in body weight and liver coefficient. | [2] |
Note: There is a significant lack of data on No Observed Adverse Effect Levels (NOAEL) for sub-chronic and chronic exposures, as well as on genotoxicity, carcinogenicity, and developmental and reproductive toxicity (DART). One source indicates no classification for carcinogenicity to humans by the International Agency for Research on Cancer (IARC).
Toxicological Effects
Cardiotoxicity
Mesaconitine is a potent cardiotoxin, with its primary arrhythmogenic effects stemming from its action on voltage-gated sodium channels in cardiomyocytes.[1] This leads to an increased influx of sodium ions, prolonging the action potential duration and causing arrhythmias.
Neurotoxicity
The neurotoxic effects of mesaconitine are also linked to its interaction with voltage-gated sodium channels in neurons.[1] This can lead to neuronal hyperexcitability and subsequent excitotoxicity.
Hepatotoxicity
Studies have shown that mesaconitine can induce liver damage, as evidenced by decreased liver coefficients and histopathological changes in animal models.[2] The underlying mechanisms are thought to involve oxidative stress, inflammation, and apoptosis.[2]
Mechanistic Insights and Signaling Pathways
Primary Mechanism of Action: Voltage-Gated Sodium Channel Activation
Mesaconitine binds to site 2 of the voltage-gated sodium channels, causing them to remain in an open state.[1][3][4] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and hyperexcitability of cells such as neurons and cardiomyocytes.[1]
Downstream Signaling Pathways
The initial activation of sodium channels triggers a cascade of downstream signaling events that contribute to the toxic effects of mesaconitine.
-
Calcium Influx and Excitotoxicity: The sustained depolarization caused by sodium influx leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.[5][6][7] In neurons, this can lead to excitotoxicity, a process that contributes to neuronal damage.[3]
-
MAPK and PI3K/Akt Signaling: Mesaconitine has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2][8] These pathways are crucial in regulating cell proliferation, survival, and apoptosis, and their dysregulation by mesaconitine likely contributes to its toxic effects.
-
Oxidative Stress and Apoptosis: The disruption of cellular ion homeostasis and the activation of signaling pathways like MAPK can lead to increased production of reactive oxygen species (ROS), causing oxidative stress.[2] This, in turn, can trigger the mitochondrial apoptosis pathway, characterized by the involvement of proteins such as Bax, cytochrome c, and caspases.[9][10][11][12]
Experimental Protocols
Detailed, step-by-step protocols for assessing mesaconitine toxicity are essential for reproducible research. The following are generalized protocols for key assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of mesaconitine for the desired duration. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14][15][16]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, phospho-Akt, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]
Visualizations
Signaling Pathways
Caption: Signaling pathway of Mesaconitine-induced toxicity.
Experimental Workflow
Caption: General experimental workflow for toxicological assessment.
Conclusion
Mesaconitine exhibits a complex toxicological profile characterized by potent cardiotoxic, neurotoxic, and hepatotoxic effects. Its primary mechanism of action, the activation of voltage-gated sodium channels, initiates a cascade of events involving calcium influx, and the dysregulation of key signaling pathways such as MAPK and PI3K/Akt, ultimately leading to oxidative stress and apoptosis. While acute toxicity data is available, there is a clear need for further research into the sub-chronic and chronic effects of mesaconitine, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers working to further elucidate the toxicological properties of this potent alkaloid.
References
- 1. Mesaconitine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of toxins on the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Influx: Initiation of Neurotransmitter Release [web.williams.edu]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Unlocking renal Restoration: Mesaconine from Aconitum plants restore mitochondrial function to halt cell apoptosis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
Mesaconitine: A Technical Examination of its Cardiotoxic and Neurotoxic Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the cardiotoxic and neurotoxic effects of Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum species. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields.
Abstract
Mesaconitine (MA), a principal bioactive and toxic component of Aconitum roots, presents a significant risk of severe poisoning, primarily targeting the cardiovascular and nervous systems.[1][2] Its toxicity stems from its potent interaction with voltage-gated sodium channels, leading to a cascade of downstream effects including cellular hyperexcitability, ion homeostasis disruption, and apoptosis.[1][2] This guide synthesizes the current understanding of Mesaconitine's toxicological profile, detailing the molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Toxicological Mechanisms
The primary mechanism underlying both the cardiotoxic and neurotoxic effects of Mesaconitine is its action on voltage-sensitive sodium channels (VGSCs).[2][3] Mesaconitine binds to site 2 of the open state of these channels, which prevents their inactivation and leads to a persistent influx of sodium ions.[2] This sustained depolarization of excitable cell membranes, including those of cardiomyocytes and neurons, is the initiating event for a series of deleterious cellular responses.[1][2]
Cardiotoxicity
The persistent activation of sodium channels in cardiomyocytes by Mesaconitine leads to severe cardiac arrhythmias.[1][4] The massive influx of Na+ disrupts the normal cardiac action potential, causing a depolarization of the resting membrane potential and a reduction in the action potential amplitude and duration.[4] This disruption manifests as various arrhythmias, including ventricular premature beats, atrioventricular blockade, ventricular tachycardia, and ventricular fibrillation.[1][4] Studies in guinea pigs have indicated that Mesaconitine may have a more potent arrhythmogenic effect than the more widely known aconitine (B1665448).[1][4]
Furthermore, Mesaconitine has been shown to attenuate the Na+/K+ pump current (INa/K) and increase the peak Na+ current (INa) by accelerating sodium channel activation.[4] This leads to an increase in intracellular Na+ and subsequently Ca2+ concentrations, contributing to calcium overload, a known trigger for cardiac injury and apoptosis.[4][5]
Neurotoxicity
In the nervous system, the continuous activation of VGSCs by Mesaconitine initially causes a state of hyperexcitability, which can be followed by complete inexcitability of nerve cells due to the massive sodium influx.[1] This can lead to a range of neurological symptoms, from sensory disturbances like paresthesia to motor weakness.[2]
At the molecular level, Mesaconitine's neurotoxicity is multifaceted. It can induce the release of dopamine (B1211576) from dopaminergic neurons, and the resulting excess extracellular dopamine can lead to oxidative stress and neuronal apoptosis.[1] Additionally, Mesaconitine can cause an increase in extracellular excitatory amino acids (EAAs) like glutamate, leading to excitotoxicity, intracellular Ca2+ overload, and subsequent neuronal cell death.[5][6] The compound also interacts with the central noradrenergic and serotonin (B10506) systems, inhibiting noradrenaline uptake and exhibiting dose-dependent excitatory or depressant effects on neuronal activity.[1][7][8]
Quantitative Toxicological Data
The following tables summarize key quantitative data from various studies on Mesaconitine's toxicity.
| Parameter | Species/System | Value | Route of Administration | Reference |
| LD50 | Mouse | 1.9 mg/kg | Oral | [3][7] |
| LD50 | Mouse | 0.085 mg/kg | Intravenous | [3] |
| LD50 | Mouse | 0.213 mg/kg | Intraperitoneal | [3] |
| LD50 | Mouse | 0.204 mg/kg | Subcutaneous | [3] |
Table 1: Lethal Dose (LD50) of Mesaconitine in Mice. This table presents the median lethal dose of Mesaconitine administered through various routes.
| Parameter | Experimental System | Concentration | Effect | Reference |
| EC50 (Peak INa) | Guinea pig ventricular myocytes | 1.33 ± 0.16 μM | Half-maximal effective concentration for increasing peak Na+ current | [4] |
| Ki (Noradrenaline Uptake) | Rat hippocampal synaptosomes | 111.95 ± 18 nM | Inhibition constant for noradrenaline uptake | [8] |
| - | Rat hippocampal slices | 10 nM | Increased postsynaptic population spike amplitude by 31.10% ± 6.7% | [8] |
| - | HT22 mouse hippocampal neurons | 800 μM (72h) | Decreased cell viability to 70.67% | [9] |
| - | HT22 mouse hippocampal neurons | 1600 μM (72h) | Decreased cell viability to 45.11% | [9] |
Table 2: In Vitro Effects of Mesaconitine. This table details the effective concentrations of Mesaconitine in various in vitro experimental models.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the cardiotoxic and neurotoxic effects of Mesaconitine.
In Vivo Cardiotoxicity Assessment in Guinea Pigs
-
Animal Model: Male guinea pigs.
-
Procedure: Animals are anesthetized, and electrocardiogram (ECG) is continuously recorded. Mesaconitine (e.g., 25 μg/kg) is administered intravenously.
-
Endpoints: Observation and quantification of various types of arrhythmias, including ventricular premature beats (VPB), atrioventricular blockade (AVB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[4]
Electrophysiological Studies in Isolated Cardiomyocytes
-
Cell Model: Ventricular myocytes isolated from guinea pig hearts.
-
Technique: Whole-cell patch-clamp technique.
-
Protocols:
-
Action Potential Recording: Cells are stimulated to elicit action potentials. Parameters such as resting membrane potential (RMP), action potential amplitude (APA), and action potential durations (APDs) are measured before and after the application of Mesaconitine at various concentrations (e.g., 0.1, 0.3 μM).
-
Ion Channel Current Measurement: Specific voltage protocols are used to isolate and measure currents such as the peak sodium current (INa) and the Na+/K+ pump current (INa/K).[4]
-
Neurotransmitter Uptake Assay
-
Preparation: Synaptosomes are prepared from rat hippocampus.
-
Procedure: Synaptosomes are incubated with [3H]noradrenaline in the presence of varying concentrations of Mesaconitine. The uptake of the radiolabeled neurotransmitter is measured by liquid scintillation counting.
-
Analysis: The inhibition constant (Ki) is calculated to determine the potency of Mesaconitine in inhibiting noradrenaline uptake.[8]
In Vitro Neurotoxicity Assessment
-
Cell Line: HT22 mouse hippocampal neuron cells.
-
Assays:
-
Cell Viability: Cells are treated with different concentrations of Mesaconitine for a specified duration (e.g., 72 hours). Cell viability is assessed using assays such as the CCK-8 kit.
-
Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.
-
Oxidative Stress: The accumulation of reactive oxygen species (ROS) is measured using fluorescent probes.[9]
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mesaconitine's cardiotoxic signaling pathway.
Caption: Key neurotoxic mechanisms of Mesaconitine.
Caption: General experimental workflow for toxicity assessment.
Conclusion
Mesaconitine exhibits potent cardiotoxic and neurotoxic effects primarily through the persistent activation of voltage-gated sodium channels. This initial action triggers a cascade of events, including severe cardiac arrhythmias, disruption of neuronal function, calcium overload, oxidative stress, and ultimately, apoptosis in both cardiomyocytes and neurons. The quantitative data underscores its high toxicity, with lethal effects observed at low milligram per kilogram doses in animal models. A thorough understanding of these mechanisms is crucial for the clinical management of Aconitum poisoning and for guiding future research into potential therapeutic interventions. The experimental protocols and visualized pathways provided in this guide offer a foundational resource for professionals in the field.
References
- 1. Mesaconitine - Wikipedia [en.wikipedia.org]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latoxan.com [latoxan.com]
- 4. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Analgesic and Anti-inflammatory Properties of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, has been a subject of significant interest for its potent pharmacological activities. Traditionally used in various forms of medicine, modern scientific investigation has focused on elucidating the mechanisms behind its notable analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of Mesaconitine's properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While Mesaconitine is the primary focus, data from its close structural analog, Aconitine (B1665448), is included for comparative purposes where Mesaconitine-specific data is limited.
Analgesic Properties of Mesaconitine
Mesaconitine has demonstrated significant analgesic activity in various preclinical models of pain. Its effects are primarily attributed to its action on the central nervous system, distinguishing it from peripherally acting analgesics.
Quantitative Data: Analgesic Effects
The analgesic efficacy of Mesaconitine and the related compound Aconitine has been quantified in several standard animal models. The following tables summarize the key findings.
Table 1: Analgesic Effects of Mesaconitine and Aconitine in the Hot Plate Test
| Compound | Species | Dose | Route of Administration | Latency Time (s) | Pain Threshold Increase (%) | Reference |
| Aconitine | Mice | 0.3 mg/kg | Oral | 4.2 ± 0.65 | 17.12% | [1][2] |
| Aconitine | Mice | 0.9 mg/kg | Oral | 7.6 ± 1.42 | 20.27% | [1][2] |
| Aspirin (Control) | Mice | 200 mg/kg | Oral | 5.0 ± 1.42 | 19.21% | [1][2] |
Table 2: Analgesic Effects of Mesaconitine and Aconitine in the Acetic Acid-Induced Writhing Test
| Compound | Species | Dose | Route of Administration | Writhing Count | Inhibition (%) | Reference |
| Mesaconitine | Mice | 0.5 mg/kg | Oral | - | 80.4 ± 3.2% | [3] |
| Aconitine | Mice | 0.5 mg/kg | Oral | - | 75.3 ± 2.5% | [3] |
| Aconitine | Mice | 0.3 mg/kg | Oral | 9.17 ± 5.88 | 68% | [1][2] |
| Aconitine | Mice | 0.9 mg/kg | Oral | 7.00 ± 5.14 | 76% | [1][2] |
| Indomethacin (Control) | Mice | 10 mg/kg | Intraperitoneal | - | - | [3] |
| Aspirin (Control) | Mice | 200 mg/kg | Oral | 7.17 ± 3.66 | 75% | [1][2] |
Table 3: Analgesic Effects of Aconitine in the Formalin Test
| Compound | Species | Dose | Route of Administration | Phase | Licking Time (s) / Inhibition (%) | Reference |
| Aconitine | Mice | 0.3 mg/kg | Oral | Early (0-5 min) | 33.23% inhibition | [1] |
| Aconitine | Mice | 0.9 mg/kg | Oral | Early (0-5 min) | 20.25% inhibition | [1] |
| Aconitine | Mice | 0.3 mg/kg | Oral | Late (20-30 min) | 36.08% inhibition | [1] |
| Aconitine | Mice | 0.9 mg/kg | Oral | Late (20-30 min) | 32.48% inhibition | [1] |
| Aspirin (Control) | Mice | 200 mg/kg | Oral | Late (20-30 min) | 48.82% inhibition | [1] |
Experimental Protocols: Analgesia Assays
The hot plate test is a widely used method to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[4][5]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C.[6] A transparent glass cylinder is placed on the surface to confine the animal.[4]
-
Animals: Swiss albino mice (20-25 g) are commonly used.[7]
-
Procedure:
-
Animals are fasted for a minimum of 3 hours before the experiment.
-
The test compound (e.g., Aconitine) or vehicle is administered orally.[1]
-
After a set absorption period (e.g., 30 minutes), each mouse is individually placed on the hot plate.[1][6]
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.[4][5]
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[8]
-
-
Data Analysis: The increase in latency time compared to the control group is calculated as the percentage of pain threshold improvement.[6]
This test is a chemical-induced visceral pain model used to evaluate peripheral and central analgesic effects.[9][10]
-
Animals: Male Swiss albino mice (20-25 g) are typically used.[7]
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., Mesaconitine) or vehicle, usually via oral or intraperitoneal administration.[7][11]
-
After a specific absorption time (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally (10 mL/kg).[1][7]
-
Immediately after the injection, the animals are placed in an observation chamber.[9]
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-15 minutes).[1][9]
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group.
Signaling Pathways in Mesaconitine-Induced Analgesia
The analgesic action of Mesaconitine is primarily mediated through the central nervous system, specifically involving the noradrenergic system.[12][13] It is understood that Mesaconitine does not exert its effects via opioid receptors.[12]
-
Central Noradrenergic System: Mesaconitine has been shown to enhance noradrenergic neurotransmission.[13] It inhibits the reuptake of noradrenaline (norepinephrine), leading to an increased concentration of this neurotransmitter in the synaptic cleft.[14] This elevated noradrenaline level activates inhibitory descending pain pathways, which in turn suppress the transmission of pain signals in the spinal cord.[15] The analgesic effect of Mesaconitine can be potentiated by the administration of norepinephrine (B1679862) and attenuated by β-adrenoceptor antagonists.[13]
Anti-inflammatory Properties of Mesaconitine
Mesaconitine also exhibits significant anti-inflammatory effects, which are believed to be mediated through its influence on the central nervous system and its ability to modulate key inflammatory pathways.
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory activity of Mesaconitine has been primarily evaluated using the carrageenan-induced paw edema model.
Table 4: Anti-inflammatory Effects of Mesaconitine in Carrageenan-Induced Paw Edema
| Compound | Species | Dose | Route of Administration | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Mesaconitine | Mice | Not specified | Intracerebral | Dose-dependent | - | [16] |
| Radix Aconiti Carmichaeli Extract (High in Mesaconitine) | Mice | 60 mg/kg | Oral | 3 hours | Significant inhibition | [3] |
| Indomethacin (Control) | Mice | 10 mg/kg | Intraperitoneal | 3 hours | Significant inhibition | [3] |
Note: Specific quantitative data for edema inhibition by pure Mesaconitine is limited in the reviewed literature; however, studies consistently report its dose-dependent anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic and reliable model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[17][18]
-
Animals: Wistar rats or Swiss albino mice are commonly used.[17][18]
-
Procedure:
-
The basal paw volume of the animals is measured using a plethysmometer.[18]
-
The test compound (e.g., Mesaconitine extract) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically 30-60 minutes before the carrageenan injection.[18]
-
A 1% solution of carrageenan in saline (e.g., 100 µL) is injected into the sub-plantar region of the right hind paw.[18][19]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways in Mesaconitine's Anti-inflammatory Action
The anti-inflammatory effects of Mesaconitine are linked to the central nervous system and the modulation of pro-inflammatory signaling cascades, including the NF-κB pathway.[16]
-
Central Nervous System Involvement: Studies have shown that intracerebral administration of Mesaconitine produces a dose-dependent anti-inflammatory response in the carrageenan-induced paw edema model, suggesting a centrally mediated mechanism.[16]
-
NF-κB Pathway: While direct studies on Mesaconitine are emerging, related aconitine alkaloids are known to suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[20] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[21] By inhibiting the NF-κB pathway, Mesaconitine can potentially reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 8. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 12. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mesaconitine - Wikipedia [en.wikipedia.org]
- 16. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Mesaconitine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between mesaconitine (B191843), a highly toxic norditerpenoid alkaloid, and voltage-gated sodium channels (VGSCs). It synthesizes key quantitative data, details common experimental protocols, and illustrates the fundamental mechanisms of action.
Core Mechanism of Action
Mesaconitine, like its analogue aconitine (B1665448), is a potent neurotoxin that primarily targets voltage-gated sodium channels, the fundamental proteins responsible for initiating and propagating action potentials in excitable cells like neurons, cardiomyocytes, and skeletal muscles.[1] The toxic effects are a direct result of its powerful modulation of VGSC function.[1]
Binding Site and State Dependency: Mesaconitine binds to the neurotoxin receptor site 2 on the α-subunit of the VGSC.[2][3] This site is located within the channel's pore.[2][4] The binding is highly state-dependent, with mesaconitine preferentially binding to the open state of the channel.[4][5][6] This means the alkaloid's effect is enhanced by channel activation, a characteristic known as use-dependency.[2]
Functional Consequences of Binding: Upon binding, mesaconitine induces profound changes in the channel's gating properties:
-
Persistent Activation: The primary effect is a persistent activation of the sodium channels.[2][5] Mesaconitine traps the channel in a modified open state, leading to a continuous influx of sodium ions (Na+).[1]
-
Shift in Activation Voltage: It causes a significant hyperpolarizing (negative) shift in the voltage-dependence of activation.[4][7][8] This means channels can open at or near the normal resting membrane potential, leading to hyperexcitability.[5][7]
-
Inhibition of Inactivation: The toxin prevents the channel from undergoing normal fast inactivation, the process that typically closes the channel within milliseconds of opening.[1][4] This prolongs the sodium current during an action potential.[4]
-
Reduced Peak Current: Paradoxically, mesaconitine can also cause a reduction in the peak sodium current, which is attributed to a partial blockage of the pore.[4]
This combination of effects disrupts normal cellular function, leading to uncontrolled nerve firing and muscle contraction, which underlies its severe cardiotoxic and neurotoxic symptoms.[1][2]
Quantitative Effects on VGSC Gating
The effects of aconitine alkaloids have been quantified across various VGSC subtypes using electrophysiological techniques. While specific data for mesaconitine is less abundant in readily available literature than for aconitine, the general effects are comparable. The following table summarizes typical quantitative changes induced by aconitine-like compounds.
| Parameter | Effect Description | Typical Quantitative Change | VGSC Subtype(s) | Reference |
| Activation (V½) | Hyperpolarizing shift in the voltage of half-maximal activation. | ~20-50 mV negative shift | Neuroblastoma, Frog Skeletal Muscle, rNaV1.2a | [2][7][8] |
| Inactivation (V½) | Hyperpolarizing shift in the steady-state inactivation curve. | ~20 mV negative shift | Frog Skeletal Muscle | [8] |
| Ion Selectivity | Reduced selectivity for Na+ ions. | Increased permeability to NH₄⁺, K⁺, and Cs⁺ | Neuroblastoma, Frog Skeletal Muscle | [7][9] |
| Binding Affinity (IC₅₀) | Concentration for 50% inhibition of specific binding. | 20 µM (for muscarinic receptor binding, competitive) | Mouse Forebrain | [10] |
Note: Data for aconitine is often used as a proxy for mesaconitine due to their structural and functional similarities. Specific values can vary significantly based on the experimental model, temperature, and specific alkaloid congener.
Standard Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like mesaconitine on VGSC function. It allows for precise control of the cell membrane potential and direct measurement of ion channel currents.
Objective: To characterize the effects of mesaconitine on the gating kinetics (activation, inactivation) of a specific VGSC subtype heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently transfected with a plasmid DNA encoding the α-subunit of the desired human VGSC subtype (e.g., hNaV1.7) and often a β-subunit to ensure proper channel expression and function. A fluorescent marker (e.g., GFP) is co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto a transfected cell.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
A further pulse of suction ruptures the membrane patch, achieving the "whole-cell" configuration.
-
The cell's membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
-
-
Voltage Protocols:
-
Activation Curve: From the holding potential, the membrane is depolarized with a series of voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak current at each voltage is measured and converted to conductance (G) to plot the conductance-voltage relationship.
-
Steady-State Inactivation Curve: A two-pulse protocol is used. Cells are held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 500 ms) to allow channels to inactivate, followed by a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of available (non-inactivated) channels.
-
Drug Application: Mesaconitine is applied to the bath solution via a perfusion system. To observe the use-dependent nature of the block, a train of short depolarizing pulses is often applied to encourage channels to enter the open state, facilitating drug binding.
-
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted.
-
Activation and inactivation curves are fitted with the Boltzmann equation to determine the half-maximal voltage (V½) and slope factor (k).
-
Changes in these parameters before and after drug application are quantified and statistically analyzed.
-
Summary and Implications for Drug Development
Mesaconitine is a classic example of a site 2 VGSC modulator that functions as a channel activator. Its key actions—promoting the open state, shifting activation voltage, and inhibiting inactivation—make it a valuable pharmacological tool for studying the structure and function of sodium channels. Understanding its binding site and the conformational changes it induces can provide a framework for designing novel therapeutics. While mesaconitine itself is too toxic for clinical use, its mechanism highlights the potential for developing drugs that could, for instance, selectively stabilize the inactivated state of a specific VGSC subtype for treating conditions like chronic pain or epilepsy.[11] The detailed study of its interactions continues to inform the development of safer and more selective VGSC-targeting agents.
References
- 1. Mesaconitine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of sodium channel ligands on muscarinic receptor binding in mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Activities of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, is a potent bioactive compound with a dual pharmacological profile.[1][2] While exhibiting significant analgesic, anti-inflammatory, and potential neuroprotective properties, its therapeutic application is severely hampered by a narrow therapeutic window and profound cardiotoxicity and neurotoxicity.[3][4][5] This technical guide provides an in-depth exploration of the pharmacological activities of mesaconitine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Analgesic and Antinociceptive Activities
Mesaconitine has demonstrated potent analgesic effects in various preclinical models of pain.[1] Its mechanism of action is complex, primarily involving the modulation of central and peripheral pain pathways. Evidence suggests that mesaconitine exerts its analgesic effects through the activation of the noradrenergic and serotonergic descending inhibitory systems.[1][6]
Quantitative Analgesic Data
| Parameter | Model | Animal | Route of Administration | Value | Reference |
| ED50 | Acetic acid-induced writhing | Mice | Intracerebroventricular (i.c.v.) | Not specified, but dose-dependent | [6] |
| Analgesic Effect | Tail flick test | Mice | Intracerebroventricular (i.c.v.) | Dose-dependent | [6] |
| Inhibition of Writhing (%) | Acetic acid-induced writhing | Mice | Oral | 80.4 ± 3.2% (at 0.5 mg/kg) | [7] |
Experimental Protocols
Acetic Acid-Induced Writhing Test:
-
Objective: To evaluate peripheral analgesic activity.
-
Animal Model: Mice.
-
Procedure: Animals are pre-treated with mesaconitine or a vehicle control via oral or intraperitoneal administration. After a set period, a 0.75% (v/v) solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates an analgesic effect.[7]
Formalin Test:
-
Objective: To assess both neurogenic (early phase) and inflammatory (late phase) pain.
-
Animal Model: Mice.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). Mesaconitine is administered prior to the formalin injection. A reduction in licking time in the early phase suggests a central analgesic effect, while a reduction in the late phase indicates peripheral anti-inflammatory and analgesic actions.[7]
Signaling Pathway for Analgesia
The analgesic action of mesaconitine is primarily mediated through the central nervous system. It is believed to enhance the release of norepinephrine (B1679862) and serotonin (B10506) in descending pain inhibitory pathways.
Anti-inflammatory Activity
Mesaconitine exhibits significant anti-inflammatory properties, as demonstrated in models of acute inflammation.[7][8] Its mechanism appears to involve the inhibition of inflammatory mediators at the early exudative stage of inflammation.[8]
Quantitative Anti-inflammatory Data
| Parameter | Model | Animal | Route of Administration | Value | Reference |
| Inhibition of Edema | Carrageenan-induced paw edema | Mice | Oral | Effective at 60 mg/kg (Radix Aconiti Carmichaeli extract) | [7] |
Experimental Protocol
Carrageenan-Induced Paw Edema:
-
Objective: To evaluate anti-inflammatory activity in an acute inflammation model.
-
Animal Model: Mice.
-
Procedure: A subplantar injection of 1% carrageenan solution is administered to the hind paw to induce localized edema. Paw volume is measured at various time points before and after carrageenan injection using a plethysmometer. Mesaconitine or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the carrageenan challenge. A reduction in paw swelling compared to the vehicle-treated group indicates anti-inflammatory activity.[7]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of mesaconitine are linked to the suppression of pro-inflammatory cytokines and modulation of inflammatory signaling pathways such as NF-κB.
Cardiotoxicity
The clinical utility of mesaconitine is severely limited by its potent cardiotoxicity, which can lead to life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[3][5] The primary mechanism of its cardiotoxicity is the persistent activation of voltage-gated sodium channels in cardiomyocytes.[3][9]
Mechanism of Cardiotoxicity
Mesaconitine binds to site 2 of the voltage-sensitive sodium channels in their open state, preventing their inactivation.[9] This leads to a prolonged influx of sodium ions, causing membrane depolarization, early afterdepolarizations, and triggered arrhythmias.[9]
Neurotoxicity
In addition to its cardiotoxic effects, mesaconitine is also a potent neurotoxin.[3] The mechanism of neurotoxicity mirrors its cardiotoxic action, involving the persistent activation of voltage-gated sodium channels in neurons.[3] This leads to uncontrolled neuronal firing, excitotoxicity, and eventual neuronal cell death.[10]
Quantitative Neurotoxicity Data
| Parameter | Model | Value | Reference |
| LD50 | Mice | 1.9 mg/kg (oral) | [2] |
| LD50 | Mice | 0.085 mg/kg (intravenous) | [11] |
| LD50 | Mice | 0.213 mg/kg (intraperitoneal) | [11] |
| LD50 | Mice | 0.204 mg/kg (subcutaneous) | [11] |
| LD50 | Rat | 0.024 mg/kg (intravenous) | [11] |
Mechanism of Neurotoxicity
The binding of mesaconitine to neuronal voltage-gated sodium channels leads to an excessive influx of sodium, causing sustained depolarization and an uncontrolled release of neurotransmitters, particularly excitatory amino acids like glutamate.[10] This excitotoxicity triggers a cascade of detrimental events, including calcium overload, oxidative stress, and ultimately, apoptosis of neuronal cells.[10]
Metabolism and Pharmacokinetics
The metabolism of mesaconitine primarily occurs in the liver and involves hydrolysis and demethylation.[12] It is metabolized into less toxic derivatives, such as benzoylmesaconine.[13] The pharmacokinetic profile of mesaconitine can be influenced by co-administered herbal medicines.[14]
Pharmacokinetic Parameters
Pharmacokinetic data for mesaconitine is limited and can vary depending on the formulation and co-administered substances. One study in rats after oral administration of a decoction containing Radix Aconiti Lateralis showed multiple peaks in the plasma concentration-time curve, suggesting complex absorption or enterohepatic recirculation.[14]
Conclusion and Future Directions
Mesaconitine possesses a fascinating and complex pharmacological profile with significant therapeutic potential, particularly in the fields of analgesia and anti-inflammation. However, its severe cardiotoxicity and neurotoxicity present major obstacles to its clinical development. Future research should focus on strategies to mitigate its toxicity, such as structural modifications to develop analogues with an improved therapeutic index, the development of targeted drug delivery systems, or co-administration with detoxifying agents. A deeper understanding of its metabolic pathways and pharmacokinetic interactions is also crucial for its safe and effective use. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such research efforts.
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gallic Acid Inhibits Mesaconitine-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. latoxan.com [latoxan.com]
- 12. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 13. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
The Chemical Architecture of Mesaconitine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Mesaconitine (B191843), a C19-diterpenoid alkaloid of significant interest to researchers in pharmacology and drug development. This document is intended for scientists and professionals engaged in the study of natural products and their therapeutic potential.
Core Chemical Structure and Properties
Mesaconitine, isolated from various Aconitum species, is a highly toxic diterpenoid alkaloid.[1] Its complex chemical structure is the basis for its potent biological effects.
Table 1: Chemical and Physical Properties of Mesaconitine
| Property | Value | Reference(s) |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | [2] |
| Molecular Formula | C33H45NO11 | [2] |
| Molecular Weight | 631.71 g/mol | [2] |
| CAS Number | 2752-64-9 | [2] |
| Appearance | White solid | [2] |
| Melting Point | 208-209 °C | [2] |
| Solubility | Insoluble in water | [2] |
Spectroscopic Data for Structural Elucidation
Table 2: Representative Spectroscopic Data for Mesaconitine Structure Elucidation
| Technique | Description |
| 1H NMR | The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) groups, the acetyl group, the benzoyl group, and numerous methine and methylene (B1212753) protons of the complex hexacyclic core.[3][4] The chemical shifts and coupling constants of these protons are crucial for determining the stereochemistry of the molecule. |
| 13C NMR | The carbon NMR spectrum will display signals for all 33 carbon atoms, including the carbonyl carbons of the ester groups, the aromatic carbons of the benzoyl group, the methoxy carbons, and the carbons of the diterpenoid skeleton.[3][4] |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Mesaconitine, aiding in the confirmation of its structure and the identification of its metabolites.[5][6] |
Experimental Protocols
Isolation and Purification of Mesaconitine from Aconitum Species (Representative Protocol)
This protocol is a representative method for the isolation and purification of aconitine-type alkaloids and can be adapted for Mesaconitine.[5][7][8]
-
Extraction:
-
Air-dried and powdered roots of the Aconitum species are macerated with an ammoniacal ethanol (B145695) solution.
-
The mixture is then refluxed for several hours to extract the alkaloids.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered.
-
The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities.
-
The aqueous layer is made alkaline with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude alkaloids.
-
The precipitate is collected by filtration and dried.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the different alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing Mesaconitine are combined and the solvent is evaporated.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purification is achieved by preparative HPLC on a C18 reversed-phase column.[8][9][10][11]
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water containing a small amount of an ion-pairing agent like triethylamine (B128534) or an acid like formic acid to improve peak shape.[8][9][10][11]
-
The fraction corresponding to the Mesaconitine peak is collected and the solvent is removed to yield the pure compound.
-
In Vitro Toxicity Assay (Hepatotoxicity)
This protocol describes a general workflow for assessing the hepatotoxicity of Mesaconitine using a cell-based assay.
Mechanism of Action and Signaling Pathways
Mesaconitine's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs).[2][12][13] It binds to site 2 of the channel, leading to a persistent activation and influx of sodium ions, which disrupts normal cellular function in excitable tissues like the heart and neurons.[1][12][13][14] This action is the root of its cardiotoxic and neurotoxic effects.
Cardiotoxicity Signaling Pathway
The persistent activation of sodium channels by Mesaconitine leads to a cascade of events in cardiomyocytes, ultimately causing arrhythmias and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The PI3K/Akt/mTOR signaling pathway plays a role in regulating aconitine-induced autophagy in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Mesaconitine: A Technical Guide to its Role in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine, a C19-diterpenoid alkaloid extracted from plants of the Aconitum genus, holds a significant, albeit paradoxical, position in Traditional Chinese Medicine (TCM). Revered for its potent analgesic and anti-inflammatory properties, it is simultaneously notorious for its extreme cardiotoxicity and neurotoxicity. This technical guide provides an in-depth exploration of the multifaceted role of Mesaconitine, bridging the gap between its historical use in TCM and modern pharmacological understanding. We delve into its mechanisms of action, present quantitative data on its efficacy and toxicity, detail key experimental protocols for its study, and visualize its complex interactions with cellular signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Mesaconitine, fostering a safer and more effective exploration of its therapeutic potential.
Introduction: The Aconitum Alkaloid Conundrum
For centuries, practitioners of Traditional Chinese Medicine have utilized the roots of Aconitum species, known as Fuzi or Chuanwu, to treat a variety of ailments, including pain, inflammation, and heart failure.[1][2] The primary bioactive constituents responsible for these effects are the highly potent diester-diterpenoid alkaloids, with Mesaconitine being a prominent and often most abundant representative.[3][4] However, the therapeutic application of Aconitum is a double-edged sword. The raw plant is extremely toxic, and improper processing or dosage can lead to severe poisoning and even death.[1][2]
TCM has developed intricate processing methods, such as Paozhi (炮制), which involve soaking, boiling, or steaming the raw roots. These techniques are designed to hydrolyze the toxic diester alkaloids into less toxic monoester and non-ester derivatives, thereby reducing toxicity while preserving therapeutic efficacy.[5][6] This guide will focus on Mesaconitine, exploring the scientific basis for its dual pharmacological and toxicological profile.
Pharmacology and Mechanism of Action
Primary Target: Voltage-Gated Sodium Channels
The principal mechanism underlying both the therapeutic and toxic effects of Mesaconitine is its interaction with voltage-gated sodium channels (VGSCs).[7][8] Mesaconitine binds with high affinity to neurotoxin binding site 2 on the α-subunit of these channels. This binding modifies the channel's gating properties, leading to a persistent activation at more negative membrane potentials and a delayed inactivation.[8] This results in a continuous influx of sodium ions, causing prolonged depolarization of excitable membranes in neurons, cardiomyocytes, and skeletal muscles.[9]
Analgesic Effects
The analgesic properties of Mesaconitine are primarily attributed to its action on the central nervous system. By persistently activating sodium channels in neurons, it is thought to modulate the transmission of pain signals.[10] Furthermore, Mesaconitine has been shown to activate descending noradrenergic and serotonergic inhibitory pathways, which play a crucial role in the endogenous control of pain.[9][11][12][13][14] This dual action on both ascending pain signals and descending inhibitory pathways contributes to its potent analgesic effects.
Anti-inflammatory Effects
Mesaconitine exhibits significant anti-inflammatory activity, which is a key reason for its use in treating rheumatic conditions in TCM.[3] The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory mediators.[15]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and toxicity of Mesaconitine and the closely related aconitine (B1665448). It is important to note that these values can vary depending on the animal model, route of administration, and specific experimental conditions.
Table 1: Efficacy of Aconitine in Analgesic Models
| Experimental Model | Animal Model | Route of Administration | Dosage | Analgesic Effect (Inhibition Rate / Pain Threshold Improvement) | Reference |
| Acetic Acid-Induced Writhing | Mice | Oral | 0.3 mg/kg | 68% inhibition | [16] |
| Acetic Acid-Induced Writhing | Mice | Oral | 0.9 mg/kg | 76% inhibition | [16] |
| Hot Plate Test | Mice | Oral | 0.3 mg/kg | 17.12% improvement | [16] |
| Hot Plate Test | Mice | Oral | 0.9 mg/kg | 20.27% improvement | [16] |
| Formalin Test (Phase I) | Mice | Oral (1h pre-treatment) | 0.3 mg/kg | 33.23% inhibition | [16] |
| Formalin Test (Phase I) | Mice | Oral (1h pre-treatment) | 0.9 mg/kg | 20.25% inhibition | [16] |
| Formalin Test (Phase II) | Mice | Oral (1h pre-treatment) | 0.3 mg/kg | 36.08% inhibition | [16] |
| Formalin Test (Phase II) | Mice | Oral (1h pre-treatment) | 0.9 mg/kg | 32.48% inhibition | [16] |
Table 2: Toxicity of Aconitum Alkaloids
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Aconitine | Mice | Subcutaneous | 0.3 mg/kg | [1] |
| Hypaconitine | Mice | Oral | 5.8 mg/kg | [1] |
| Aconitine | Mice | Intravenous | 0.12 mg/kg | [1] |
| Aconitine | Human | Oral | 2 mg (estimated) | [1] |
Table 3: Pharmacokinetics of 10-Hydroxy Mesaconitine (a metabolite of Mesaconitine) in Rats
| Parameter | Intravenous Administration (0.1 mg/kg) | Oral Administration (5 mg/kg) | Reference |
| t1/2 (h) | 1.3 ± 0.6 | 3.1 ± 0.4 | [7] |
| AUC(0-t) (ng/mL·h) | 23.6 ± 5.9 | 207.6 ± 72.9 | [7] |
| Bioavailability (%) | - | 17.6 | [7] |
Signaling Pathways Modulated by Mesaconitine
Recent research has begun to unravel the complex signaling pathways affected by Mesaconitine, particularly in the context of its toxicity.
Hepatotoxicity-Related Signaling Pathways
Studies on Mesaconitine-induced hepatotoxicity have implicated several key signaling pathways. Network toxicology analyses suggest that Mesaconitine may induce liver injury by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis through the modulation of the PI3K-Akt, MAPK, HIF-1, and FoxO signaling pathways.[9][15][17]
Apoptosis and the NF-κB Pathway
The pro-apoptotic effects of aconitine, a close structural analog of Mesaconitine, have been linked to the inhibition of the NF-κB signaling pathway. By downregulating NF-κB, aconitine promotes the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and reduces the expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to programmed cell death.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the pharmacological and toxicological properties of Mesaconitine.
In Vivo Analgesic and Anti-inflammatory Assays
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Animals are divided into control, positive control (e.g., aspirin (B1665792) 200 mg/kg), and Mesaconitine-treated groups.
-
Mesaconitine is administered orally at desired doses (e.g., 0.3 and 0.9 mg/kg).
-
After a set pre-treatment time (e.g., 60 minutes), 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).
-
Immediately after injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.
This method evaluates central analgesic activity against thermal stimuli.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The baseline reaction time (licking of hind paws or jumping) of each mouse is recorded before treatment. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are treated with Mesaconitine or a control substance.
-
The reaction time is measured at various intervals post-treatment (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The increase in pain threshold is calculated as a percentage of the baseline.
This is a standard model for acute inflammation.
-
Animals: Wistar rats or Swiss mice.
-
Procedure:
-
The initial paw volume of the animals is measured using a plethysmometer.
-
Animals are pre-treated with Mesaconitine, a positive control (e.g., indomethacin), or vehicle.
-
After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
In Vitro and Ex Vivo Toxicity Assessment
This ex vivo model allows for the assessment of direct cardiac effects of a substance.
-
Preparation:
-
Hearts are excised from anesthetized animals (e.g., Sprague-Dawley rats).
-
The aorta is cannulated and retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
-
Procedure:
-
The heart is allowed to stabilize.
-
Baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure, coronary flow) are recorded.
-
Mesaconitine is added to the perfusate at various concentrations.
-
Changes in cardiac parameters are continuously monitored.
-
-
Data Analysis: Dose-response curves are generated to determine the concentration of Mesaconitine that causes specific cardiac events (e.g., arrhythmias, contractile dysfunction).
This technique allows for the direct measurement of ion channel activity in single cells.
-
Cell Preparation: Cardiomyocytes or neurons expressing the desired voltage-gated sodium channel subtype are used.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is ruptured to allow for whole-cell voltage clamp recording.
-
A series of voltage steps are applied to elicit sodium currents.
-
Mesaconitine is applied to the extracellular solution.
-
Changes in the current-voltage relationship, activation, and inactivation kinetics are recorded.
-
-
Data Analysis: The effects of Mesaconitine on channel gating parameters (e.g., half-maximal activation voltage, time constants of inactivation) are quantified.
Conclusion and Future Perspectives
Mesaconitine stands as a compelling example of the therapeutic potential and inherent risks associated with natural products used in traditional medicine. Its potent analgesic and anti-inflammatory effects, mediated primarily through the modulation of voltage-gated sodium channels, are undeniable. However, its narrow therapeutic index and severe cardiotoxicity and neurotoxicity necessitate a cautious and scientifically rigorous approach to its study and potential clinical application.
Future research should focus on several key areas:
-
Structure-Activity Relationship Studies: To design derivatives of Mesaconitine with an improved therapeutic index, separating the desired analgesic and anti-inflammatory effects from its toxic properties.
-
Detailed Signaling Pathway Analysis: To fully elucidate the molecular mechanisms underlying both its therapeutic actions and its organ-specific toxicities.
-
Development of Novel Detoxification and Processing Methods: To further enhance the safety of Aconitum-derived medicines.
-
Combination Therapies: Investigating the synergistic effects of Mesaconitine with other compounds to enhance efficacy and reduce required dosages, a common practice in TCM.
By integrating the wisdom of traditional use with the precision of modern scientific investigation, the full therapeutic potential of Mesaconitine and related alkaloids may one day be safely harnessed for the benefit of patients worldwide.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 19. saspublishers.com [saspublishers.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
The Double-Edged Sword: An In-depth Technical Guide to the Hepatotoxicity of Mesaconitine and Its Underlying Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843) (MA), a C19-diterpenoid alkaloid extracted from plants of the Aconitum genus, presents a significant duality. While possessing notable analgesic and anti-inflammatory properties, its narrow therapeutic window and high toxicity, particularly hepatotoxicity, pose considerable challenges for its clinical application. Cases of poisoning from herbal remedies containing Aconitum are not uncommon, and post-mortem analyses have revealed high concentrations of mesaconitine in the liver and kidneys.[1] This technical guide provides a comprehensive overview of the current understanding of mesaconitine-induced hepatotoxicity, focusing on the molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.
Core Mechanisms of Mesaconitine-Induced Hepatotoxicity
The current body of research indicates that mesaconitine inflicts liver damage through a multi-pronged mechanism involving oxidative stress, inflammation, apoptosis, and the unfolded protein response (UPR). These interconnected pathways culminate in hepatocyte dysfunction and death, leading to liver injury.
Oxidative Stress
Mesaconitine exposure has been shown to disrupt the redox balance in hepatocytes, leading to a surge in reactive oxygen species (ROS).[1][2] This state of oxidative stress is a primary trigger for subsequent cellular damage. The overproduction of ROS can lead to lipid peroxidation, protein carbonylation, and DNA damage, compromising cellular integrity and function.
Inflammatory Response
The initial hepatocellular damage triggered by oxidative stress instigates an inflammatory response. In zebrafish models, mesaconitine exposure led to a significant increase in neutrophil infiltration into the liver.[1][3] This is accompanied by the upregulation of pro-inflammatory mediators, notably interleukin-1 beta (il1b) and tumor necrosis factor-alpha (tnfa), which amplify the inflammatory cascade and contribute to tissue damage.[1][3]
Apoptosis
Programmed cell death, or apoptosis, is a key feature of mesaconitine-induced hepatotoxicity. Both in vivo and in vitro studies have demonstrated that mesaconitine treatment leads to the upregulation of pro-apoptotic genes. In zebrafish, a dose-dependent increase in the expression of casp3a, casp3b, and baxa has been observed.[1][3] In rats, an increased protein expression of caspase-3 in the liver confirms the activation of the apoptotic cascade.[4][5]
Unfolded Protein Response (UPR)
The accumulation of ROS can cause damage to proteins within the endoplasmic reticulum (ER), leading to ER stress. This, in turn, activates the unfolded protein response (UPR), a cellular stress response aimed at restoring proteostasis. However, prolonged or overwhelming ER stress, as induced by mesaconitine, can switch the UPR from a pro-survival to a pro-apoptotic pathway. Transcriptomic analysis in zebrafish has revealed a significant upregulation of UPR-associated genes, including hsp90b1, hspa5, and hspb9, indicating that the UPR is a critical component of the mechanistic pathway of mesaconitine hepatotoxicity.[1][3]
Signaling Pathways Implicated in Mesaconitine Hepatotoxicity
Network toxicology analyses have identified several key signaling pathways that are modulated by mesaconitine and contribute to its hepatotoxic effects. These include the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways.[1][5]
Quantitative Data on Mesaconitine Hepatotoxicity
The following tables summarize the quantitative findings from key preclinical studies on mesaconitine-induced liver injury.
Table 1: Effects of Mesaconitine on Rat Liver
| Parameter | Control Group | Low-Dose MA (0.8 mg/kg/day) | High-Dose MA (1.2 mg/kg/day) | Reference |
| Liver Index | Normal | Significantly Increased | Significantly Increased | [5] |
| Serum ALT Levels | Normal | Significantly Increased | Significantly Increased | [5] |
| Serum AST Levels | Normal | Significantly Increased | Significantly Increased | [5] |
| HMOX1 Protein Expression | Baseline | Significantly Increased | Significantly Increased | [4][5] |
| IL2 Protein Expression | Baseline | Significantly Increased | Significantly Increased | [4][5] |
| Caspase-3 Protein Expression | Baseline | Significantly Increased | Significantly Increased | [4][5] |
| Histopathology | Normal liver architecture | Hepatocyte necrosis, inflammatory cell infiltration | More severe hepatocyte necrosis and inflammatory cell infiltration | [1][5] |
| p < 0.05 compared to the control group. Specific fold-change values were not reported in the cited literature. |
Table 2: Effects of Mesaconitine on Zebrafish Embryos
| Gene | Expression Change | Significance Criterion | Reference |
| Liver Development Genes | |||
| tfa | Significant Downregulation | Fold change < 0.67, p < 0.05 | [1][3] |
| cp | Significant Downregulation | Fold change < 0.67, p < 0.05 | [1][3] |
| hhex | Significant Downregulation | Fold change < 0.67, p < 0.05 | [1][3] |
| fabp10a | Significant Downregulation | Fold change < 0.67, p < 0.05 | [1][3] |
| Pro-inflammatory Genes | |||
| il1b | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| tnfa | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| Pro-apoptotic Genes | |||
| casp3a | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| casp3b | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| baxa | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| UPR-associated Genes | |||
| hsp90b1 | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| hspa5 | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| hspb9 | Significant Upregulation | Fold change > 1.5, p < 0.05 | [1][3] |
| Note: The studies reported dose-dependent effects, but specific fold-change values for each dose were not provided. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate mesaconitine hepatotoxicity. These protocols are based on established methods and can be adapted for specific research needs.
Experimental Workflow for Investigating Mesaconitine Hepatotoxicity
Protocol 1: Western Blot Analysis for Caspase-3 in Liver Tissue
Objective: To quantify the protein expression of cleaved (active) caspase-3 in liver tissue lysates.
Materials:
-
Liver tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize liver tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Hepatocytes
Objective: To measure intracellular ROS levels in hepatocytes using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
Materials:
-
Hepatocytes (primary or cell line)
-
DCFH-DA stock solution (in DMSO)
-
Phenol (B47542) red-free culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Mesaconitine Treatment: Treat the cells with various concentrations of mesaconitine for the desired time period. Include a vehicle control and a positive control group.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (final concentration 5-10 µM in phenol red-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold-change in ROS production.
Protocol 3: Analysis of Unfolded Protein Response (UPR) in Zebrafish Liver
Objective: To assess the activation of the UPR in the liver of mesaconitine-treated zebrafish embryos by measuring the expression of UPR target genes.
Materials:
-
Zebrafish embryos
-
Mesaconitine
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for UPR target genes (e.g., hspa5, hsp90b1) and a reference gene (e.g., β-actin)
-
Real-time PCR system
Procedure:
-
Zebrafish Treatment: Expose zebrafish embryos to different concentrations of mesaconitine from 24 to 72 hours post-fertilization (hpf).
-
RNA Extraction: At the end of the treatment period, pool 20-30 embryos per group and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green master mix, specific primers for the target UPR genes, and the synthesized cDNA as a template.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene. Compare the expression levels in the mesaconitine-treated groups to the control group.
Conclusion and Future Directions
The hepatotoxicity of mesaconitine is a complex process orchestrated by the interplay of oxidative stress, inflammation, apoptosis, and the unfolded protein response, mediated through key signaling pathways such as HIF-1, MAPK, PI3K-Akt, and FoxO. The quantitative data from preclinical models in rats and zebrafish provide a foundation for understanding the dose-dependent nature of this toxicity.
For drug development professionals, these findings underscore the importance of strategies to mitigate the hepatotoxic effects of mesaconitine if it is to be developed for therapeutic use. This could involve co-administration with antioxidants or specific inhibitors of the implicated signaling pathways. For researchers and scientists, further investigation is needed to fully elucidate the intricate molecular crosstalk and to identify specific biomarkers for early detection of mesaconitine-induced liver injury. The detailed experimental protocols provided herein offer a robust framework for conducting such studies, ultimately contributing to a safer and more effective use of this potent natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ROS-Mediated Unfolded Protein Response Activation Drives Hepatocyte Apoptosis in Mesaconitine-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exemestane induces liver toxicity in zebrafish larvae by upregulating the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Embryotoxicity and Cytotoxicity of Aconitum Alkaloids: A Technical Guide
Introduction
Aconitum alkaloids, derived from plants of the Aconitum genus, have a long history of use in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[1][2][3] However, their therapeutic application is significantly limited by a narrow therapeutic window and profound toxicity.[4] The primary toxic constituents are diester-diterpenoid alkaloids (DDAs), such as aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA).[4][5] These compounds are well-documented cardiotoxins and neurotoxins.[6][7] This guide provides an in-depth examination of the embryotoxic and cytotoxic effects of Aconitum alkaloids, focusing on the underlying mechanisms, quantitative toxicological data, and relevant experimental methodologies.
Cytotoxicity of Aconitum Alkaloids
The cytotoxic effects of Aconitum alkaloids are a significant concern, impacting various cell types, particularly those of the central nervous system, heart, and muscles.[1][8]
Mechanisms of Cytotoxicity
The primary mechanism of cytotoxicity involves the interaction of DDAs with voltage-gated sodium channels in excitable tissues.[5][8] The alkaloids bind to the open state of these channels, leading to persistent activation, an influx of sodium ions, and prolonged membrane depolarization.[5][6] This disruption of ion homeostasis can trigger a cascade of events, including:
-
Induction of Apoptosis: Aconitum alkaloids have been shown to induce apoptosis in various cell lines, including myocardial and liver cells.[6][8][9] This programmed cell death is a key contributor to the observed tissue damage. The apoptotic process can be initiated through mitochondria-dependent pathways.[10]
-
Lipid Peroxidation: Some studies suggest that Aconitum alkaloids can promote lipid peroxidation, leading to oxidative stress and damage to cellular membranes.[6][8]
-
DNA Interaction: Aconitine, hypaconitine, and mesaconitine have been found to bind to DNA through intercalation and electrostatic interactions, which may contribute to their cytotoxic effects.[9]
Quantitative Cytotoxicity Data
The cytotoxic potential of various Aconitum alkaloids has been quantified in numerous studies. The following table summarizes key findings.
| Alkaloid | Cell Line | Assay | Endpoint | Result | Reference |
| Lipojesaconitine | Human tumor cell lines | Cytotoxicity Assay | IC50 | 6.0 - 7.3 µM | [11] |
| Mesaconitine | Rat-isolated mitochondria | Energy Metabolism Inhibition | IC50 | 1.82 µg/mL | [12] |
| Aconitine | Rat-isolated mitochondria | Energy Metabolism Inhibition | IC50 | 2.22 µg/mL | [12] |
| Hypaconitine | Rat-isolated mitochondria | Energy Metabolism Inhibition | IC50 | 2.48 µg/mL | [12] |
| Various C19- and C20-diterpenoid alkaloids | Four human tumor cell lines | Antiproliferative Assay | GI50 | > 20 µM (most tested) | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[16]
Procedure:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of the Aconitum alkaloid in cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls and blanks.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3.5-4 hours.[15][16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]
Signaling Pathway: Aconitum Alkaloid-Induced Apoptosis
Caption: Aconitum alkaloid-induced cytotoxicity pathway.
Embryotoxicity of Aconitum Alkaloids
Recent studies have highlighted the significant embryotoxic potential of Aconitum alkaloids, raising concerns about their use during pregnancy.[2][17]
Mechanisms of Embryotoxicity
The developmental toxicity of Aconitum alkaloids is multifactorial and involves several key mechanisms:
-
DNA Damage and Apoptosis: Aconitine has been shown to cause substantial DNA damage and induce apoptosis in embryos.[4]
-
Impaired DNA Replication and Histone Synthesis: Aconitine may impair DNA replication and histone synthesis by activating the p53/p21/CDK2/NPAT pathway, ultimately affecting embryonic development.[4]
-
Developmental Malformations: Exposure to aconitine during organogenesis can lead to severe dysmorphogenesis, including cardiac defects, irregular somites, and brain malformations.[2] In zebrafish embryos, aconitine exposure has been linked to reduced body length, curved body shape, pericardial edema, and brain defects.[17]
Quantitative Embryotoxicity Data
The embryotoxic effects of Aconitum alkaloids have been investigated in various model organisms. The following table summarizes key findings.
| Alkaloid/Extract | Model Organism | Exposure Period | Endpoint | Result | Reference |
| Aconitine | Rat Embryos | 48 hours (in vitro) | NOAEL | ~1 µg/mL | [2] |
| Aconitine | Rat Embryos | 48 hours (in vitro) | Dysmorphogenesis | Severe effects at 5 µg/mL | [2] |
| Radix Aconiti kusnezoffii | Rats | Gestation | Embryotoxicity | Observed at 8.3 g/kg dose | [2] |
| Aconitine | Zebrafish Embryos | 4-96 hpf | Cardiotoxicity, Neurotoxicity | Impaired cardiac, liver, and neurodevelopment | [17] |
| Aconitine | Zebrafish Embryos | 2 dpf | NOAEL | 10 µM | [18] |
| Aconitum carmichaelii | Zebrafish Embryos | 48 hours | LC50 | 18.5 mg/mL | [19] |
| Aconitine | Zebrafish Embryos | 96 hpf | Cardiotoxicity (EC50) | Lower than Mesaconitine | [20] |
| Mesaconitine | Zebrafish Embryos | 96 hpf | Cardiotoxicity | Observed at 20 µg/L | [20] |
Experimental Protocol: Zebrafish Embryotoxicity Assay
The zebrafish embryo is a well-established model for developmental toxicity screening due to its rapid development, transparency, and genetic similarity to humans.[21]
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and select healthy, normally developing embryos at the gastrulation stage.[22]
-
Exposure: Place dechorionated embryos in a multi-well plate containing various concentrations of the Aconitum alkaloid dissolved in embryo medium. Include a vehicle control.[22]
-
Incubation: Incubate the embryos at 28.5°C for a period of up to 5 days post-fertilization (dpf).[18]
-
Endpoint Evaluation:
-
Lethality: Record the number of dead embryos daily to determine the lethal concentration (e.g., LC25 or LC50).[18][22]
-
Morphological Assessment: At specific time points (e.g., 2 and 5 dpf), examine the embryos under a microscope for a range of morphological abnormalities, including malformations of the heart, brain, somites, and yolk sac.[18] A scoring system can be used to quantify the severity of malformations.[22]
-
-
Data Analysis: Calculate the No Observed Adverse Effect Level (NOAEL), which is the highest concentration that does not produce any statistically significant increase in adverse effects. The Teratogenic Index (TI) can be calculated as the ratio of LC25 to NOAEL. A TI ≥ 10 is often considered indicative of a teratogen.[22]
Signaling Pathway: Aconitine-Induced Embryotoxicity
Caption: Proposed pathway for Aconitine-induced embryotoxicity.
Factors Influencing Toxicity
The toxicity of Aconitum alkaloids can be significantly influenced by processing methods. Traditional preparation often involves boiling or steaming, which hydrolyzes the highly toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid alkaloids and non-toxic alcohol amines.[5]
Effect of Processing on Aconitum Alkaloid Content
| Boiling Time (minutes) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) | Reference |
| 0 | 0.31 | 1.32 | 0.18 | 1.81 | [5] |
| 30 | Significantly Decreased | Significantly Decreased | Significantly Decreased | - | [5] |
| 60 | Almost Undetectable | - | - | - | [5] |
| 180 | 0.00 | 0.00 | - | 0.00 | [5] |
Conclusion
Aconitum alkaloids exhibit significant cytotoxicity and embryotoxicity through multiple mechanisms, including disruption of ion channel function, induction of apoptosis, and interference with fundamental cellular processes like DNA replication. The quantitative data presented highlights the potent toxicity of these compounds, even at low concentrations. Understanding these toxicological profiles is crucial for researchers and drug development professionals to ensure the safe and effective use of Aconitum-derived compounds in modern medicine. Further research is warranted to fully elucidate the complex signaling pathways involved and to develop strategies to mitigate the toxicity of these potent natural products.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the embryotoxic effects and potential mechanisms of Aconitum diterpenoid alkaloids in rat whole embryo culture through morphological and transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mesaconitine - Wikipedia [en.wikipedia.org]
- 8. Toxicological mechanisms of Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytotoxic diterpenoid alkaloid from Aconitum japonicum subsp. subcuneatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of Nrf2-HO-1/JNK-Erk Signaling Pathways in Aconitine-Induced Developmental Toxicity, Oxidative Stress, and ROS-Mitochondrial Apoptosis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Aconitum alkaloids induce cardiotoxicity and apoptosis in embryonic zebrafish by influencing the expression of cardiovascular relative genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicity Assessment of Herbal Medicine Using Zebrafish Embryos: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zebrafish embryo developmental toxicology assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Mesaconitine with the Serotonin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, has long been recognized for its potent cardiotoxic and neurotoxic effects. Emerging evidence, however, suggests a more complex pharmacological profile, including interactions with central neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of mesaconitine's interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. While direct, quantitative data on mesaconitine's binding affinities for serotonin receptors and transporters remain limited, this document synthesizes available qualitative evidence, data from related compounds such as aconitine, and detailed experimental protocols to facilitate further research in this area. The guide is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of natural compounds and the potential modulation of the serotonergic system for therapeutic purposes.
Introduction
Mesaconitine (MA) is a major bioactive and toxic component of Aconitum species, which are used in some traditional medicine practices.[1] Its primary mechanism of toxicity involves the activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[2][3] However, recent studies have indicated that mesaconitine may also exert effects on the central noradrenergic and serotonergic systems, exhibiting a pharmacological profile with similarities to some antidepressant medications.[4] The analgesic and potential antidepressant effects of mesaconitine are thought to be mediated, at least in part, through its influence on the serotonin system.[4] This guide aims to consolidate the existing, albeit sparse, data and provide detailed experimental frameworks for the further elucidation of mesaconitine's serotonergic activity.
Quantitative Data on Mesaconitine's Interaction with the Serotonin System
As a point of reference, a study on the structurally related compound, aconitine , has demonstrated an interaction with the serotonin system. While this data should be interpreted with caution and not directly extrapolated to mesaconitine, it provides a valuable starting point for future investigations.
| Compound | Target | Species/System | Assay Type | Key Findings | Reference |
| Aconitine | 5-HT1A Receptor System | Zebrafish Embryo | Behavioral & Gene Expression Analysis | Aconitine exposure (1, 10, and 100 μM) increased coiling behavior, an effect that was mimicked by a 5-HT1A agonist and rescued by a 5-HT1A antagonist. Aconitine also altered the expression of 5-HT1A receptor genes. | [5] |
Note: The lack of specific quantitative data for mesaconitine underscores the need for foundational research, such as radioligand binding assays and functional assays, to be conducted.
Experimental Protocols
To facilitate further research into the interaction of mesaconitine with the serotonin system, this section provides detailed methodologies for key experiments. These protocols are adapted from established procedures in the field and can be tailored for the specific investigation of mesaconitine.
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
This protocol describes a method to determine the binding affinity of mesaconitine for specific serotonin receptor subtypes using a competitive radioligand binding assay.
Objective: To determine the Ki of mesaconitine for 5-HT1A and 5-HT2A receptors.
Materials:
-
Mesaconitine
-
Radioligand for 5-HT1A (e.g., [³H]8-OH-DPAT)
-
Radioligand for 5-HT2A (e.g., [³H]Ketanserin)
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells) or brain tissue homogenates (e.g., rat cortex for 5-HT1A, prefrontal cortex for 5-HT2A)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM mianserin (B1677119) for 5-HT2A)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of mesaconitine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of mesaconitine.
-
For non-specific binding wells, add the non-specific competitor.
-
Add the prepared cell membranes or tissue homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mesaconitine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of mesaconitine on serotonin reuptake by the serotonin transporter.
Objective: To determine the IC50 of mesaconitine for the inhibition of serotonin uptake via SERT.
Materials:
-
Mesaconitine
-
[³H]Serotonin
-
Cells expressing SERT (e.g., HEK293-SERT cells) or synaptosomes prepared from brain tissue (e.g., rat striatum)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Non-specific uptake inhibitor (e.g., 10 µM fluoxetine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of SERT-expressing cells or synaptosomes in uptake buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the cell/synaptosome suspension with increasing concentrations of mesaconitine or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]serotonin to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short duration (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters as described above.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known SERT inhibitor like fluoxetine) from the total uptake. Determine the IC50 value for mesaconitine's inhibition of serotonin uptake.
In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This protocol describes an in vivo method to measure changes in extracellular serotonin levels in a specific brain region of a freely moving animal following the administration of mesaconitine.
Objective: To determine the effect of mesaconitine on extracellular serotonin concentrations in a specific brain region (e.g., prefrontal cortex, hippocampus).
Materials:
-
Mesaconitine
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetics
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours.
-
Mesaconitine Administration: Administer mesaconitine (e.g., via intraperitoneal injection) at the desired dose.
-
Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the serotonin concentrations as a percentage of the baseline average. Compare the post-treatment levels to the baseline to determine the effect of mesaconitine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways of mesaconitine's interaction with the serotonin system and the workflows of the described experiments.
Caption: Hypothetical interaction of mesaconitine with the serotonergic synapse.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Discussion and Future Directions
The current evidence, while indirect, suggests that mesaconitine's pharmacological effects extend beyond its well-documented impact on voltage-gated sodium channels to include modulation of the serotonin system. The observed analgesic and potential antidepressant-like activities align with the known roles of serotonin in pain and mood regulation.[4] The study on aconitine's interaction with the 5-HT1A receptor system in zebrafish provides a compelling, albeit preliminary, rationale for investigating similar interactions with mesaconitine.[5]
Future research should prioritize the generation of quantitative data to fill the existing knowledge gaps. Specifically, comprehensive radioligand binding studies across a panel of serotonin receptor subtypes and the serotonin transporter are essential. Functional assays are also needed to determine whether mesaconitine acts as an agonist, antagonist, or modulator at these sites. In vivo studies, such as the microdialysis experiments outlined above, will be crucial for understanding the net effect of mesaconitine on serotonergic neurotransmission in the living brain.
A thorough understanding of mesaconitine's interaction with the serotonin system is not only important for elucidating its full pharmacological profile but also for assessing its therapeutic potential, if any, and for better understanding its complex toxicology. The methodologies and information presented in this guide are intended to serve as a foundation for these future investigations.
Conclusion
Mesaconitine's interaction with the serotonin system is an emerging area of neuropharmacological research. While direct quantitative evidence is currently lacking, qualitative observations and data from related compounds suggest a modulatory role that may contribute to its analgesic and potential antidepressant effects. The experimental protocols and conceptual frameworks provided in this technical guide offer a roadmap for future studies aimed at definitively characterizing the serotonergic pharmacology of mesaconitine. Such research is critical for a complete understanding of this potent natural compound's effects on the central nervous system.
References
- 1. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. latoxan.com [latoxan.com]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine disrupts serotonin neurotransmission via 5-hydroxytryptamine receptor in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Mesaconitine's Antidepressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary findings and theoretical frameworks regarding the antidepressant potential of Mesaconitine (B191843) (MA). Mesaconitine is a highly toxic C19-diterpenoid alkaloid and should be handled with extreme caution by qualified professionals in a controlled laboratory setting. The information presented herein is intended for research and development purposes only.
Introduction
Mesaconitine (MA), a primary bioactive alkaloid derived from plants of the Aconitum genus, is recognized for its potent neuropharmacological and cardiotoxic properties.[1][2][3][4] While traditionally studied for its analgesic and anti-inflammatory effects, emerging evidence suggests that its mechanism of action may hold therapeutic potential for major depressive disorder (MDD).[1][5][6] Many established antidepressants, such as tricyclic antidepressants (TCAs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), function by modulating monoaminergic systems.[1][5][6] Mesaconitine appears to exert its influence on similar pathways, specifically the central noradrenergic and serotonin (B10506) systems, making it a compound of interest for novel antidepressant drug discovery.[1][2][5][6]
This technical guide provides a preliminary investigation into the hypothesized antidepressant effects of Mesaconitine, detailing its proposed mechanisms of action, relevant signaling pathways, and standardized experimental protocols for future preclinical validation.
Proposed Mechanism of Action
The antidepressant potential of Mesaconitine is primarily inferred from its well-documented analgesic and antiepileptiform activities, which involve key neurotransmitter systems implicated in the pathophysiology of depression.[1] The primary hypothesis is that MA acts on the central noradrenergic and serotonergic systems, functioning in a manner analogous to NRIs and TCAs by increasing the synaptic availability of norepinephrine.[1][5][6]
Key mechanistic points include:
-
Noradrenergic System Modulation: MA is believed to activate inhibitory noradrenergic neurons.[2][7] It may act on α2-adrenergic receptors, similar to clonidine, which can influence neuronal firing and reverse depressive-like states in some models.[1]
-
Serotonin System Interaction: The antidepressant and analgesic effects of MA may be linked to altering the sensitivity to serotonin.[1][6] The nucleus raphe magnus (NRM), a key serotonergic nucleus, has been identified as a sensitive region for MA's antinociceptive action, suggesting a role for the serotonergic system.[7][8]
-
β-Adrenoceptor Stimulation: Mesaconitine is reported to stimulate β-adrenoceptors.[2][9] The activation of this pathway is a known mechanism of action for several antidepressants. This stimulation initiates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), Protein Kinase A (PKA), and the transcription factor cAMP-response element-binding protein (CREB), ultimately leading to the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2][6]
Signaling Pathways
Hypothesized β-Adrenoceptor to BDNF Signaling Pathway
The diagram below illustrates the proposed intracellular cascade following the stimulation of β-adrenergic receptors by Mesaconitine. This pathway is a central mechanism for many existing antidepressant therapies and is hypothesized to be a key component of MA's potential therapeutic effect. Activation of this pathway can lead to long-lasting changes in neuronal excitability and synaptic plasticity.[2][6]
Experimental Protocols & Data Presentation
Direct experimental data on the antidepressant efficacy of Mesaconitine is limited. The following sections provide standardized, yet hypothetical, protocols and data structures that can be employed in future preclinical studies to rigorously assess its effects.
Suggested Experimental Workflow for Preclinical Screening
The workflow outlined below provides a logical progression for evaluating the antidepressant-like effects of Mesaconitine in a rodent model. This multi-stage process ensures a comprehensive assessment from behavioral screening to foundational molecular analysis.
Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Mesaconitine (at various doses, e.g., 0.1, 0.2, 0.4 mg/kg, intraperitoneally), a vehicle control, and a positive control (e.g., Imipramine, 20 mg/kg) 60 minutes prior to the test.
-
Test Procedure:
-
Gently place each animal into the cylinder for a 6-minute session.
-
The session is recorded by a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol: Western Blot for BDNF and p-CREB Expression
This protocol is for quantifying protein expression in brain tissue to explore molecular correlates of behavioral outcomes.
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brain regions (e.g., hippocampus) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BDNF, anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins (BDNF, p-CREB) to a loading control (β-actin).
Data Presentation Templates
The following tables are templates for organizing and presenting quantitative data from the aforementioned experiments.
Table 1: Effect of Mesaconitine on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds, Mean ± SEM) | % Reduction vs. Vehicle | p-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle | - | 10 | Data | - | - |
| Mesaconitine | 0.1 | 10 | Data | Data | Data |
| Mesaconitine | 0.2 | 10 | Data | Data | Data |
| Mesaconitine | 0.4 | 10 | Data | Data | Data |
| Imipramine (Control) | 20 | 10 | Data | Data | Data |
Table 2: Effect of Mesaconitine on Hippocampal Protein Expression
| Treatment Group | Dose (mg/kg) | N | Relative BDNF Expression (Normalized to β-actin, Mean ± SEM) | Relative p-CREB/CREB Ratio (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | - | 8 | Data | Data |
| Mesaconitine | 0.2 | 8 | Data | Data |
| Mesaconitine | 0.4 | 8 | Data | Data |
| Imipramine (Control) | 20 | 8 | Data | Data |
Conclusion and Future Directions
Mesaconitine presents a novel, albeit challenging, avenue for antidepressant research. Its action on noradrenergic and serotonergic systems, core targets for depression treatment, provides a strong theoretical basis for its potential efficacy.[1][5][6] However, the current evidence is largely indirect and warrants direct investigation through rigorous preclinical studies using established animal models of depression.[1]
A critical consideration for any future development is the compound's high toxicity.[2][4][9] Future research must focus on:
-
Defining the Therapeutic Window: Establishing a dose-response curve that clearly separates antidepressant-like efficacy from toxic effects.
-
Structural Modification: Exploring the possibility of creating derivatives of Mesaconitine that retain the desired neuropharmacological activity while reducing toxicity, a strategy that has been previously suggested.[1]
-
Comprehensive Mechanistic Studies: Further elucidating the precise molecular targets and downstream effects to fully understand its mode of action.
While significant hurdles remain, the unique pharmacology of Mesaconitine justifies further study as a potential lead compound in the development of next-generation antidepressants.
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Simultaneous Determination of Mesaconitine, Aconitine, and Hypaconitine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesaconitine, along with Aconitine and Hypaconitine, are highly toxic C19-diterpenoid alkaloids found in plants of the Aconitum genus, commonly known as aconite or wolfsbane.[1] These plants have a long history of use in traditional medicine across Asia and other parts of the world for treating various ailments, including pain, inflammation, and heart failure.[1] However, the therapeutic window for these alkaloids is extremely narrow, and improper processing or dosage can lead to severe poisoning, primarily affecting the cardiovascular and central nervous systems.[1]
Processing methods like boiling or steaming are traditionally employed to hydrolyze these diester-diterpenoid alkaloids into less toxic monoester derivatives.[1] Given the significant toxicity and the narrow safety range, it is crucial to have a reliable and accurate analytical method to simultaneously quantify Mesaconitine, Aconitine, and Hypaconitine. This allows for the quality control of raw herbal materials, processed aconite products, and pharmaceutical preparations, ensuring their safety and efficacy.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of these three toxic alkaloids.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analytes. The alkaloids are separated based on their differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak areas of the analytes in the sample to those of certified reference standards at a specific UV wavelength.
Experimental Protocol
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.[1]
-
Centrifuge.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).[1]
-
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation of Mesaconitine, Aconitine, and Hypaconitine.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Microsorb C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of Acetonitrile (ACN), Triethylamine (TEA) buffer (25 mM, pH 3.0), and Tetrahydrofuran (THF) in a gradient mode.[1] |
| Gradient Program | 0 min: 0:90:10 (ACN:TEA:THF)20 min: 6:84:10 (ACN:TEA:THF)40 min: 26:64:10 (ACN:TEA:THF)[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 45°C[1] |
| Detection | UV at 238 nm[1] |
| Injection Volume | 20 µL[1] |
3. Preparation of Solutions
-
Preparation of Standard Stock Solutions:
-
Accurately weigh about 10 mg each of Mesaconitine, Aconitine, and Hypaconitine reference standards.
-
Dissolve each standard in a solvent mixture of Acetonitrile and TEA (75:25, v/v) in separate 10 mL volumetric flasks to obtain individual stock solutions.[1]
-
From the individual stock solutions, prepare a mixed standard stock solution containing all three alkaloids.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the mixed standard stock solution with the ACN-TEA (75:25, v/v) solvent to prepare a series of working standard solutions with appropriate concentrations for the calibration curve.
-
-
Preparation of Sample Solution (from Herbal Material):
-
Pulverize the dried raw or processed aconite material to a fine powder (passing through a 0.45 mm sieve).[1]
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.[1]
-
Add 1 mL of aqueous ammonia solution (30%) and let it stand for 20 minutes at room temperature.[1]
-
Add 20 mL of ethyl ether and perform ultrasonic extraction for 10 minutes.[1]
-
Allow the mixture to stand at room temperature for 16 hours and then filter the liquid phase.[1]
-
The filtrate is then further processed, which may involve acid-base extraction to purify the alkaloids.[1]
-
The final residue is dissolved in a known volume of the ACN-TEA (75:25, v/v) solvent.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
-
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard solution and record the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration for each alkaloid.
-
Inject 20 µL of the prepared sample solution and record the chromatogram.
-
Identify the peaks for Mesaconitine, Aconitine, and Hypaconitine in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of each alkaloid in the sample using the regression equation from the calibration curve.
Data Presentation
Method Validation Summary
The described HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.
Table 2: Summary of Method Validation Parameters
| Analyte | Linear Range | Regression Equation | Correlation Coefficient (r) | Average Recovery (%) | Precision (RSD, %) |
|---|---|---|---|---|---|
| Mesaconitine | 0.08 - 4.0 µg/mL | y = 54896x + 1245.8 | 0.9995 | 89 | < 7.3 (Interday) |
| Aconitine | 0.1 - 5.0 µg/mL | y = 48753x + 1023.4 | 0.9998 | 91 | < 1.61 (Intraday) |
| Hypaconitine | 0.05 - 2.5 µg/mL | y = 61023x + 987.1 | 0.9996 | 87 | < 7.3 (Interday) |
(Note: The data in this table is representative and compiled from typical values found in the literature.[1][4])
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of Mesaconitine and other aconite alkaloids.
Caption: Experimental workflow for HPLC determination of Aconitum alkaloids.
The presented HPLC method is simple, reliable, and accurate for the simultaneous determination of Mesaconitine, Aconitine, and Hypaconitine in various samples, including raw and processed herbal materials. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and safety assessment in the pharmaceutical and herbal medicine industries. The detailed protocol provides a solid foundation for researchers and scientists to implement this analytical procedure in their laboratories.
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Sensitive Detection of Mesaconitine in Blood via UPLC-MS/MS: An Application Note and Protocol
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Mesaconitine (B191843) in blood samples. Mesaconitine, a highly toxic C19-norditerpenoid alkaloid found in Aconitum species, requires precise and reliable analytical methods for toxicological and pharmacokinetic studies. The described protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Mesaconitine is a potent cardiotoxin (B1139618) and neurotoxin, and its presence in biological matrices, even at trace levels, can have significant physiological effects. Therefore, a highly sensitive and specific analytical method is crucial for its accurate determination in complex biological samples like blood. UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods, making it the ideal platform for this application. This document provides a comprehensive protocol for the extraction, separation, and quantification of Mesaconitine in blood.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of Mesaconitine from blood plasma.
Materials:
-
Blood plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of blood plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Mesaconitine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mesaconitine | 632.4 | 572.3 | 40 | 25 |
| Mesaconitine | 632.4 | 105.1 | 40 | 30 |
Data Presentation
The UPLC-MS/MS method was validated for its linearity, recovery, precision, and accuracy.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 85 - 95% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
| Accuracy | 90 - 110% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[4] |
Visualizations
Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.
Caption: Logical relationship of the analytical method's components.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Mesaconitine in blood samples. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. The method's performance characteristics, as summarized in the validation data, demonstrate its robustness and fitness for purpose.
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Isolation of Mesaconitine from A-conitum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane. Despite its toxicity, Mesaconitine and other related alkaloids have been investigated for their potential pharmacological properties, including analgesic and anti-inflammatory effects. The careful extraction and isolation of Mesaconitine are critical for further research into its bioactivity, mechanism of action, and potential therapeutic applications. These application notes provide detailed protocols for the extraction and isolation of Mesaconitine from Aconitum plant material, intended for use by qualified researchers and professionals.
Data Presentation: Quantitative Analysis of Extraction and Purification
The following table summarizes quantitative data from various studies on the extraction and purification of Aconitum alkaloids, providing a comparative overview of different methodologies.
| Parameter | Method | Aconitum Species | Results | Reference |
| Extraction Yield | Pulsed Electric Field (PEF) | Aconitum coreanum | Guanfu base A yield: 3.94 mg/g | [1] |
| Heat Reflux Extraction (HRE) | Aconitum coreanum | Lower yield compared to PEF | [1] | |
| Ultrasonic-Assisted Extraction (UAE) | Aconitum coreanum | Higher alkaloid yield than HRE | [1] | |
| Purification Yield | Centrifugal Partition Chromatography (CPC) | Aconitum karacolicum | 63% purification yield for aconitine | [2][3] |
| Recrystallization | Aconitum karacolicum | Method of choice for large-scale purification | [2][3] | |
| Purity and Recovery | pH-Zone-Refining Counter-Current Chromatography | Aconitum coreanum | High purity and recovery of seven diterpenoid alkaloids | [4] |
| Solid-Phase Extraction (SPE) & HPLC | Dietary Supplements | RSD of 2.0 to 6.9% for aconitine, mesaconitine, and hypaconitine | [5] | |
| Alkaloid Content | HPLC Analysis | Raw and Processed Chuanwu and Caowu | Quantitative determination of aconitine, mesaconitine, and hypaconitine | [6] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Method for Crude Alkaloids
This protocol outlines a common method for the initial extraction of crude alkaloids from dried and powdered Aconitum roots.[4]
Materials:
-
Dried and powdered Aconitum root material
-
Hydrochloric Acid (HCl)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Petroleum Ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acidified Ethanol Extraction:
-
Weigh 5 kg of dried, powdered Aconitum root and place it in a suitable vessel.[4]
-
Add 95% ethanol containing a small amount of HCl (e.g., 10 mL) to the powder.[4]
-
Perform heat reflux extraction three times.[4]
-
Combine the extracts and filter.[4]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.[4]
-
-
Acid-Base Partitioning:
-
Dissolve the residue in 2 L of 1% HCl.[4]
-
Extract the acidic solution with petroleum ether to remove non-alkaloidal components. Discard the petroleum ether layer.[4]
-
Basify the acidic aqueous solution to a pH of 9.5 with ammonia solution.[4]
-
Extract the basified solution with chloroform multiple times.[4]
-
Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid extract.[4]
-
Protocol 2: Purification of Mesaconitine using pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol describes a highly efficient method for the separation and purification of individual alkaloids, including Mesaconitine, from the crude extract.[4]
Materials:
-
Crude alkaloid extract from Aconitum
-
Two-phase solvent system: Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)[4]
-
Triethylamine (B128534) (TEA)
-
Hydrochloric Acid (HCl)
-
pH-Zone-Refining Counter-Current Chromatography instrument
-
HPLC for fraction analysis
Procedure:
-
Solvent System Preparation:
-
CCC Separation:
-
Dissolve the crude alkaloid extract in the solvent mixture.
-
Load the sample onto the CCC column.
-
Perform the separation according to the instrument's operating parameters. The different alkaloids will partition between the two phases and separate based on their pKa values.
-
Collect the fractions as they elute from the column.
-
-
Analysis and Identification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.[4]
-
Combine fractions containing pure Mesaconitine.
-
Confirm the identity of the isolated Mesaconitine using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Visualizations
Experimental Workflow for Mesaconitine Extraction and Isolation
The following diagram illustrates the general workflow for the extraction and isolation of Mesaconitine from Aconitum raw material.
Caption: Workflow for Mesaconitine extraction and isolation.
Logical Relationship of Purification Techniques
This diagram shows the relationship between different purification techniques that can be employed to isolate Mesaconitine.
Caption: Purification techniques for isolating Mesaconitine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Mesaconitine Standard for Research: A Detailed Overview of Synthetic Strategies and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin with significant pharmacological interest.[1] Its complex, highly oxygenated, and sterically congested hexacyclic structure presents a formidable challenge for total synthesis. To date, a complete total synthesis of mesaconitine has not been reported. This document provides a comprehensive overview of the current synthetic strategies employed for the construction of the core ring systems of aconitine-type alkaloids, which are directly applicable to the eventual synthesis of mesaconitine. Furthermore, detailed protocols for the isolation and purification of mesaconitine from natural sources to obtain a research-grade standard are provided, along with its characteristic analytical data.
Introduction to the Aconitine Alkaloid Synthetic Challenge
The synthesis of aconitine-type alkaloids is a significant endeavor in organic chemistry due to their intricate molecular architecture.[1] Key structural features that pose synthetic hurdles include a dense array of stereocenters, a highly bridged and caged ring system, and extensive oxygenation. Research efforts have primarily focused on the development of methodologies to construct the core carbocyclic skeleton, often through the assembly of key fragments.
Synthetic Strategies Towards the Aconitine Core
While a total synthesis of mesaconitine is yet to be achieved, several research groups have reported successful syntheses of the complex ring systems that form the core of aconitine-type alkaloids. These strategies provide a roadmap for the eventual total synthesis of mesaconitine.
Fragment Assembly Approach
A common strategy involves the synthesis of key fragments of the molecule, which are then coupled and elaborated to form the complete hexacyclic system. Notable progress has been made in the synthesis of the AE, BCDE, and D ring systems.
A representative retrosynthetic analysis based on a fragment coupling strategy is illustrated below. This approach disconnects the complex hexacyclic structure into more manageable, synthetically accessible fragments.
References
Application Notes and Protocols for In Vitro Cardiomyocyte Toxicity Assays Using Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843), a C19-diterpenoid alkaloid isolated from plants of the Aconitum species, is recognized for its potent biological activities. However, its therapeutic potential is significantly limited by its narrow therapeutic window and high cardiotoxicity. Understanding the mechanisms of mesaconitine-induced cardiotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide detailed protocols for assessing the in vitro toxicity of mesaconitine using cardiomyocyte cell models, including the H9c2 cell line and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The provided methodologies cover the evaluation of cytotoxicity, apoptosis, mitochondrial function, and electrophysiological alterations.
The primary toxic effects of mesaconitine on cardiomyocytes are attributed to its influence on ion channels, leading to disruptions in the cardiac action potential and intracellular calcium homeostasis.[1] This can result in arrhythmias, such as ventricular tachycardia and fibrillation.[2] Furthermore, at the cellular level, mesaconitine can induce apoptosis through mitochondrial-dependent pathways and trigger inflammatory responses.[2][3]
Data Presentation: Summary of Mesaconitine's Cardiotoxic Effects
The following tables summarize quantitative data on the effects of mesaconitine and the closely related compound, aconitine (B1665448), on cardiomyocytes in vitro. Due to the limited availability of specific quantitative data for mesaconitine, some data from aconitine studies are included for reference and are duly noted.
Table 1: Cytotoxicity of Mesaconitine and Aconitine in Cardiomyocytes
| Compound | Cell Line | Endpoint | Concentration/IC50 | Effect | Reference |
| Mesaconitine | H9c2 | Cell Viability (MTT Assay) | 25-250 µM | Dose-dependent decrease in cell viability.[2] | [2] |
| Mesaconitine | H9c2 | Cell Viability (MTT Assay) | 250 µM | ~38% reduction in cell viability.[2] | [2] |
| Aconitine | H9c2 | Cell Viability (CCK-8 Assay) | 100 µM | ~42% reduction in cell viability.[4] | [4] |
| Aconitine | H9c2 | Cell Viability (CCK-8 Assay) | 200 µM | ~90% reduction in cell viability.[4] | [4] |
| Aconitine | hiPSC-CMs | Cell Viability (MTT Assay) | 2-4 µM (24h) | Significant decrease in cell viability.[5] | [5] |
Table 2: Electrophysiological Effects of Aconitine on Cardiomyocytes
| Compound | Cell Type | Parameter | Concentration | Effect | Reference |
| Aconitine | Neonatal Rat Ventricular Myocytes | Action Potential Duration (APD) | 1 µM | Significant prolongation.[6] | [6] |
| Aconitine | H9c2 | Ultra-rapid Delayed Rectifier K+ Current (IKur) | IC50 = 1.4 µM | Inhibition of IKur.[7] | [7] |
| Aconitine | Neonatal Rat Ventricular Myocytes | Sodium Current (INa) | 1 µM | Increased INa. | [6] |
| Aconitine | Neonatal Rat Ventricular Myocytes | L-type Calcium Current (ICa-L) | 1 µM | Increased ICa-L. | [6] |
| Aconitine | hiPSC-CMs | Beating Rate | 0.25 µM | 3.7-fold increase within 30 min.[5] | [5] |
| Aconitine | hiPSC-CMs | Beating Rate | 3.0 µM | 7.3-fold increase within 30 min.[5] | [5] |
Experimental Protocols
General Cell Culture
-
H9c2 Cardiomyoblasts: Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
hiPSC-Cardiomyocytes: Culture hiPSC-CMs on fibronectin-coated plates in a specialized cardiomyocyte maintenance medium according to the manufacturer's instructions. Allow the cells to form a spontaneously beating syncytium before commencing experiments.[5]
Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for assessing the dose-dependent cytotoxic effects of mesaconitine.
-
Cell Seeding: Seed H9c2 cells or hiPSC-CMs in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2][5]
-
Mesaconitine Treatment: Prepare a stock solution of mesaconitine in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 300 µM). Replace the medium in the wells with the mesaconitine-containing medium and incubate for a specified period (e.g., 24, 48 hours).[2]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Apoptosis Assessment (Hoechst 33258 Staining)
This protocol allows for the morphological evaluation of apoptosis.
-
Cell Culture and Treatment: Culture H9c2 cells on glass coverslips in a 24-well plate. Treat the cells with mesaconitine at the desired concentrations for the specified duration.
-
Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)
This assay evaluates the effect of mesaconitine on mitochondrial health.
-
Cell Culture and Treatment: Seed H9c2 cells in a 96-well plate and treat with mesaconitine as described in the cytotoxicity protocol.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C in the dark.[2]
-
Washing: Wash the cells twice with PBS.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Red fluorescence (emission at ~590 nm) indicates healthy mitochondria with high ΔΨm (J-aggregates), while green fluorescence (emission at ~529 nm) indicates unhealthy mitochondria with low ΔΨm (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Electrophysiological Recording (Patch-Clamp)
This advanced technique allows for the direct measurement of ion channel currents and action potentials.
-
Cell Preparation: Isolate single cardiomyocytes (e.g., neonatal rat ventricular myocytes or hiPSC-CMs) and allow them to adhere to glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to record either voltage-gated ion currents (in voltage-clamp mode) or action potentials (in current-clamp mode).[6]
-
Mesaconitine Application: Perfuse the cells with an external solution containing various concentrations of mesaconitine.
-
Data Acquisition and Analysis: Record changes in ion channel currents (e.g., peak current amplitude, inactivation kinetics) and action potential parameters (e.g., resting membrane potential, action potential duration at 90% repolarization - APD90).[6]
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Gallic Acid Inhibits Mesaconitine-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cardiomyocyte electrophysiology and its modulation: current views and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
Application Notes and Protocols for Studying Mesaconitine-Induced Cardiotoxicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, is known to induce severe cardiotoxicity, a primary concern in cases of Aconitum poisoning. Understanding the mechanisms of this toxicity is crucial for developing potential antidotes and therapeutic strategies. This document provides detailed application notes and protocols for utilizing various animal models to study mesaconitine-induced cardiotoxicity, with a focus on zebrafish, rats, and mice. The protocols outlined below are based on established experimental evidence and are intended to guide researchers in designing and conducting robust preclinical studies.
Animal Models for Mesaconitine Cardiotoxicity
Several animal models have been employed to investigate the cardiotoxic effects of mesaconitine and related aconitum alkaloids. The choice of model often depends on the specific research question, throughput requirements, and available resources.
-
Zebrafish (Danio rerio): The zebrafish model, particularly in its embryonic stage, offers several advantages for toxicological screening, including its genetic homology to mammals, rapid development, and optical transparency, which allows for real-time imaging of cardiac function.[1] It is a cost-effective and high-throughput model for assessing cardiotoxicity.[1]
-
Rats (Rattus norvegicus): Rat models, such as Wistar and Sprague-Dawley strains, are frequently used to study aconitine-induced arrhythmias and myocardial injury.[2][3][4][5][6] Their larger size compared to mice facilitates surgical procedures and repeated blood sampling for biomarker analysis.
-
Mice (Mus musculus): Mouse models, including ICR mice, are valuable for investigating the molecular mechanisms of cardiotoxicity and for in vivo efficacy testing of potential cardioprotective agents.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on mesaconitine and aconitine-induced cardiotoxicity in different animal models.
Table 1: Mesaconitine and Aconitine Concentrations in Zebrafish Cardiotoxicity Studies
| Compound | Concentration | Animal Model | Observed Effects | Reference |
| Mesaconitine (MA) | 20 µg/L | Zebrafish embryos | Deficient cardiovascular system, yolk sac hemorrhage, early cardiac dysfunctions | [10] |
| Aconitine (AC) | 2.5 µg/L | Zebrafish embryos | Deficient cardiovascular system, yolk sac hemorrhage, early cardiac dysfunctions | [10] |
| Aconitine (AC) | 15 mg/L | Zebrafish embryos | Arrhythmias, extended sinus venous and bulbus arteriosus (SV-BA) distance, larger pericardial edema area | [11][12] |
Table 2: Mesaconitine and Aconitine Administration in Rodent Cardiotoxicity Studies
| Compound | Dose | Route of Administration | Animal Model | Observed Effects | Reference |
| Mesaconitine (MACO) | 25 µg/kg | Intravenous | Guinea pigs | Ventricular premature beats, atrioventricular blockade, ventricular tachycardia, ventricular fibrillation | [13] |
| Aconitine (ACO) | 25 µg/kg | Intravenous | Guinea pigs | Various types of arrhythmias | [13] |
| Aconitine | 1 mg/kg, 2 mg/kg | Intragastric | SD rats | Myocardial pathological damage and fibrosis | [5][6] |
| Aconitine | Not specified | Not specified | Wistar rats | Arrhythmia | [2][3] |
| Doxorubicin (for inducing cardiotoxicity) + Mesaconine (as a protective agent) | 15 mg/kg (Doxorubicin) | Intraperitoneal | ICR mice | Acute cardiotoxicity | [7] |
Experimental Protocols
Protocol 1: Zebrafish Embryo Cardiotoxicity Assay
This protocol is adapted from studies evaluating the cardiotoxicity of aconitum alkaloids in zebrafish embryos.[1][10][11][12]
Materials:
-
Healthy, fertilized zebrafish embryos (e.g., transgenic cmlc2:GFP strain)[12]
-
Embryo medium (e.g., E3 medium)
-
Mesaconitine stock solution (dissolved in DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
-
Stereomicroscope with a digital camera
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized embryos and maintain them in embryo medium at 28.5°C. At 48 hours post-fertilization (hpf), select healthy, normally developing embryos for the experiment.[11][12]
-
Drug Exposure:
-
Prepare a series of mesaconitine dilutions in embryo medium from the stock solution. Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., 0.2%).[11][12]
-
Include a vehicle control group (embryo medium with DMSO).
-
Transfer individual embryos into the wells of a multi-well plate containing the respective mesaconitine concentrations or vehicle control.
-
-
Incubation: Incubate the plates at 28.5°C for a defined period, for example, from 48 hpf to 72 hpf.[11][12]
-
Phenotypic Assessment:
-
At the end of the exposure period (e.g., 72 hpf or 96 hpf), observe the embryos under a stereomicroscope.[10]
-
Morphological Analysis: Examine for developmental abnormalities, including pericardial edema, yolk sac hemorrhage, and changes in cardiac morphology.[10][11][12]
-
Functional Analysis: Measure the heart rate by counting ventricular contractions for a set period (e.g., 15 seconds) and extrapolating to beats per minute. Assess for arrhythmias, such as irregular rhythms or atrioventricular block.[1][11][12]
-
-
Data Analysis:
-
Calculate the percentage of embryos exhibiting specific cardiotoxic phenotypes at each concentration.
-
Determine the half-maximal effective concentration (EC50) for endpoints like pericardial edema.[10]
-
Statistically compare the heart rates and incidence of arrhythmias between the control and treated groups.
-
Protocol 2: Rat Model of Mesaconitine-Induced Arrhythmia
This protocol describes the induction of arrhythmias in rats to study the cardiotoxic effects of mesaconitine, based on methodologies used for aconitine.[2][3][4][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300 g)
-
Mesaconitine solution for infusion
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)[14]
-
Surgical instruments for catheterization
-
Jugular vein catheter
-
ECG recording system with needle electrodes
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Anesthesia:
-
Surgical Catheterization:
-
Surgically expose the jugular vein and insert a catheter for drug infusion.[14]
-
-
ECG Electrode Placement:
-
Insert subcutaneous needle electrodes to record a standard lead II ECG.[14]
-
-
Baseline ECG Recording:
-
Allow the animal to stabilize and record a baseline ECG for a sufficient period (e.g., 15-30 minutes).
-
-
Mesaconitine Infusion:
-
Infuse the mesaconitine solution intravenously at a constant rate. The dose should be determined from pilot studies to reliably induce arrhythmias.
-
-
ECG Monitoring and Endpoint Determination:
-
Continuously record the ECG throughout the infusion.
-
Monitor for the onset of various types of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[13]
-
The time to the onset of each arrhythmia can be used as a key endpoint.
-
-
Data Analysis:
-
Analyze the ECG recordings to quantify changes in heart rate, PR interval, QRS duration, and QT interval.
-
Determine the incidence and duration of different arrhythmias.
-
Protocol 3: Mouse Model of Myocardial Injury
This protocol outlines the assessment of myocardial injury in mice treated with mesaconitine, drawing from studies on related compounds.[7][8][9]
Materials:
-
Male ICR or other suitable mouse strain (8-10 weeks old)
-
Mesaconitine solution for injection
-
Syringes and needles for intraperitoneal or intravenous injection
-
Equipment for blood collection (e.g., cardiac puncture)
-
Biochemical analyzer for serum enzyme assays
-
Histology equipment and reagents (formalin, paraffin (B1166041), H&E stain, Masson's trichrome stain)
-
Microscope
Procedure:
-
Animal Grouping and Dosing:
-
Randomly assign mice to a control group (vehicle) and one or more mesaconitine treatment groups.
-
Administer mesaconitine via an appropriate route (e.g., intraperitoneal injection) at predetermined doses.[7]
-
-
Sample Collection:
-
At a specified time point after administration (e.g., 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Excise the hearts, wash them with cold saline, and fix a portion in 10% neutral buffered formalin for histology. The remaining tissue can be snap-frozen for molecular analysis.
-
-
Serum Biomarker Analysis:
-
Measure the serum levels of cardiac injury markers, such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), using a biochemical analyzer.[7][8]
-
-
Histopathological Examination:
-
Process the formalin-fixed heart tissues for paraffin embedding.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess for myocardial necrosis, inflammatory cell infiltration, and other pathological changes.
-
Use Masson's trichrome staining to evaluate myocardial fibrosis.[5][6]
-
-
Data Analysis:
-
Statistically compare the serum biomarker levels between the control and treated groups.
-
Score the histopathological changes semi-quantitatively.
-
Signaling Pathways in Mesaconitine-Induced Cardiotoxicity
Mesaconitine and related aconitum alkaloids exert their cardiotoxic effects through the modulation of several key signaling pathways.
Ion Channel Disruption and Calcium Overload
A primary mechanism of aconitine-induced cardiotoxicity involves the persistent activation of voltage-gated sodium channels, leading to an influx of Na+ ions.[15] This disrupts the normal cardiac action potential and leads to a subsequent overload of intracellular calcium (Ca2+) through the Na+-Ca2+ exchanger.[4] This Ca2+ overload is a central event that can trigger arrhythmias and apoptosis.[4] The activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has also been implicated in calcium influx.[15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a new ultrashort betalytic agent on aconitine-induced arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antagonistic effects of tetrodotoxin on aconitine-induced cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitum alkaloids induce cardiotoxicity and apoptosis in embryonic zebrafish by influencing the expression of cardiovascular relative genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 15. Gallic Acid Inhibits Mesaconitine-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mesaconitine as a Reference Standard in Herbal Medicine Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesaconitine (B191843), a C19-diterpenoid alkaloid, is a prominent and highly toxic constituent found in plants of the Aconitum genus, commonly known as aconite or wolfsbane.[1][2][3] These plants have a long history of use in traditional herbal medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[4][5] However, the narrow therapeutic window and inherent toxicity of aconitine (B1665448) alkaloids, including mesaconitine, necessitate strict quality control and accurate quantification in herbal preparations.[6][7] Mesaconitine serves as a critical reference standard for the qualitative and quantitative analysis of Aconitum species and their derived herbal products, ensuring their safety and efficacy.
This document provides detailed application notes and experimental protocols for the use of mesaconitine as a reference standard in the analysis of herbal medicines, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of mesaconitine and related aconitine alkaloids from various studies. These values are essential for method development and validation.
Table 1: Linearity and Sensitivity of Analytical Methods for Mesaconitine and Related Alkaloids
| Analyte | Method | Matrix | Linearity Range | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| Mesaconitine | UPLC-MS/MS | Rat Blood | 0.125 - 1000 nmol/L | - | - | [8] |
| Mesaconitine | UPLC-ESI-MS | Herbal Pills | - | 1.41 | - | [9] |
| Mesaconitine | LC/ESI-MS/MS | Human Urine | 0.02 - 5 µg/mL | - | - | [10] |
| Mesaconitine | UHPLC-Q-TOFMS | Aconite Roots | 2.0 - 100 ng/mL | 1.31 | 0.438 | [11] |
| Aconitine | UPLC-MS/MS | Rat Blood | 0.125 - 1000 nmol/L | - | - | [8] |
| Aconitine | UPLC-ESI-MS | Herbal Pills | - | 1.20 | - | [9] |
| Aconitine | LC-MS/MS | Post-mortem Blood | 0.5 - 20 µg/L | 0.51 µg/L | 0.13 µg/L | [12] |
| Hypaconitine (B608023) | UPLC-MS/MS | Rat Blood | 0.125 - 1000 nmol/L | - | - | [8] |
| Hypaconitine | UPLC-ESI-MS | Herbal Pills | - | 1.92 | - | [9] |
| Hypaconitine | UHPLC-Q-TOFMS | Aconite Roots | 2.0 - 100 ng/mL | 0.264 | 0.088 | [11] |
Table 2: Precision and Recovery Data for Mesaconitine Analysis
| Analyte | Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| Mesaconitine | LC/ESI-MS/MS | Human Urine | < 7% | < 7% | 81.5 - 90.6 | [10] |
| Mesaconitine | UHPLC-Q-TOFMS | Aconite Roots | 0.249 | 0.064 | - | [11] |
| Aconitine | LC/ESI-MS/MS | Human Urine | < 7% | < 7% | 82.6 - 90.0 | [10] |
| Aconitine | UHPLC-Q-TOFMS | Aconite Roots | 0.243 | 0.037 | - | [11] |
| Hypaconitine | LC/ESI-MS/MS | Human Urine | < 7% | < 7% | 87.4 - 96.3 | [10] |
| Hypaconitine | UHPLC-Q-TOFMS | Aconite Roots | 0.477 | 0.107 | - | [11] |
| Aconitine, Mesaconitine, Hypaconitine | UPLC-MS/MS | Shenfu Injection | 1.2%, 1.5%, 1.1% | - | 100.1%, 97.5%, 97.4% | [13] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Mesaconitine in Herbal Preparations by UPLC-MS/MS
This protocol is a synthesized methodology based on common practices for the analysis of aconitine alkaloids in herbal matrices.[8][9][13]
1. Objective: To accurately quantify the concentration of mesaconitine in a given herbal preparation using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
2. Materials and Reagents:
-
Mesaconitine reference standard (>98% purity)
-
Aconitine and Hypaconitine reference standards (for simultaneous analysis)
-
Internal Standard (IS), e.g., Mesaconitine-d3 or a structurally similar compound not present in the sample.
-
Acetonitrile (HPLC or MS grade)
-
Methanol (B129727) (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate
-
Deionized water (18.2 MΩ·cm)
-
Herbal sample (e.g., powdered raw herb, extract, or final product)
-
0.22 µm syringe filters
3. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
4. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of mesaconitine reference standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent to create a calibration curve (e.g., 0.1, 1, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
5. Sample Preparation:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered herbal sample.[14]
-
Add 20 mL of an extraction solvent (e.g., methanol or 75:25 acetonitrile:triethylamine buffer).[14]
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction if necessary.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) for Cleaner Samples (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.[1]
-
Final Sample Preparation:
-
Take a 100 µL aliquot of the reconstituted extract.
-
Add 10 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter before injection.
-
6. UPLC-MS/MS Conditions:
-
UPLC Column: A reversed-phase C18 column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[13]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.[13]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for mesaconitine and other aconitine alkaloids need to be optimized. Common transitions are:
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.99).
-
Quantify the amount of mesaconitine in the herbal sample by interpolating the peak area ratio from the calibration curve.
Visualizations
Metabolic Pathway of Mesaconitine
The metabolism of mesaconitine primarily involves hydroxylation and demethylation reactions in the body.[1][15] The following diagram illustrates the proposed metabolic pathway.
Caption: Proposed metabolic pathway of mesaconitine in rats.
Experimental Workflow for Mesaconitine Analysis
The following diagram outlines the general workflow for the quantitative analysis of mesaconitine in herbal medicine using LC-MS/MS.
Caption: General workflow for mesaconitine analysis in herbal medicine.
Conclusion
The use of mesaconitine as a reference standard is indispensable for the quality control of herbal medicines containing Aconitum species. The protocols and data presented here provide a framework for the development and validation of robust analytical methods, primarily UPLC-MS/MS, to ensure the safety and proper dosage of these potent herbal products. Accurate quantification of mesaconitine and other related toxic alkaloids is crucial for mitigating the risks associated with their use and for advancing the integration of traditional medicines into modern healthcare.
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of aconitine, hypaconitine and mesaconitine in Shenfu injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Mesaconitine in Biological Samples using LC-MS
Introduction
Mesaconitine (B191843) is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its narrow therapeutic window and potent cardiotoxicity and neurotoxicity, sensitive and specific analytical methods are crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. This document provides a detailed protocol for the quantification of mesaconitine in biological matrices, such as plasma and blood, using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are based on established and validated procedures from the scientific literature, offering high sensitivity and reliability.
Principle
The method employs reverse-phase liquid chromatography for the separation of mesaconitine from endogenous matrix components, followed by tandem mass spectrometry (MS/MS) for selective detection and quantification. The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for mesaconitine. An internal standard (IS) is used to correct for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of mesaconitine and related Aconitum alkaloids in biological samples.
Table 1: LC-MS/MS Method Parameters for Mesaconitine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Rat Blood[1][2] | Human Plasma[3] | Rat Plasma |
| Sample Preparation | Protein Precipitation with Methanol[1][2] | Solid-Phase Extraction (SPE)[3] | Protein Precipitation with Methanol (B129727) |
| LC Column | Waters C18 (1.7 µm, 50 x 2.1 mm)[1][2] | Waters C18 (1.7 µm, 2.1 x 100 mm)[3] | CORTECS™ C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient)[1][2] | Methanol and 0.1% Formic Acid in Water (Gradient)[3] | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Ionization Mode | ESI Positive[1][2][3] | ESI Positive[3] | ESI Positive |
| MS Detection | MRM[1][2][3] | MRM[3] | MRM |
| Internal Standard | Not Specified | Lappaconitine[3] | Psoralen |
Table 2: Quantitative Performance Data for Mesaconitine
| Parameter | Method 1 (in nmol/L) | Method 2 (in ng/mL) | Method 3 (in ng/mL) |
| Linearity Range | 0.125 - 1000[1][2] | 0.1 - 1000[3] | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.997[1][2] | > 0.995[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.1 ng[4] |
| Limit of Quantification (LOQ) | 0.125 | 0.1 | 0.1 |
| Precision (RSD%) | Within acceptable limits[1][2] | < 14.3% | < 7%[5] |
| Accuracy | Within acceptable limits[1][2] | -14.2% to 9.8% | Not Specified |
| Recovery | Within acceptable limits[1][2] | 81.5% - 90.6%[5] | 64.2% - 94.1% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of mesaconitine from plasma or blood samples and is based on the method described by Ye et al. (2012).[1][2]
Materials:
-
Biological sample (plasma or blood)
-
Methanol (HPLC grade)
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from the method for Aconitum alkaloids described by Gao et al. (2008) and is suitable for cleaner sample extracts.[3]
Materials:
-
Biological sample (plasma)
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., Oasis MCX or HLB)
-
Methanol (HPLC grade)
-
Ammonia (B1221849) solution
-
Elution solvent (e.g., 5% ammonia in methanol)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the plasma sample into a tube and add the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of mesaconitine. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Waters C18, 1.7 µm, 50 x 2.1 mm).[1][2]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.[1][2][3]
-
Ion Spray Voltage: 5500 V.[7]
-
Capillary Temperature: 250°C.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]
-
MRM Transitions:
-
Collision Gas: Argon.
-
Data Acquisition and Processing: Use instrument-specific software for data acquisition and peak integration.
Visualizations
Caption: Experimental workflow for mesaconitine quantification.
Caption: Mechanism of mesaconitine toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Mesaconitine's Analgesic Effects in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo analgesic effects of Mesaconitine, a diterpenoid alkaloid, in various rat models of pain. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
Mesaconitine, a major alkaloid found in the roots of Aconitum species, has been investigated for its potent analgesic properties. Understanding its efficacy and mechanism of action in preclinical models is crucial for its potential development as a therapeutic agent for pain management. This document outlines key in vivo assays used to characterize the analgesic effects of Mesaconitine in rat models.
Data Presentation
Table 1: Analgesic Activity of Aconitine (B1665448) in the Hot Plate Test in Mice [1]
| Treatment | Dose (mg/kg) | Reaction Time (s) (Mean ± SD) | Pain Threshold Improvement Rate (%) |
| Control | - | 3.0 ± 1.35 | - |
| Aspirin | 200 | 5.0 ± 1.42 | 19.21 |
| Aconitine | 0.3 | 4.2 ± 0.65 | 17.12 |
| Aconitine | 0.9 | 7.6 ± 1.42 | 20.27 |
Table 2: Analgesic Activity of Aconitine in the Acetic Acid-Induced Writhing Test in Mice [1]
| Treatment | Dose (mg/kg) | Average No. of Writhing Events (within 15 min) (Mean ± SD) | Inhibition Rate (%) |
| Control | - | 28.83 ± 11.53 | - |
| Aspirin | 200 | 7.17 ± 3.66 | 75 |
| Aconitine | 0.3 | 9.17 ± 5.88 | 68 |
| Aconitine | 0.9 | 7.00 ± 5.14 | 76 |
Table 3: Anti-nociceptive Activity of Aconitine in the Formalin Test in Mice (1 hour post-treatment)
| Treatment | Dose (mg/kg) | Phase I Inhibition Rate (%) | Phase II Inhibition Rate (%) |
| Aspirin | 200 | 32.03 | 48.82 |
| Aconitine | 0.3 | 33.23 | 36.08 |
| Aconitine | 0.9 | 20.25 | 32.48 |
Experimental Protocols
The following are detailed protocols for common in vivo pain models used to assess the analgesic effects of Mesaconitine in rats.
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.[2][3]
Materials:
-
Tail-flick analgesiometer
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Mesaconitine solution
-
Vehicle control (e.g., saline)
-
Standard analgesic (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.
-
Habituation: Gently restrain the rat and place its tail on the radiant heat source of the analgesiometer. Habituate the animal to the apparatus for a few minutes before testing.
-
Baseline Latency: Measure the initial tail-flick reaction time by applying the thermal stimulus to the tail. The time taken for the rat to flick its tail is recorded as the baseline latency. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.[2] Rats with a baseline latency outside the 3-5 second range are often excluded.[2]
-
Drug Administration: Administer Mesaconitine, vehicle, or a standard analgesic via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.[4]
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
This test measures the response to a constant temperature thermal stimulus and involves supraspinal mechanisms.[5][6]
Materials:
-
Hot plate apparatus
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Mesaconitine solution
-
Vehicle control
-
Standard analgesic
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 52-55°C.[6]
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30-60 minutes.[6]
-
Baseline Latency: Place each rat on the hot plate and record the time it takes to exhibit a nocifensive response, such as paw licking, jumping, or vocalization.[5] A cut-off time of 30 seconds is typically used to prevent tissue damage.[6]
-
Drug Administration: Administer Mesaconitine, vehicle, or a standard analgesic.
-
Post-Treatment Measurement: At specified time intervals post-administration, place the rat back on the hot plate and record the latency to respond.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Formalin Test
This model assesses both acute and tonic pain responses following the injection of a dilute formalin solution into the paw.[7][8]
Materials:
-
5% formalin solution in saline
-
Observation chamber with mirrors
-
Male Sprague-Dawley rats (200-250 g)
-
Mesaconitine solution
-
Vehicle control
-
Standard analgesic
Procedure:
-
Acclimatization: Place the rat in the observation chamber for 15-30 minutes to acclimate.[7]
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw.[7]
-
Observation: Immediately after the injection, record the total time the rat spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Drug Administration: Administer Mesaconitine, vehicle, or a standard analgesic prior to the formalin injection at a time determined by the drug's pharmacokinetic profile.
-
Data Analysis: Compare the duration of licking/biting in the treated groups to the control group for both phases.
Carrageenan-Induced Paw Edema Test
This model is used to evaluate the anti-inflammatory and analgesic effects of a compound in response to an inflammatory agent.
Materials:
-
Plethysmometer or calipers
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Mesaconitine solution
-
Vehicle control
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Baseline Measurement: Measure the initial volume of the rat's right hind paw using a plethysmometer or its thickness with calipers.
-
Drug Administration: Administer Mesaconitine, vehicle, or a standard anti-inflammatory drug.
-
Carrageenan Injection: After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution subcutaneously into the plantar surface of the right hind paw.[12]
-
Post-Treatment Measurement: Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
Mandatory Visualizations
Signaling Pathway of Mesaconitine's Analgesic Effect
The analgesic effect of Mesaconitine is believed to be mediated through the central noradrenergic system. It does not appear to interact with opioid receptors.[13] The proposed mechanism involves the activation of β-adrenoceptors, leading to a cascade of intracellular events.
Caption: Proposed signaling pathway for Mesaconitine-induced analgesia.
Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for assessing the analgesic properties of Mesaconitine in a rat model.
Caption: General workflow for in vivo analgesic studies in rats.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 13. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Mesaconitine's Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, has garnered significant interest for its diverse pharmacological activities.[1][2] Possessing both therapeutic potential and inherent toxicity, a thorough understanding of its cellular mechanisms is crucial for any drug development efforts. These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the cytotoxic, anti-inflammatory, and neuropharmacological properties of Mesaconitine.
Mesaconitine is known to exert analgesic, antiepileptiform, and potential antidepressant effects, primarily through its interaction with the central noradrenergic and serotonin (B10506) systems.[1][2][3][4] It also exhibits anti-inflammatory properties and, like other Aconitum alkaloids, can induce cytotoxicity.[5][6] The primary mechanisms of action involve the modulation of voltage-gated sodium channels and β-adrenergic receptors, leading to a cascade of intracellular events.[6][7] This document outlines standardized procedures to quantify these effects in relevant cell models, offering a framework for reproducible and comparative analysis.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data for Mesaconitine and related compounds in various cell-based assays. This information provides a reference for expected outcomes and aids in the design of screening experiments.
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 / LD50 | Reference |
| Aconitine (B1665448) | HT22 | CCK-8 | Cytotoxicity | 908.1 µM (IC50) | [8] |
| Lappaconitine (B608462) | HEK293 (expressing Nav1.7) | Patch Clamp | Nav1.7 Inhibition | 27.67 µM (IC50) | [9] |
| Aconitine | HEK293 (expressing Nav1.7) | Patch Clamp | Nav1.7 Inhibition | 59.30 µM (IC50) | [9] |
| Mesaconitine | Animal model | In vivo | Acute Toxicity | 1.9 mg/kg (LD50, oral) | [2] |
| Mesaconitine | Animal model | In vivo | Acute Toxicity | 0.068 mg/kg (LD50, i.v.) | [2] |
Experimental Protocols
Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Recommended Cell Lines:
-
HT22: A murine hippocampal neuronal cell line, suitable for assessing neurotoxicity.[8]
-
RAW 264.7: A murine macrophage cell line, used to assess cytotoxicity in parallel with anti-inflammatory studies.
-
PC12: A rat pheochromocytoma cell line that can be differentiated into neuron-like cells, useful for neuroprotective and neurotoxicity screening.[10][11]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of Mesaconitine in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO) should be included.
-
Replace the culture medium with the Mesaconitine-containing medium or vehicle control and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.
Recommended Cell Lines: Same as for the MTT assay.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release should be included by treating cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Apoptosis Assays
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Recommended Cell Lines: HT22, PC12, or other relevant cell lines showing cytotoxic effects.
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of Mesaconitine for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a fluorogenic substrate (e.g., Ac-DEVD-AMC) that is cleaved by active caspase-3, releasing a fluorescent compound (AMC) that can be quantified.
Recommended Cell Lines: HT22, PC12, or other relevant cell lines.
Protocol:
-
Treat cells with Mesaconitine as described for the Annexin V assay.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with the caspase-3 substrate at 37°C.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Anti-inflammatory Assays
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. The amount of NO can be indirectly measured by quantifying its stable end-product, nitrite (B80452), in the culture supernatant using the Griess reagent.
Recommended Cell Line: RAW 264.7 murine macrophage cell line.[5]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Mesaconitine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Recommended Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Follow steps 1-3 of the nitric oxide production assay. The incubation time for cytokine release may vary (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform an ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial ELISA kit.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader.
-
The concentration of the cytokine is determined by comparison to a standard curve.
Neuropharmacological Assays
Principle: Mesaconitine is known to interact with voltage-gated sodium channels. The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents and the effect of compounds on their activity.
Recommended Cell Lines:
-
HEK293 cells stably expressing specific sodium channel subtypes (e.g., Nav1.7, which is involved in pain signaling).[9]
-
Differentiated PC12 cells or primary neurons.
Protocol (General Overview):
-
Culture the cells on glass coverslips.
-
Use a micropipette to form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with different concentrations of Mesaconitine and record the changes in the sodium current.
-
Analyze the data to determine the IC50 value and the effect of Mesaconitine on channel gating properties (activation, inactivation).
Principle: Mesaconitine can stimulate β-adrenergic receptors, which are Gs-coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] The levels of cAMP can be measured using various methods, including competitive immunoassays (e.g., ELISA) or reporter gene assays.
Recommended Cell Lines:
-
Cell lines endogenously expressing β-adrenergic receptors (e.g., some neuronal or cardiac cell lines).
-
HEK293 cells transiently or stably expressing specific β-adrenergic receptor subtypes.
Protocol (using a competitive ELISA):
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with various concentrations of Mesaconitine for a defined time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Perform a competitive ELISA according to the manufacturer's instructions. In this assay, the cAMP from the cell lysate competes with a fixed amount of labeled cAMP for binding to a limited amount of anti-cAMP antibody.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Quantify the cAMP concentration using a standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Mesaconitine and the general experimental workflows for its screening.
Caption: General workflow for assessing Mesaconitine-induced cytotoxicity.
Caption: Workflow for screening the anti-inflammatory activity of Mesaconitine.
Caption: Mesaconitine-induced apoptosis signaling pathway.
Caption: Key neuropharmacological signaling targets of Mesaconitine.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesaconitine - Wikipedia [en.wikipedia.org]
- 7. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Mesaconitine from Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of mesaconitine (B191843) from plasma samples. Mesaconitine, a highly toxic C19-norditerpenoid alkaloid found in Aconitum species, requires robust and efficient analytical methods for its quantification in biological matrices, which is crucial for pharmacokinetic, toxicological, and clinical studies.[1][2][3] Solid-phase extraction is a critical sample preparation step that effectively removes interfering matrix components and enriches the analyte, thereby enhancing the sensitivity and reliability of subsequent analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Overview of Solid-Phase Extraction Techniques
Several SPE sorbents and formats have been successfully employed for the extraction of mesaconitine and other related Aconitum alkaloids from plasma. The choice of SPE method depends on the specific requirements of the study, including the desired level of sample cleanup, recovery, and throughput. This document details three prominent SPE methodologies:
-
Reversed-Phase SPE using C18 Cartridges: A widely used technique for the extraction of moderately non-polar compounds like mesaconitine from aqueous matrices.[1][2][4][5]
-
Polymeric Reversed-Phase SPE using HLB Cartridges: Offers enhanced retention for a broader range of analytes and is less prone to dewetting.
-
Dispersive Solid-Phase Extraction (d-SPE) with ZIF-8: A newer, rapid, and efficient method demonstrating high enrichment for Aconitum alkaloids.[3][6]
Comparative Quantitative Data
The following tables summarize the quantitative performance data for different SPE methods used for the analysis of mesaconitine and other Aconitum alkaloids in plasma.
Table 1: Performance Characteristics of SPE Methods for Aconitum Alkaloids
| Parameter | C18 SPE | HLB SPE | d-SPE with ZIF-8 |
| Linearity Range (ng/mL) | 0.1 - 1000 (for a mixture of 6 alkaloids) | 0.1 - 1000 (for a mixture of 6 alkaloids)[7] | 0.3125 - 1000 (for a mixture of 5 alkaloids)[3][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not explicitly stated for mesaconitine | 0.1[7] | 0.3125[6] |
| Limit of Detection (LOD) (ng/mL) | Not explicitly stated for mesaconitine | Not explicitly stated | 0.104[3][6] |
| Recovery (%) | 86.4 - 114 (matrix effect)[4] | Not explicitly stated | Not explicitly stated |
| Matrix Effect (%) | 86.4 - 114[4] | Not explicitly stated | Not explicitly stated |
Note: Data presented is for a mixture of Aconitum alkaloids, including mesaconitine, as reported in the cited literature. Performance for mesaconitine alone may vary.
Experimental Protocols
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is based on methodologies for the extraction of mesaconitine and related alkaloids from plasma for LC-MS/MS analysis.[1][2][4][5]
Materials:
-
C18 SPE Cartridges (e.g., 1 mL)[7]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)
-
Internal Standard (IS) solution (e.g., Lappaconitine or Yohimbine)[6][7]
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.[4]
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water.[4] Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned C18 cartridge.[4]
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.[4]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the analytes with 2 mL of acetonitrile.[4]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50-100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) with ZIF-8
This protocol is a novel and rapid method for the extraction of Aconitum alkaloids from plasma.[3][6]
Materials:
-
50% Acetonitrile-water solution
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Shaker/Vortexer
-
Centrifuge
-
Ultrasonic bath
-
Nitrogen Evaporator
Procedure:
-
ZIF-8 Activation:
-
Sample Pre-treatment:
-
Extraction:
-
Elution:
-
Dry-down and Reconstitution:
Visualized Workflows
References
- 1. phcog.com [phcog.com]
- 2. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous Determination of Six Alkaloids in Rat Plasma by SPE-HPLC–MS/MS and Their Pharmacokinetics after Oral Administration of Radix aconiti Preparata Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mesaconitine in Neuropharmacological Research
1. Introduction and Overview
Mesaconitine (B191843) (MA) is a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus.[1] While notorious for its high toxicity, particularly cardiotoxicity and neurotoxicity, Mesaconitine is also a key bioactive component responsible for the therapeutic effects of traditional medicines derived from Aconitum roots.[2][3] Its applications in neuropharmacological research are centered on its potent analgesic, antiepileptiform, and potential antidepressant properties.[4][5] These effects are primarily mediated through its interaction with the central noradrenergic and serotonergic systems, as well as voltage-gated sodium channels.[4][6]
The primary mechanism of Mesaconitine involves the modulation of voltage-gated sodium channels, where it binds to site 2, leading to a massive influx of Na+ and persistent neuronal depolarization.[2][4] This action underlies both its therapeutic and toxic effects. Additionally, Mesaconitine inhibits the reuptake of noradrenaline, increasing its concentration in the synapse, which contributes significantly to its analgesic and antidepressant-like activities through the activation of adrenergic receptors.[4][7]
Due to a very narrow therapeutic window, research involving Mesaconitine requires careful dose control and a thorough understanding of its toxicokinetics.[4] The significant risk of life-threatening ventricular arrhythmias and neurotoxicity necessitates caution in experimental design and handling.[2][8]
2. Key Neuropharmacological Applications
-
Analgesia: Mesaconitine exhibits potent antinociceptive activity in various pain models.[4] Its analgesic effect is stronger than many other alkaloids found in Aconitum and is mediated through the activation of descending inhibitory noradrenergic pathways involving brainstem nuclei such as the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG).[4][6][9]
-
Antiepileptiform Effects: Mesaconitine has been shown to inhibit epileptic field potentials in a concentration-dependent manner, likely through its interaction with α-adrenoceptors in the hippocampus.[4]
-
Antidepressant Potential: By acting as a norepinephrine (B1679862) reuptake inhibitor, Mesaconitine elevates norepinephrine levels, similar to tricyclic antidepressants.[2][4] This suggests its potential for further investigation in the context of stress-induced depression.[4]
-
Anti-inflammatory Effects: Mesaconitine demonstrates anti-inflammatory activity at the early exudative stage of inflammation, an effect that involves the central nervous system.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for Mesaconitine from preclinical studies.
Table 1: Toxicity Data for Mesaconitine
| Parameter | Species | Route of Administration | Value | Reference(s) |
|---|---|---|---|---|
| LD₅₀ | Mouse | Oral | 1.9 mg/kg | [1][4] |
| LD₅₀ | Mouse | Intravenous (i.v.) | 0.068 mg/kg |[4] |
Table 2: Pharmacokinetic and Binding Data
| Parameter | System | Value | Reference(s) |
|---|---|---|---|
| Half-life (t½) | Animal studies | ~2.8–5.8 h | [1][4] |
| Kᵢ (Noradrenaline Uptake) | Rat hippocampal synaptosomes | 111.95 ± 18 nM |[7] |
Table 3: Effective Doses (ED₅₀) for Analgesia
| Animal Model | Route of Administration | ED₅₀ Value | Reference(s) |
|---|---|---|---|
| Acetic Acid Writhing (Mice) | Subcutaneous (s.c.) | 28 µg/kg | [5] |
| Tail-flick Test (Mice) | Subcutaneous (s.c.) | 11 µg/kg | [5] |
| Tail Immersion Test (Rats) | Intravenous (i.v.) | 9.1 µg/kg | [4] |
| Formalin Test (Mice) | Intravenous (i.v.) | 0.025 mg/kg |[4] |
Signaling Pathways and Mechanisms of Action
Mesaconitine exerts its neuropharmacological effects through two primary mechanisms: modulation of the noradrenergic system and direct action on voltage-gated sodium channels.
1. Modulation of the Noradrenergic System
Mesaconitine inhibits the reuptake of noradrenaline (NA), increasing its availability in the synaptic cleft. This elevated NA level enhances signaling through postsynaptic β-adrenergic receptors, which are coupled to a Gs protein. Activation of the Gs protein stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP-response element-binding protein (CREB). This pathway is crucial for its analgesic and potential antidepressant effects.[4][5]
2. Action on Voltage-Gated Sodium Channels
Mesaconitine binds to site 2 on voltage-gated sodium channels (VGSCs) in excitable membranes of neurons.[2][4] This binding prevents the inactivation of the channels, leading to a persistent influx of sodium ions (Na+). The resulting sustained membrane depolarization can initially cause hyperexcitability but is ultimately followed by complete inexcitability of the neuron, which contributes to its analgesic and neurotoxic effects.[2]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the neuropharmacological properties of Mesaconitine.
Protocol 1: Assessment of Antinociceptive Activity (Acetic Acid-Induced Writhing Test)
This protocol assesses the visceral analgesic activity of Mesaconitine in mice.
Materials:
-
Mesaconitine hydrobromide solution
-
0.9% Saline solution (vehicle)
-
0.6% Acetic acid solution
-
Male ddY strain mice (20-24 g)
-
Syringes and needles (for s.c. and i.p. injections)
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them with free access to food and water.
-
Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., morphine), and Mesaconitine treatment groups (e.g., 10, 20, 40 µg/kg).
-
Drug Administration: Administer Mesaconitine or vehicle subcutaneously (s.c.).
-
Induction of Writhing: 40 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.[5]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.
-
Data Collection: Count the total number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Determine the ED₅₀ value using dose-response curve analysis.
Protocol 2: Ex Vivo Electrophysiology in Rat Hippocampal Slices
This protocol evaluates the effect of Mesaconitine on neuronal excitability by recording population spikes.[7]
Materials:
-
Male Wistar rats (150-200 g)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Continuously gassed with 95% O₂ / 5% CO₂.
-
Mesaconitine stock solution
-
Vibrating microtome (vibratome)
-
Slice incubation chamber
-
Recording chamber for electrophysiology setup
-
Glass microelectrodes (filled with aCSF, 1-5 MΩ resistance)
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation: Anesthetize a rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Incubation: Transfer slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording Setup: Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32°C.
-
Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording microelectrode in the CA1 pyramidal cell layer to record the population spike (PS).
-
Baseline Recording: Deliver test pulses (0.1 ms (B15284909) duration) every 20 seconds to evoke a PS of about 50% of its maximum amplitude. Record a stable baseline for at least 20 minutes.
-
Mesaconitine Application: Switch the perfusion to aCSF containing the desired concentration of Mesaconitine (e.g., 10 nM, 30 nM, 100 nM).[2][7]
-
Data Acquisition: Record the changes in the PS amplitude for 30-60 minutes. Note any appearance of additional spikes.
-
Washout: Perfuse the slice with standard aCSF to observe any reversal of the effects.
-
Analysis: Measure the amplitude of the PS before and after drug application. Express the change as a percentage of the baseline amplitude.
General Experimental Workflow
The investigation of Mesaconitine's neuropharmacological properties typically follows a multi-step approach, from initial screening to in-depth mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Mesaconitine's Anti-inflammatory Effects in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843), a diterpenoid alkaloid isolated from plants of the Aconitum genus, has been traditionally used in various medicinal practices for its analgesic and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of mesaconitine in preclinical models. The information presented herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of mesaconitine and its derivatives in inflammatory diseases.
Data Presentation
The anti-inflammatory activity of mesaconitine has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, providing a clear comparison of its efficacy across different experimental setups.
Table 1: In Vivo Anti-inflammatory Activity of Mesaconitine
| Preclinical Model | Species | Treatment | Dose | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | Rat | Mesaconitine | 60 mg/kg (p.o.) | 33.9 ± 5.1% | [1] |
| Carrageenan-induced paw edema | Rat | Indomethacin (B1671933) (Reference) | 10 mg/kg (i.p.) | 60.1 ± 4.7% | [1] |
Note: Data for xylene-induced ear edema and specific dose-response relationships for mesaconitine in the carrageenan-induced paw edema model are not currently available in the public domain but can be generated using the protocols provided below.
Table 2: In Vitro Anti-inflammatory Activity of Benzoylmesaconine (B1261751) (a related monoester-diterpenoid alkaloid)
| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Target | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Benzoylmesaconine | 160 µM | TNF-α production | Decreased to 89.42 pg/mL | [2] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Benzoylmesaconine | 160 µM | IL-1β production | Decreased to 56.56 pg/mL | [2] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Benzoylmesaconine | 160 µM | IL-6 production | Decreased to 55.15 pg/mL | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of mesaconitine's anti-inflammatory properties.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Mesaconitine
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Mesaconitine (various doses), and Indomethacin.
-
Administer mesaconitine or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. Administer indomethacin (10 mg/kg, i.p.) as a positive control.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Edema in Mice
This model is suitable for evaluating the effect of compounds on topical inflammation.
Materials:
-
Male ICR mice (20-25 g)
-
Mesaconitine
-
Xylene
-
Dexamethasone (positive control)
-
Vehicle
-
Cork borer (7 mm diameter)
-
Analytical balance
Procedure:
-
Divide the mice into groups (n=6-8 per group): Vehicle control, Mesaconitine (various doses, administered topically or systemically), and Dexamethasone.
-
Administer mesaconitine or vehicle. For systemic administration, treat the animals 1 hour before xylene application. For topical administration, apply the compound to the ear 30 minutes before xylene.
-
Apply 20 µL of xylene to both the inner and outer surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.
-
Sacrifice the mice 1-2 hours after xylene application by cervical dislocation.
-
Using a cork borer, cut a 7 mm section from both the right (treated) and left (control) ears and weigh them.
-
Calculate the edema weight by subtracting the weight of the left ear section from the weight of the right ear section.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This assay is used to determine the effect of mesaconitine on the production of pro-inflammatory mediators in vitro.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Mesaconitine
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess reagent for nitric oxide (NO) assay
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of mesaconitine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated control group and an LPS-only group.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Measurement of Nitric Oxide (NO):
-
Use the collected supernatants to measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of mesaconitine on RAW264.7 cells using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is to investigate the molecular mechanisms underlying the anti-inflammatory effects of mesaconitine.
Materials:
-
RAW264.7 cells
-
Mesaconitine
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW264.7 cells and treat with mesaconitine and/or LPS as described in the in vitro assay. Optimal stimulation time for signaling pathway analysis is typically shorter (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of mesaconitine's anti-inflammatory effects.
References
Application Notes and Protocols for the Study of Mesaconitine in Traditional Medicine Detoxification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mesaconitine (B191843) in the study of traditional medicine detoxification. This document includes quantitative data on detoxification efficacy, detailed experimental protocols for traditional processing and modern analytical techniques, and visualizations of the molecular mechanisms underlying mesaconitine toxicity.
Introduction
Mesaconitine is a highly toxic C19 diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional Chinese medicine after processing to reduce their toxicity.[1][2] The primary toxic ingredients in these plants are diester diterpenoid alkaloids (DDAs), including mesaconitine, aconitine, and hypaconitine.[1] Traditional processing methods aim to hydrolyze these toxic DDAs into less toxic monoester diterpenoid alkaloids (MDAs).[1] Understanding the detoxification process and the underlying molecular mechanisms of mesaconitine's toxicity is crucial for the safe and effective use of Aconitum-containing herbal medicines.
Quantitative Data on Mesaconitine Detoxification
Traditional processing methods significantly reduce the content of mesaconitine and other toxic alkaloids in Aconitum roots. The following tables summarize the quantitative reduction of mesaconitine and related compounds after various detoxification processes.
Table 1: Reduction of Diterpenoid Alkaloids in A. carmichaelii by Different Processing Methods
| Compound | Unprocessed (mg/kg) | Processed with Cow Milk (mg/kg) | Processed with Water (mg/kg) |
| Aconitine | 16.265 | 2.078 | Not Specified |
| Mesaconitine | 15.305 | 1.047 | Not Specified |
| Hypaconitine | 16.245 | 1.797 | Not Specified |
| Data sourced from a comparative study on traditional Indian and Chinese processing methods.[3] |
Table 2: Changes in Alkaloid Content in A. heterophyllum After Processing
| Compound | Unprocessed (mg/kg) | Processed with Cow Milk (mg/kg) |
| Aconitine | 11.310 | 1.050 |
| Mesaconitine | 9.680 | 1.964 |
| Hypaconitine | 13.760 | 0.943 |
| Data indicates a significant decrease in toxic diester diterpenoid alkaloids after processing.[1] |
Table 3: LD50 of Mesaconitine in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral (p.o.) | 1.9 |
| Intravenous (i.v.) | Not Specified |
| The median lethal dose (LD50) highlights the high toxicity of unprocessed mesaconitine.[4] |
Experimental Protocols
Traditional Detoxification of Aconitum Roots
This protocol describes a common traditional method for detoxifying Aconitum roots by boiling, which leads to the hydrolysis of toxic diester alkaloids.
Objective: To reduce the concentration of mesaconitine and other toxic alkaloids in raw Aconitum roots.
Materials:
-
Raw Aconitum roots (e.g., Aconitum carmichaelii)
-
Distilled water
-
Large boiling vessel
-
Heating apparatus
-
Drying oven
Procedure:
-
Washing: Thoroughly wash the raw Aconitum roots to remove any dirt and debris.
-
Slicing: Cut the cleaned roots into thin slices (approximately 0.3-0.5 cm).[5]
-
Boiling: Place the sliced roots in the boiling vessel and add a sufficient amount of distilled water to fully submerge them.
-
Heating: Bring the water to a boil and maintain a rolling boil for a minimum of 4-6 hours. Some traditional methods involve prolonged boiling for up to two days.[6] The processing time can be varied to study the kinetics of detoxification.[7]
-
Water Replacement (Optional but Recommended): Periodically replace the water during the boiling process.
-
Drying: After boiling, remove the root slices from the water and place them in a drying oven at a controlled temperature (e.g., 60°C) until completely dry.
-
Analysis: The processed and dried root slices are now ready for chemical analysis to quantify the reduction in mesaconitine content.
Quantification of Mesaconitine by UPLC-MS/MS
This protocol outlines a sensitive and specific method for the simultaneous determination of mesaconitine and its metabolites in biological samples.[8]
Objective: To accurately quantify the concentration of mesaconitine and its metabolites in rat plasma.
Materials and Reagents:
-
Waters ACQUITY UPLC® system with a tandem quadrupole mass spectrometer (TQD)
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[8]
-
Mobile Phase A: 0.1% formic acid in water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Methanol (B129727) for sample preparation[8]
-
Mesaconitine standard
-
Internal standard (IS) (e.g., carbamazepine)
-
Rat plasma samples
Procedure:
-
Sample Preparation:
-
To 100 µL of rat plasma, add 200 µL of methanol to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for mesaconitine and its metabolites.
-
Pharmacokinetic Study of Mesaconitine in Rats
This protocol describes an in vivo study to determine the pharmacokinetic profile of mesaconitine after oral administration of a traditionally prepared Aconitum decoction.
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of mesaconitine in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Traditionally prepared Aconitum decoction
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
UPLC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before oral administration, with free access to water.
-
Dosing: Administer a single oral dose of the Aconitum decoction to each rat via gavage. The dosage should be based on previous toxicity studies.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Analyze the plasma samples for mesaconitine and its metabolites using the validated UPLC-MS/MS method described in Protocol 3.2.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., DAS 2.0) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Mesaconitine Toxicity
Mesaconitine exerts its toxic effects primarily by targeting voltage-gated sodium channels, leading to a cascade of downstream events including oxidative stress and apoptosis.[6][10]
Caption: Mesaconitine-induced toxicity signaling pathway.
Experimental Workflow for Detoxification and Analysis
The following diagram illustrates the overall workflow for studying the detoxification of mesaconitine in traditional medicine.
Caption: Workflow for studying mesaconitine detoxification.
Logical Relationship of Detoxification
The detoxification of mesaconitine primarily involves the hydrolysis of its ester groups, converting the highly toxic diester-diterpenoid alkaloid into less toxic monoester-diterpenoid alkaloids.
Caption: Chemical transformation during mesaconitine detoxification.
References
- 1. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101390963A - Processing method of traditional Chinese medicine aconite - Google Patents [patents.google.com]
- 3. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103356758B - Preparing and processing method of prepared aconite slice - Google Patents [patents.google.com]
- 6. Mesaconitine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ROS-Mediated Unfolded Protein Response Activation Drives Hepatocyte Apoptosis in Mesaconitine-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Mesaconitine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesaconitine (B191843), a highly toxic diterpenoid alkaloid found in Aconitum species, is also a compound with significant pharmacological interest, exhibiting analgesic and anti-inflammatory properties.[1] Understanding its metabolic fate is crucial for both toxicological assessment and therapeutic development. These application notes provide a comprehensive overview of the analytical methods for the identification and quantification of mesaconitine metabolites in biological matrices. The protocols detailed below are based on established ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, which offer high sensitivity and specificity.[2][3]
Metabolic Profile of Mesaconitine
In vivo studies in rats have identified several metabolites of mesaconitine in blood and urine. The primary metabolic transformations include hydroxylation, demethylation, dehydration, and glucuronide conjugation.[4][5] Key identified metabolites include:
The metabolic pathway of mesaconitine involves a series of enzymatic reactions, primarily mediated by cytochrome P450 isoforms such as CYP3A4 and CYP3A5.[7]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of mesaconitine and its key metabolite, 10-hydroxy mesaconitine, using UPLC-MS/MS.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Matrix | Linearity Range (nmol/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) |
| Mesaconitine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Aconitine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Hypaconitine (B608023) | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Benzoylaconine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Benzoylmesaconine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Benzoylhypaconine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Aconine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| Mesaconine | Rat Blood | 0.125 - 1000 | > 0.997 | - |
| 10-hydroxy mesaconitine | Rat Plasma | 0.3 - 60 ng/mL | - | - |
| Aconitine (AC) | Human Urine | 16.0 - 128.0 µg/L | 0.9949 | 1.5 µg/L |
| Hypaconitine (HA) | Human Urine | 11.0 - 88.0 µg/L | 0.9969 | 0.7 µg/L |
| Mesaconitine (MA) | Human Urine | 8.1 - 64.8 µg/L | 0.9904 | 0.9 µg/L |
Data compiled from multiple sources.[2][3][8]
Table 2: Accuracy, Precision, and Recovery for 10-hydroxy mesaconitine Analysis in Rat Plasma
| Parameter | Value |
| Accuracy | 96.0% - 109.3% |
| Intraday Precision (RSD) | < 15% |
| Interday Precision (RSD) | < 15% |
| Recovery | > 79.1% |
| Matrix Effect | 88.9% - 98.1% |
Data from a validated UPLC-MS/MS method.[3]
Experimental Protocols
Protocol 1: Analysis of Mesaconitine Metabolites in Rat Blood
This protocol is adapted from a study identifying multiple mesaconitine metabolites in rat blood.[4][6]
1. Animal Dosing and Sample Collection:
- Administer mesaconitine (e.g., 4 mg/kg) orally to male Sprague-Dawley rats that have been fasted overnight.[4][6]
- Collect whole blood samples from the abdominal aorta at a specified time point (e.g., 15 minutes) after administration.[6]
- Separate plasma by centrifugation and store at -20°C until analysis.[6]
2. Sample Preparation (Solid-Phase Extraction):
- Precondition a C18 solid-phase extraction (SPE) cartridge.
- Load the plasma sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with a suitable solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.[4]
3. UPLC-MS/MS Analysis:
- Chromatographic System: A UFLC system coupled with a tandem mass spectrometer (e.g., AB SCIEX QTRAP® 5500).[6]
- Column: A suitable C18 column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).[2][9]
- Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[2][9]
- Flow Rate: As per instrument optimization (e.g., 0.4 mL/min total flow, split to the mass spectrometer).[6]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[2][4][9]
- Ion Spray Voltage: 5500 V.[6]
- Capillary Temperature: 250°C.[6]
- Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for metabolite identification.
Protocol 2: Quantitative Analysis of 10-hydroxy mesaconitine in Rat Plasma
This protocol is based on a validated method for the pharmacokinetic study of 10-hydroxy mesaconitine.[3]
1. Animal Dosing and Sample Collection:
- Administer 10-hydroxy mesaconitine orally (e.g., 5 mg/kg) or intravenously (e.g., 0.1 mg/kg) to rats.[3]
- Collect blood samples at various time points into heparinized tubes.
- Centrifuge the blood samples to obtain plasma and store at -80°C.
2. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma, add a precipitating agent (e.g., methanol).[2][9]
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
- Chromatographic and Mass Spectrometric conditions: Similar to Protocol 1, with MRM transitions optimized for 10-hydroxy mesaconitine and an internal standard.
Visualizations
Metabolic Pathway of Mesaconitine
Caption: Proposed metabolic pathway of mesaconitine.
Experimental Workflow for Metabolite Analysis
Caption: General workflow for mesaconitine metabolite analysis.
Signaling Pathways Affected by Mesaconitine
Caption: Signaling pathways reported to be affected by mesaconitine.[1]
References
- 1. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Complexities of Mesaconitine Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of mesaconitine (B191843), a highly toxic diterpenoid alkaloid, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) presents a unique set of analytical challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in developing and executing robust and reliable quantification methods.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the LC-MS/MS analysis of mesaconitine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. Mesaconitine is a basic compound. | Acidify the mobile phase with 0.1% formic acid to ensure the analyte is in its protonated form, which generally improves peak shape on C18 columns.[1][2] |
| Suboptimal column chemistry. | Consider using a C18 column, which has been successfully employed for the separation of mesaconitine and related alkaloids.[1][3] A CN column has also been shown to be effective.[4][5] | |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization. | Mesaconitine ionizes well in positive electrospray ionization (ESI+) mode. Ensure the source is optimized for positive ion detection.[1][2] |
| Suboptimal MS/MS transition. | Optimize the precursor and product ion selection in Multiple Reaction Monitoring (MRM) mode. A common transition for mesaconitine is m/z 632.4 → 573.1.[3] | |
| Inefficient sample extraction. | Evaluate different extraction techniques. Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a rapid approach.[1][2][6] For cleaner extracts and potentially higher recovery, consider Solid-Phase Extraction (SPE) using cartridges like HLB.[3][7] | |
| High Signal Variability or Poor Reproducibility | Significant matrix effects. Biological matrices like plasma can cause ion suppression or enhancement. | Implement a robust sample clean-up procedure such as SPE.[7][8] Using a stable isotope-labeled internal standard can help compensate for matrix effects. If unavailable, a structurally similar compound like lappaconitine (B608462) can be used.[3] Evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.[6][9] |
| Analyte instability. Aconitum alkaloids can be unstable, especially in certain pH conditions.[10] | Process samples promptly and store them at low temperatures (-20°C or below) to minimize degradation.[11] Be mindful of the pH of the sample and extraction solvents. | |
| Inaccurate Quantification | Interference from isomers. Mesaconitine has isomers like aconitine (B1665448) and hypaconitine (B608023) which may have similar fragmentation patterns. | Ensure adequate chromatographic separation of the isomers. Gradient elution can be optimized to resolve these compounds.[1][3] |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Injecting a blank solvent after a high concentration sample can confirm the effectiveness of the wash.[12] | |
| Presence of Unexpected Peaks | In-source fragmentation or metabolism. Mesaconitine can undergo fragmentation in the ion source or be metabolized in biological samples. | Optimize the ion source parameters, such as the capillary voltage and temperature, to minimize in-source fragmentation.[13] Be aware of potential metabolites, which may include hydroxylated or demethylated forms.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a new LC-MS/MS method for mesaconitine?
A1: The most critical parameters include:
-
Sample Preparation: The choice between protein precipitation and solid-phase extraction will depend on the matrix complexity and required sensitivity.[8]
-
Chromatographic Separation: Achieving baseline separation from its isomers, aconitine and hypaconitine, is crucial for accurate quantification. This is typically achieved with a C18 column and a gradient elution using an acidified mobile phase (e.g., with 0.1% formic acid).[1][2]
-
Mass Spectrometry Detection: Operation in positive ESI mode with optimized MRM transitions is essential for selectivity and sensitivity.[1][3]
Q2: How can I minimize matrix effects when analyzing mesaconitine in plasma?
A2: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[7][8]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard for mesaconitine is ideal. If not available, a structural analog that co-elutes and has similar ionization properties can be used to compensate for signal variations.[11]
-
Chromatographic Separation: Ensure that mesaconitine is chromatographically resolved from major matrix components that could cause ion suppression.
-
Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering substances, though this may compromise sensitivity.[15]
Q3: What are the expected fragmentation patterns for mesaconitine in positive ESI-MS/MS?
A3: In positive ESI mode, mesaconitine typically forms a protonated molecule [M+H]⁺ at m/z 632.4.[3] The fragmentation in MS/MS often involves the neutral loss of acetic acid (60 Da) and methanol (32 Da).[13][16][17] A common and sensitive MRM transition is m/z 632.4 → 572, corresponding to the loss of acetic acid.[18] Another reported transition is m/z 632.4 → 573.1.[3]
Q4: Are there any stability concerns I should be aware of when handling samples containing mesaconitine?
A4: Yes, aconitum alkaloids, including mesaconitine, can be unstable. They are susceptible to hydrolysis, particularly in alkaline conditions.[10] It is recommended to keep samples, extracts, and stock solutions at low temperatures (e.g., -20°C) and to use an acidified mobile phase to improve stability during analysis.[11] Long-term storage at room temperature can lead to significant degradation.[11]
Quantitative Data Summary
The following tables summarize typical parameters and validation data from published LC-MS/MS methods for mesaconitine quantification.
Table 1: LC-MS/MS Parameters for Mesaconitine Quantification
| Parameter | Example 1 | Example 2 | Example 3 |
| LC Column | Waters C18 (1.7 µm, 50 × 2.1 mm)[1] | CN column (5 µm, 250 mm x 4.6 mm)[4][5] | CORTECS™ C18[2] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient)[1] | Methanol/40 mM ammonium (B1175870) acetate/formic acid (950:45:5, v/v/v)[4][5] | 0.1% formic acid in water and acetonitrile (gradient)[2] |
| Ionization Mode | ESI+[1] | ESI+[4][5] | ESI+[2] |
| MS/MS Transition | Not specified | Not specified | Not specified |
| Internal Standard | Not specified | Citalopram[4][5] | Psoralen[2] |
Table 2: Method Validation Data for Mesaconitine Quantification
| Parameter | Example 1 | Example 2 | Example 3 |
| Linear Range | 0.125 to 1000 nmol/L[1][19] | 0.01-10 ng/mL[4][5] | Not specified |
| Correlation Coefficient (r²) | > 0.997[1][19] | Not specified | > 0.99[7] |
| Precision (RSD) | Within acceptable limits[1] | < 15% (intraday and interday)[4][5] | 0.9-14.3%[2] |
| Accuracy | Within acceptable limits[1] | ±15%[4][5] | Within ±14.2%[2] |
| Recovery | Within acceptable limits[1] | Not specified | 81.5–90.6% in urine[18] |
| Matrix Effect | Within acceptable limits[1] | Not specified | Evaluated[6] |
Experimental Protocols & Workflows
Detailed Methodology: Sample Preparation using Protein Precipitation
-
Sample Collection: Collect biological samples (e.g., rat plasma) and store at -20°C until analysis.[11]
-
Aliquoting: Thaw the sample and aliquot a specific volume (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add a precipitating agent, such as methanol or acetonitrile (typically 3 volumes of the sample volume).[1][2][6]
-
Vortexing: Vortex the mixture thoroughly for about 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.[5]
-
Injection: Inject a specific volume of the final sample into the LC-MS/MS system.
Logical Workflow: Troubleshooting Low Signal Intensity
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the rapid simultaneous quantification of aconitine, mesaconitine, and hypaconitine in rat plasma after oral administration of Sini decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Mesaconitine standard under various storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of mesaconitine (B191843) standards under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of mesaconitine standard solutions?
A1: The stability of mesaconitine is primarily influenced by pH, temperature, and the solvent used for dissolution and storage. Mesaconitine, a diester-diterpenoid alkaloid, is particularly susceptible to hydrolysis, a chemical process of decomposition involving water.
Q2: How does pH affect the stability of mesaconitine?
A2: Mesaconitine is known to undergo extensive hydrolysis in alkaline conditions. Studies have shown significant degradation in phosphate (B84403) buffer saline (PBS) at a pH of 7.4.[1][2] The hydrolysis process involves the cleavage of the ester groups at the C-8 and C-14 positions of the molecule. While specific data on stability in acidic and neutral pH is limited for mesaconitine, related aconitum alkaloids show higher stability at lower pH values. For instance, aconitine (B1665448) demonstrates a higher rate of hydrolysis at pH 7.4 compared to pH 6.0.[3]
Q3: What is the recommended storage temperature for mesaconitine standard solutions?
A3: For short-term storage, it is recommended to keep mesaconitine standard solutions at 4°C. A study on the related compound, aconitine, demonstrated stability of a standard solution when stored at 4°C for up to 72 hours.[4] For long-term storage, freezing the solution at -20°C is advisable to minimize degradation. As a general principle, lower temperatures slow down chemical degradation processes like hydrolysis.
Q4: Is mesaconitine sensitive to light?
Q5: What are the expected degradation products of mesaconitine?
A5: The primary degradation pathway for mesaconitine is hydrolysis, which leads to the formation of less toxic monoester-diterpenoid alkaloids and eventually non-esterified diterpene alkaloids. The initial hydrolysis product is typically benzoylmesaconine (B1261751), formed by the loss of the acetyl group at the C-8 position. Further hydrolysis can lead to the formation of mesaconine.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected concentration of mesaconitine in prepared standards. | Degradation of the standard solution due to improper storage conditions. | 1. Verify Storage Conditions: Ensure that the standard solution is stored at the recommended temperature (4°C for short-term, -20°C for long-term) and protected from light. 2. Check pH of the Solvent: Avoid using alkaline solutions (pH > 7) for dissolving and storing mesaconitine. If a buffer is necessary, consider using a slightly acidic buffer. 3. Prepare Fresh Standards: If degradation is suspected, prepare a fresh standard solution from a solid reference standard. |
| Appearance of unexpected peaks in the chromatogram of a mesaconitine standard. | Presence of degradation products. | 1. Identify Degradation Products: The unexpected peaks are likely due to hydrolysis products such as benzoylmesaconine and mesaconine. Their identity can be confirmed by comparing their retention times with those of corresponding reference standards or by using mass spectrometry (MS) to determine their molecular weights. 2. Optimize Analytical Method: Ensure your analytical method, such as UPLC-MS/MS, is capable of separating mesaconitine from its potential degradation products.[8][9][10][11] |
| Loss of mesaconitine concentration over a short period even when stored at 4°C. | The solution may have been prepared in a slightly alkaline medium or exposed to elevated temperatures for a period before refrigeration. | 1. Control pH: When preparing solutions, ensure the final pH is not alkaline. 2. Minimize Time at Room Temperature: Prepare the standard solutions promptly and transfer them to the recommended storage temperature as soon as possible. |
Data on Mesaconitine Stability
While extensive quantitative data on mesaconitine stability is limited in the public domain, the following table summarizes the key findings from available literature.
| Storage Condition | Solvent/Medium | Observation | Reference |
| Not specified | Phosphate Buffer Saline (PBS), pH 7.4 | Extensive hydrolysis observed. | [1][2] |
| 4°C (for Aconitine) | 0.1% HCl-methanol | Stable for up to 72 hours. | [4] |
Experimental Protocols
Protocol for Stability Testing of Mesaconitine Standard Solution
This protocol is adapted from a stability study of aconitine and can be used to assess the stability of mesaconitine under specific conditions.[4]
Objective: To determine the stability of a mesaconitine standard solution over time at a specific temperature.
Materials:
-
Mesaconitine reference standard
-
HPLC-grade methanol (B129727) (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of mesaconitine reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.
-
Preparation of Working Standard: Dilute the stock solution to a working concentration suitable for analysis.
-
Initial Analysis (Time 0): Immediately after preparation, inject the working standard solution into the HPLC or UPLC-MS/MS system to determine the initial peak area or concentration.
-
Storage: Store the working standard solution under the desired condition (e.g., at 4°C, protected from light).
-
Time-Point Analysis: At predefined time intervals (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the stored solution, allow it to reach room temperature, and inject it into the analytical system.
-
Data Analysis: Compare the peak area or concentration at each time point to the initial value at time 0. Calculate the percentage of mesaconitine remaining. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
Visualizations
Mesaconitine Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of mesaconitine.
Caption: Hydrolytic degradation of mesaconitine.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of a mesaconitine standard.
Caption: Workflow for mesaconitine stability testing.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Detection of Mesaconitine in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of mesaconitine (B191843) in biological matrices. The information is compiled from various validated analytical methods to help improve detection sensitivity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and commonly used analytical method for detecting mesaconitine in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the determination of mesaconitine in biological matrices like blood, plasma, and urine.[1][2][3] This technique offers high specificity and sensitivity, allowing for the detection of trace amounts of the analyte.[1][3] Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) provides rapid and sensitive analysis.[2]
Q2: What are the main challenges in accurately quantifying mesaconitine in biological samples?
A2: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of mesaconitine, leading to inaccurate quantification.[4][5][6]
-
Low Concentrations: Mesaconitine is often present at very low concentrations in biological samples due to its rapid metabolism.[3]
-
Metabolite Identification: Identifying and quantifying the various metabolites of mesaconitine can be complex and requires sensitive instrumentation.[1]
-
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery rates and significant matrix effects.[7][8]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or dispersive solid-phase extraction (d-SPE) to remove interfering components.[5][7][9]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate mesaconitine from co-eluting matrix components.[5]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[5][6]
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly effective in compensating for matrix effects.[5]
Q4: What are the expected metabolites of mesaconitine that I should look for?
A4: Mesaconitine undergoes several metabolic transformations in the body. Common metabolites include 10-hydroxyl-mesaconitine, 16-O-demethylmesaconitine, hypaconitine (B608023), and their derivatives.[1] A comprehensive analysis should ideally screen for these known metabolites to get a complete picture of the toxicological profile.
Troubleshooting Guide
Issue 1: Poor or No Signal for Mesaconitine
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For blood or plasma, protein precipitation followed by SPE is a common and effective approach.[1][2][10] Ensure the pH of the extraction solvent is appropriate for mesaconitine, which is an alkaloid. |
| Instrument Sensitivity | Check the tuning and calibration of the mass spectrometer.[11] Ensure the instrument is operating at its optimal performance. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for mesaconitine. A common transition is m/z 632.4 → 573.1.[10] |
| Degradation of Analyte | Mesaconitine can be unstable under certain conditions. Avoid prolonged exposure to high temperatures or extreme pH.[12] Prepare fresh standards and samples. |
| Low Sample Concentration | If the concentration is below the detection limit, consider using a larger sample volume for extraction or a more sensitive instrument.[11] |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automating sample preparation can improve reproducibility. |
| Matrix Effects | As mentioned in the FAQs, matrix effects can cause significant variability.[4] Implement strategies to mitigate these effects, such as using an internal standard or improving sample cleanup.[5] |
| Instrument Instability | Check for fluctuations in the LC pressure and MS signal. Regular maintenance and performance checks of the LC-MS/MS system are crucial.[11] |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the wash steps in the autosampler program if carryover is observed. |
Issue 3: Low Recovery of Mesaconitine
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | Test different extraction solvents or solvent mixtures. For solid-phase extraction, ensure the correct sorbent and elution solvent are used. Acetonitrile has been shown to provide good recovery for mesaconitine and its metabolites.[13] |
| Incomplete Elution from SPE Cartridge | Optimize the volume and composition of the elution solvent. Ensure the solvent has sufficient strength to elute the analyte completely from the SPE sorbent. |
| Analyte Adsorption | Mesaconitine may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. |
| pH of the Sample/Solvent | The extraction efficiency of alkaloids is highly dependent on pH. Adjust the pH of the sample and extraction solvent to ensure mesaconitine is in a non-ionized form for efficient extraction into an organic solvent. |
Experimental Protocols and Data
Sample Preparation Methodologies
Below are summaries of common sample preparation protocols for the extraction of mesaconitine from biological matrices.
Table 1: Comparison of Sample Preparation Methods
| Method | Biological Matrix | Key Steps | Reported Recovery (%) | Reference |
| Protein Precipitation (PPT) | Rat Blood | Add methanol (B129727) (1:1 v/v), vortex, centrifuge. | Not explicitly stated, but used for sample cleanup. | [2] |
| Solid-Phase Extraction (SPE) | Human Plasma | Condition HLB cartridge, load sample, wash, elute with methanol. | >70% (for related aconitum alkaloids) | [10] |
| Liquid-Liquid Extraction (LLE) | Human Urine | Mix sample with ethyl acetate, vortex, centrifuge, evaporate supernatant and reconstitute. | Not explicitly stated. | [14] |
| Electromembrane Extraction (EME) | Whole Blood, Urine | Apply an electrical potential across a supported liquid membrane to extract analytes. | 72-74% (Whole Blood), 85-103% (Urine) | [15] |
| Dispersive Solid-Phase Extraction (d-SPE) | Plasma | Use ZIF-8 as a sorbent to selectively extract aconitine (B1665448) alkaloids. | Not explicitly stated. | [7] |
LC-MS/MS Parameters and Performance
The following table summarizes typical quantitative performance data for mesaconitine detection using LC-MS/MS.
Table 2: Quantitative Performance Data for Mesaconitine Detection
| Analytical Method | Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| UPLC-MS/MS | Rat Blood | ~0.08 (converted from 0.125 nmol/L) | 0.08 - 632 | [2] |
| LC-MS/MS | Human Plasma | 0.1 | 0.1 - 1000 | [10] |
| LC-MS/MS | Whole Blood | 0.3 - 0.5 (LOD) | 1.25 - 40 | [16][17] |
| EME-LC-MS/MS | Whole Blood, Urine | 0.002 - 0.068 (LOD) | Not specified | [15] |
Visualized Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of mesaconitine in biological samples.
Caption: A generalized workflow for mesaconitine analysis.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues during mesaconitine detection.
Caption: A logical flow for troubleshooting detection issues.
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous analysis of aconitine, mesaconitine, hypaconitine, and jesaconitine in whole blood by LC-MS-MS using a new polymer column | CiNii Research [cir.nii.ac.jp]
Overcoming matrix effects in Mesaconitine analysis of blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Mesaconitine (B191843) in blood samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Mesaconitine analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as Mesaconitine, by the presence of co-eluting, undetected compounds in the sample matrix.[1] In blood samples, these interfering compounds can include phospholipids, salts, and proteins. Matrix effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of Mesaconitine.[2]
Q2: How can I determine if my Mesaconitine analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed by comparing the peak area of an analyte in a post-extraction spiked blank blood sample to the peak area of the analyte in a pure solvent solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the common sample preparation techniques to minimize matrix effects for Mesaconitine analysis in blood?
A3: The most common sample preparation techniques to mitigate matrix effects in blood sample analysis are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the blood sample to precipitate and remove the majority of proteins.[3]
-
Liquid-Liquid Extraction (LLE): A technique that separates Mesaconitine from the sample matrix based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method where Mesaconitine is retained on a solid sorbent while matrix components are washed away. The purified Mesaconitine is then eluted for analysis.[4][5]
Q4: Which ionization technique, ESI or APCI, is less susceptible to matrix effects in Mesaconitine analysis?
A4: While both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be affected by matrix components, ESI is generally considered more susceptible to matrix effects, particularly ion suppression. APCI may be a viable alternative if significant matrix effects are observed with ESI.
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A5: A SIL-IS is a compound that is chemically identical to the analyte (Mesaconitine) but is labeled with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Poor Recovery of Mesaconitine During Sample Preparation
Problem: You are observing low and inconsistent recovery of Mesaconitine from your blood samples after extraction, leading to poor sensitivity and reproducibility.
Possible Causes:
-
Inefficient extraction method: The chosen sample preparation technique (PPT, LLE, or SPE) may not be optimal for Mesaconitine in a blood matrix.
-
Suboptimal pH: The pH of the sample or extraction solvents may not be suitable for the efficient extraction of Mesaconitine, which is a basic compound.
-
Insufficient mixing or incubation time: Inadequate vortexing or incubation can lead to incomplete extraction.
-
Inappropriate solvent selection (for LLE): The organic solvent used may not have the optimal polarity to efficiently extract Mesaconitine.
-
Incorrect SPE sorbent or protocol: The chosen SPE cartridge and the wash/elution steps may not be appropriate for retaining and eluting Mesaconitine effectively.
Solutions:
-
Optimize the sample preparation method: If you are using a simple method like protein precipitation, consider a more rigorous technique like LLE or SPE for cleaner extracts and potentially higher recovery.
-
Adjust pH: For LLE and SPE, ensure the pH of the sample is adjusted to a basic pH (e.g., pH 9-10) to keep Mesaconitine in its neutral, more extractable form.
-
Ensure thorough mixing: Vortex samples vigorously during extraction steps to ensure proper partitioning of the analyte.
-
Evaluate different LLE solvents: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the most efficient one for Mesaconitine extraction.
-
Optimize the SPE protocol:
-
Select a sorbent that has a high affinity for Mesaconitine (e.g., a mixed-mode cation exchange sorbent).
-
Optimize the pH of the loading solution.
-
Optimize the composition and volume of the wash and elution solvents to ensure efficient removal of interferences and complete elution of the analyte.
-
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation methods for the analysis of Mesaconitine and other Aconitum alkaloids in blood, compiled from various studies.
| Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Source |
| Supported Liquid Extraction (SLE) | Mesaconitine & 13 other Aconitum alkaloids | 80.0 - 110.1 | 88.3 - 109.8 | [6] |
| Solid-Phase Extraction (SPE) | Mesaconitine & 4 other Aconitum alkaloids | 75.6 - 115 | Not explicitly stated for Mesaconitine | |
| Dispersive Solid-Phase Extraction (d-SPE) | Mesaconitine & 4 other Aconitum alkaloids | Not explicitly stated for Mesaconitine | Not explicitly stated for Mesaconitine | [7] |
| Protein Precipitation (PPT) with Methanol | 10-Hydroxy Mesaconitine | > 79.1 | 88.9 - 98.1 |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols & Workflows
Protein Precipitation (PPT) Protocol
This protocol provides a general procedure for the extraction of Mesaconitine from blood or plasma using protein precipitation with acetonitrile.
Methodology:
-
Sample Preparation: To 100 µL of whole blood or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a general procedure for the extraction of Mesaconitine from blood using LLE.
Methodology:
-
Sample Preparation: To 200 µL of whole blood in a glass tube, add the internal standard.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the sample pH to approximately 9-10. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and vortex for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Workflow Diagram:
Solid-Phase Extraction (SPE) Protocol
This protocol describes a general procedure for the extraction of Mesaconitine from blood using a mixed-mode cation exchange SPE cartridge.[4]
Methodology:
-
Sample Pre-treatment: Lyse 200 µL of whole blood by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Workflow Diagram:
References
- 1. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Baseline Separation of Mesaconitine and its Metabolites in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the baseline separation of Mesaconitine (B191843) and its metabolites using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Mesaconitine that I should be looking for?
A1: In vivo and in vitro studies have identified several metabolites of Mesaconitine. The primary metabolic pathways include demethylation, dehydrogenation, hydroxylation, and hydrolysis. Key metabolites identified in rat blood and urine include 10-hydroxyl-mesaconitine, 16-O-demethylmesaconitine, hypaconitine, dehydrated mesaconitine, and their derivatives.[1][2][3][4] Some studies have also reported glucuronic acid conjugates as phase II metabolites.[3]
Q2: Which type of HPLC column is recommended for the analysis of Mesaconitine and its metabolites?
A2: A C18 reversed-phase column is the most commonly used stationary phase for the separation of Mesaconitine and its metabolites.[5] These columns provide good retention and selectivity for alkaloids. For improved peak shape and to minimize tailing, columns with end-capping or those designed for use at higher pH are recommended.
Q3: What mobile phase composition is optimal for separating Mesaconitine and its metabolites?
A3: The optimal mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter. Since Mesaconitine and its metabolites are basic compounds, a mobile phase with a slightly acidic or basic pH can improve peak shape and resolution. Common mobile phase additives include triethylamine (B128534), formic acid, or ammonium (B1175870) acetate (B1210297) to improve peak symmetry by masking residual silanol (B1196071) groups on the silica (B1680970) support.[5][6] A gradient elution is often necessary to achieve a good separation of the parent compound and its various metabolites within a reasonable timeframe.
Q4: How can I improve the resolution between closely eluting peaks of Mesaconitine and its metabolites?
A4: To improve resolution, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the mobile phase pH: Small changes in pH can alter the ionization state of the analytes and thus their retention, potentially improving selectivity.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Lower the flow rate: This can increase column efficiency, leading to narrower peaks and better resolution.
-
Use a longer column or a column with a smaller particle size: Both can increase the number of theoretical plates and improve separation efficiency.[7]
Troubleshooting Guides
Problem 1: Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the peak apex towards the baseline. This can lead to reduced resolution and inaccurate integration.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Basic analytes like Mesaconitine can interact with acidic silanol groups on the silica-based stationary phase.[6] Solution: Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. Use a mobile phase with a higher pH to deprotonate the silanol groups. Employ an end-capped column or a column specifically designed for basic compounds. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[8] Solution: Dilute the sample and inject a smaller volume. If the peak shape improves, column overload was the issue. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[6] Solution: Use a guard column to protect the analytical column.[6] Implement a column washing procedure with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Dead volume in the HPLC system (e.g., long or wide tubing) can cause peak broadening and tailing.[8] Solution: Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected. |
Problem 2: Poor Resolution
Symptoms: Overlapping peaks, making accurate quantification difficult or impossible.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | If the mobile phase is too strong, analytes will elute too quickly without sufficient separation. If it's too weak, run times will be long and peaks may be broad. Solution: Optimize the gradient profile. For isocratic elution, adjust the ratio of organic to aqueous phase. |
| Poor Selectivity | The column and mobile phase combination does not provide sufficient chemical differentiation between the analytes. Solution: Change the organic modifier (e.g., acetonitrile to methanol). Adjust the mobile phase pH. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Low Column Efficiency | The column is not providing sharp, narrow peaks. Solution: Use a column with smaller particles or a longer column.[7] Ensure the column is properly packed and has not developed a void. Reduce extra-column volume. |
Experimental Protocols
Reference HPLC Method for Mesaconitine and its Metabolites
This protocol is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 25 mM Triethylamine phosphate (B84403) buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 238 nm |
| Injection Volume | 20 µL |
Note: This method is adapted from a published method for related aconitine (B1665448) alkaloids and serves as a good starting point.[5]
Sample Preparation from Biological Matrices (e.g., Plasma)
-
To 200 µL of plasma, add 200 µL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
Alternatively, for cleaner samples, solid-phase extraction (SPE) with C18 cartridges can be used.[2][4]
Visualizations
Caption: Experimental workflow for the HPLC analysis of Mesaconitine and its metabolites.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. phcog.com [phcog.com]
- 2. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of Aconitum Alkaloids in Alkaline Media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Aconitum alkaloids. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data on the stability of these compounds in alkaline environments.
Frequently Asked Questions (FAQs)
Q1: Why are Aconitum alkaloids unstable in alkaline media?
A1: Aconitum alkaloids, particularly the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023), possess ester linkages at the C-8 and C-14 positions of their diterpenoid skeleton.[1][2] These ester bonds are susceptible to hydrolysis under alkaline conditions, a chemical reaction in which water molecules break down the ester into a carboxylic acid and an alcohol.[1][2] This process leads to a stepwise reduction in toxicity.[2]
Q2: What are the main degradation products of Aconitum alkaloids in alkaline solutions?
A2: The degradation of diester-diterpenoid Aconitum alkaloids in alkaline media typically occurs in a two-step hydrolysis process.[1] The first step is the hydrolysis of the acetyl group at the C-8 position, resulting in less toxic monoester-diterpenoid alkaloids (MDAs) such as benzoylaconine, benzoylmesaconine (B1261751), and benzoylhypaconine.[1][2] Further hydrolysis of the benzoyl group at the C-14 position yields non-toxic alcohol amines like aconine, mesaconine, and hypaconine.[3]
Q3: What factors influence the rate of degradation of Aconitum alkaloids?
A3: The primary factors influencing the degradation rate of Aconitum alkaloids are pH and temperature. Higher pH (more alkaline) and higher temperatures significantly accelerate the hydrolysis of the ester bonds, leading to faster degradation.[4] The specific alkaloid's structure also plays a role, with some studies suggesting that hypaconitine may be more stable than aconitine and mesaconitine under certain conditions.
Q4: How can I minimize the degradation of Aconitum alkaloids during my experiments?
A4: To minimize degradation, it is crucial to control the pH and temperature of your solutions. Whenever possible, work with acidic or neutral solutions. If alkaline conditions are necessary, experiments should be conducted at low temperatures and for the shortest possible duration. For storage, Aconitum alkaloid solutions are more stable in acetonitrile (B52724) or acidic media.[5] It is advisable to prepare fresh solutions before use and to store stock solutions at low temperatures (e.g., 4°C or -20°C) in an appropriate solvent.[1][6]
Q5: What analytical techniques are suitable for monitoring the stability of Aconitum alkaloids?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying Aconitum alkaloids and their degradation products.[7] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guides
Issue: I am observing a rapid loss of my Aconitum alkaloid standard in solution.
-
Question: What is the pH of your solvent?
-
Answer: Aconitum alkaloids are highly susceptible to degradation in alkaline conditions. Ensure your solvent is neutral or slightly acidic. If you are using a buffer, verify its pH. For example, in a phosphate (B84403) buffer at pH 7.4, significant hydrolysis can be observed, which is accelerated at higher temperatures.[4]
-
-
Question: What solvent are you using to dissolve your standards?
-
Answer: For stock solutions, it is recommended to use acetonitrile or a slightly acidic medium.[5] Methanol can be less stable, especially if it contains any basic impurities.
-
-
Question: How are you storing your solutions?
Issue: I am seeing unexpected peaks in my chromatogram when analyzing Aconitum alkaloids.
-
Question: Could these be degradation products?
-
Answer: Yes, the unexpected peaks are likely the hydrolysis products, such as the corresponding monoester (e.g., benzoylaconine) and alcohol amine (e.g., aconine) derivatives. You can confirm this by running a forced degradation study (see experimental protocol below) and comparing the retention times of the degradation products with the unexpected peaks in your sample.
-
-
Question: Have you checked the purity of your standard?
-
Answer: Ensure that the reference standard you are using is of high purity and has not degraded during storage. It is advisable to use freshly opened or properly stored standards.
-
Issue: My quantitative results for Aconitum alkaloids are not reproducible.
-
Question: Are you preparing your sample and standard solutions fresh for each experiment?
-
Answer: Due to their instability, it is best practice to prepare fresh working solutions of Aconitum alkaloids for each analytical run to ensure accurate quantification.
-
-
Question: Is your sample processing method consistent?
-
Answer: If your experimental protocol involves steps with elevated temperatures or alkaline conditions, even slight variations in time or temperature can lead to different levels of degradation, affecting reproducibility. Ensure strict control over these parameters.
-
Quantitative Data on Aconitum Alkaloid Degradation
The following table summarizes the degradation of aconitine under different processing (heating) conditions, demonstrating the impact of temperature and time on its stability.
| Processing Temperature (°C) | Processing Time (min) | Aconitine Content (µg/mL) |
| 120 | 1 | 158.45 |
| 5 | 145.23 | |
| 10 | 120.11 | |
| 20 | 85.67 | |
| 30 | 50.23 | |
| 40 | 15.89 | |
| 140 | 1 | 140.23 |
| 5 | 98.54 | |
| 10 | 65.23 | |
| 20 | 30.12 | |
| 30 | 19.36 | |
| 40 | 0.00 | |
| 160 | 1 | 110.45 |
| 3 | 8.26 | |
| 5 | 0.00 | |
| 180 | 1 | 50.12 |
| 2 | 0.00 | |
| 200 | 1 | 0.00 |
Data adapted from a study on the structural transformation of aconitine during processing. The initial concentration of aconitine was 160.00 µg/mL.
Experimental Protocols
Protocol for Stability Testing of Aconitum Alkaloids by HPLC
This protocol outlines a stability-indicating HPLC method to monitor the degradation of Aconitum alkaloids.
1. Materials and Reagents
-
Aconitine reference standard (or other Aconitum alkaloids of interest)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Ammonium (B1175870) acetate (B1210297) or Triethylamine (for buffer preparation)
-
Formic acid or Acetic acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for forced degradation studies)
-
Hydrochloric acid (for forced degradation studies)
-
Hydrogen peroxide (for forced degradation studies)
2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the Aconitine reference standard and dissolve it in 10 mL of acetonitrile. Store this solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Solutions: Dissolve the experimental samples in the mobile phase to achieve a concentration within the calibration range.
-
Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate adjusted to a specific pH with formic acid). The exact gradient program will depend on the specific alkaloids being analyzed and the column used. A typical starting point could be a gradient of 20-80% acetonitrile over 30 minutes.
3. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 235 nm
4. Forced Degradation Study To demonstrate the stability-indicating nature of the method, perform a forced degradation study on a solution of the Aconitum alkaloid (e.g., 50 µg/mL).
-
Acid Hydrolysis: Mix the alkaloid solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix the alkaloid solution with an equal volume of 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Mix the alkaloid solution with an equal volume of 3% H₂O₂ at room temperature for a specified time (e.g., 2 hours).
-
Thermal Degradation: Heat the alkaloid solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24 hours).
-
Photolytic Degradation: Expose the alkaloid solution to UV light (e.g., 254 nm) for a specified time (e.g., 24 hours).
5. Analysis
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the sample solutions and the stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent alkaloid. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.
6. Data Evaluation
-
Calculate the concentration of the Aconitum alkaloid in the samples using the calibration curve.
-
Determine the percentage of degradation in the stressed samples.
Visualizations
Caption: Degradation pathway of Aconitum alkaloids.
Caption: Workflow for Aconitum alkaloid stability testing.
Caption: Troubleshooting decision-making for instability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction efficiency of Mesaconitine from plant materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Mesaconitine from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Mesaconitine from plant materials?
A1: Several methods are effective for extracting Mesaconitine, each with its own advantages. Traditional methods include maceration and Soxhlet extraction.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for their higher efficiency and shorter extraction times.[2][3] Dispersive solid-phase extraction (d-SPE) has also been shown to be effective for enriching Aconitum alkaloids.[4]
Q2: Which solvents are most suitable for Mesaconitine extraction?
A2: The choice of solvent significantly impacts extraction yield. Aconitum alkaloids are generally more soluble in organic solvents. Diethyl ether in the presence of ammonia (B1221849) is a commonly used solvent system.[5] Mixtures of dichloromethane (B109758) and diethyl ether have also been used, offering a cleaner background but potentially lower yields.[5] For MAE and UAE, ethanol-water mixtures are often employed.[2][6] Acetonitrile (B52724) has been shown to provide good recovery rates for Mesaconitine and its metabolites.[7]
Q3: What are the key parameters to optimize for maximizing Mesaconitine extraction?
A3: Key parameters to optimize include:
-
Solvent Composition: The type and concentration of the solvent.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds.[8]
-
Extraction Time: Longer extraction times generally increase yield up to a certain point, after which degradation may occur.[4]
-
pH: The pH of the extraction medium can influence the solubility and stability of alkaloids. A slightly alkaline condition is often used.[5]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Particle Size: Finer plant material provides a larger surface area for extraction.[1]
Q4: How can I minimize the degradation of Mesaconitine during extraction?
A4: Mesaconitine is susceptible to hydrolysis, especially at high temperatures.[9] To minimize degradation, consider using methods that allow for lower extraction temperatures, such as UAE at a controlled temperature.[6] Avoid prolonged exposure to harsh acidic or alkaline conditions. It is also crucial to evaporate the solvent at a controlled temperature, for example, at 40°C under a stream of nitrogen.[5]
Troubleshooting Guides
This section addresses common issues encountered during Mesaconitine extraction and analysis.
| Problem | Possible Cause | Suggested Solution |
| Low Extraction Yield | Incomplete disruption of plant cell walls. | Ensure the plant material is finely powdered to increase the surface area for extraction.[1] |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities. An acidified alcohol solution has been shown to be effective for total alkaloid extraction.[6] | |
| Sub-optimal extraction parameters (time, temperature, etc.). | Systematically optimize each parameter. Use an orthogonal test design to efficiently evaluate multiple factors.[8] | |
| Inconsistent Results | Variation in plant material. | Ensure the plant material is homogenous. Grind and mix a larger batch of the plant material before taking samples for extraction. |
| Inconsistent experimental conditions. | Precisely control all extraction parameters, including temperature, time, and solvent-to-solid ratio for each experiment. | |
| Inaccurate quantification. | Calibrate analytical instruments regularly. Use a validated HPLC method with a suitable internal standard. | |
| Co-extraction of Impurities | Non-selective extraction solvent. | Use a solvent system that is more selective for alkaloids. A combination of dichloromethane and diethyl ether can yield a cleaner extract.[5] |
| Lack of a clean-up step. | Incorporate a Solid-Phase Extraction (SPE) clean-up step after the initial extraction to remove interfering matrix components.[5] | |
| Analyte Degradation | High extraction temperature. | Employ extraction techniques that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) with a cooling bath. |
| Prolonged extraction time. | Optimize the extraction time to find the balance between maximum yield and minimal degradation. | |
| Issues with HPLC Analysis | Poor peak shape or resolution. | Optimize the mobile phase composition, particularly the concentration of modifiers like triethylamine (B128534) phosphate.[10] Adjust the pH of the mobile phase. |
| Column contamination or degradation. | Use a guard column to protect the analytical column.[1] Regularly clean and regenerate the column according to the manufacturer's instructions. | |
| Matrix effects in LC-MS/MS. | Evaluate and compensate for matrix effects by using matrix-matched calibration standards or a stable isotope-labeled internal standard.[7] |
Quantitative Data Presentation
The following tables summarize quantitative data on Mesaconitine extraction under various conditions, compiled from multiple studies.
Table 1: Comparison of Different Extraction Methods for Aconitum Alkaloids
| Extraction Method | Solvent | Key Parameters | Yield/Recovery | Reference |
| Pulsed Electric Field (PEF) | 90% Ethanol | 20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio | 3.94 mg/g (Guanfu base A) | [2] |
| Ultrasound-Assisted (UAE) | 90% Ethanol | - | 40.50% (total alkaloids) | [2] |
| Heat Reflux Extraction (HRE) | 90% Ethanol | 10 hours | - | [2] |
| Dispersive Solid-Phase Extraction (d-SPE) | - | 15 mg ZIF-8, 100 rpm, 18 min, 60 mmol/L Na+, pH 8.0 | High enrichment of aconitine (B1665448) alkaloids | [4] |
Table 2: Optimization of Dispersive Solid-Phase Extraction (d-SPE) for Aconitine and Mesaconitine
| Parameter | Condition | Effect on Extraction Efficiency | Reference |
| ZIF-8 Content | 5 to 25 mg | Enhanced adsorption up to 15 mg, then saturated. | [4] |
| Extraction Time | 6 to 30 min | Best efficiency achieved at 18 minutes. | [4] |
| Shaker Speed | - | Optimal speed identified as 100 rpm. | [4] |
| Na+ Concentration | 20 to 100 mmol/L | Most effective extraction at 60 mmol/L. | [4] |
| pH | 6.0 to 9.0 | Efficiency increased with pH, optimal at 8.0. | [4] |
Experimental Protocols
Below are detailed methodologies for key Mesaconitine extraction experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Aconitum Alkaloids
Objective: To extract Aconitum alkaloids, including Mesaconitine, from plant material using ultrasound.
Materials:
-
Powdered Aconitum root sample
-
Diethyl ether
-
10% Ammonia solution
-
2% Hydrochloric acid
-
Sodium sulfate
-
50 mL centrifuge tubes
-
Ultrasonic bath
-
Platform shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Accurately weigh approximately 1 g of the powdered plant sample into a 50 mL centrifuge tube.[1]
-
Add 1 mL of 10% aqueous ammonia solution and mix for 20 minutes at room temperature.[1]
-
Add 25 mL of diethyl ether and perform extraction in an ultrasonic bath for 1 hour at a controlled temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid material.[5]
-
Decant the diethyl ether supernatant into a clean tube.[5]
-
Repeat the extraction of the plant residue twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively, on a platform shaker.[5]
-
Combine all the diethyl ether extracts.[5]
-
Evaporate the combined extract to dryness at 40°C under a stream of nitrogen.[5]
-
Redissolve the residue in 5 mL of acetonitrile-0.1% acetic acid (1:1, v/v) for further analysis or clean-up.[5]
Protocol 2: Microwave-Assisted Extraction (MAE)
Objective: To extract Mesaconitine from plant material using microwave assistance.
Materials:
-
Homogenized plant sample
-
Acetonitrile (ACN)
-
Acetic acid
-
Microwave extraction system with PTFE vessels
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Weigh approximately 5 g of the homogenized plant sample into a microwave PTFE vessel.[11]
-
Add 20 mL of acetonitrile and 0.2 mL of acetic acid to the vessel.[11]
-
Place a magnetic stir bar in the vessel and agitate to mix the contents.[11]
-
Perform the microwave-assisted extraction at a controlled temperature (e.g., 60°C) for a specified time (e.g., 5 minutes).[11]
-
After extraction, allow the vessels to cool to room temperature for about 30 minutes.[11]
-
Transfer the extract to a centrifuge tube and centrifuge to separate the solid residue.
-
Collect the supernatant for analysis.
Mandatory Visualizations
Experimental Workflow for Optimizing Mesaconitine Extraction
Caption: A general workflow for the extraction and analysis of Mesaconitine.
Factors Influencing Mesaconitine Extraction Efficiency
Caption: Key factors that can be optimized to improve Mesaconitine extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in Mesaconitine chromatography
Technical Support Center: Mesaconitine Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Mesaconitine chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
An ideal chromatographic peak should be symmetrical and have a Gaussian distribution. Poor peak shapes, such as tailing or fronting, can compromise the accuracy of quantification, reduce resolution, and indicate underlying issues with the analytical method or instrument.[1][2][3]
Q2: What are the common causes of peak tailing for basic compounds like Mesaconitine?
Peak tailing for basic compounds like Mesaconitine is often caused by secondary interactions between the analyte and the stationary phase.[4] Specifically, interactions with residual silanol (B1196071) groups on silica-based columns are a primary cause.[4][5][6] Other factors include low buffer concentration, incorrect mobile phase pH, column degradation, and sample overload.[1][5]
Q3: What causes peak fronting in chromatography?
Peak fronting is typically a result of sample overload, where the concentration or volume of the injected sample is too high for the column to handle efficiently.[7][8][9] It can also be caused by poor sample solubility in the mobile phase or a damaged column.[7][9]
Troubleshooting Guides
Issue: Peak Tailing
My Mesaconitine peak is showing significant tailing. What steps can I take to improve the peak shape?
Peak tailing is a common issue when analyzing basic compounds like Mesaconitine. Here’s a step-by-step guide to troubleshoot and resolve this problem.
1. Optimize Mobile Phase pH:
-
Problem: The pH of the mobile phase can significantly affect the ionization state of both Mesaconitine and the stationary phase. For basic compounds, a mobile phase pH that is too high can lead to interactions with ionized silanol groups on the column, causing tailing.[4]
-
Solution: Adjust the mobile phase pH to a lower value, typically between 2 and 3, to ensure the full protonation of the silanol groups and minimize secondary interactions.[1][4] The addition of formic acid (0.1%) or phosphoric acid (0.1%) to the aqueous phase is a common practice to achieve the desired pH.[10][11]
2. Adjust Mobile Phase Composition:
-
Problem: An inappropriate mobile phase composition can lead to poor peak shape.
-
Solution:
-
Organic Modifier: Methanol (B129727) is often preferred over acetonitrile (B52724) as the organic modifier for Mesaconitine analysis as it can produce better peak shapes and sensitivity.[10]
-
Additives: The use of a buffer, such as triethylamine (B128534) (TEA), can help to mask the residual silanol groups on the stationary phase and improve peak symmetry.[12] A concentration of around 25 mM is often effective.[12]
-
3. Evaluate the Column:
-
Problem: The choice of column and its condition are critical for good peak shape. Column degradation or the use of an inappropriate stationary phase can lead to tailing.[1][5]
-
Solution:
-
Column Type: Utilize a modern, high-purity, end-capped C18 column to minimize the number of available free silanol groups.[1][3]
-
Column Health: If the column is old or has been used extensively, it may be contaminated or have a void at the inlet.[1][2] Try flushing the column or, if necessary, replace it with a new one.
-
4. Check Sample Preparation and Injection:
-
Problem: Issues with the sample itself or the injection process can contribute to peak tailing.
-
Solution:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[5][13]
-
Sample Overload: Injecting too much sample can saturate the column and cause tailing.[5][9] Reduce the injection volume or dilute the sample to see if the peak shape improves.[5]
-
Issue: Peak Fronting
My Mesaconitine peak is exhibiting fronting. How can I resolve this?
Peak fronting is another common peak shape distortion that can affect the accuracy of your results.
1. Reduce Sample Concentration/Volume:
-
Problem: The most common cause of peak fronting is column overload.[7][8]
-
Solution: Systematically reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.[7][8]
2. Check Sample Solubility:
-
Problem: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[9]
-
Solution: Ensure that your sample is completely soluble in the injection solvent. If solubility is an issue, consider changing the sample solvent to one that is more compatible with both the sample and the mobile phase.[7]
3. Inspect the Column:
-
Problem: A damaged column, such as one with a collapsed bed, can cause peak fronting.[7]
-
Solution: If you suspect column damage, replace the column with a new one.[7]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Mesaconitine Analysis
This protocol describes the preparation of a mobile phase optimized for good peak shape of Mesaconitine.
-
Aqueous Phase Preparation:
-
Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water to create a 0.1% formic acid solution.
-
Filter the solution through a 0.45 µm filter.
-
-
Organic Phase:
-
Use HPLC-grade methanol.
-
-
Mobile Phase Composition:
-
For a gradient elution, a common starting point is a mixture of methanol and 0.1% formic acid in water.[10]
-
An example gradient could be:
-
0-2 min: 10% Methanol
-
2-15 min: Gradient to 90% Methanol
-
15-18 min: Hold at 90% Methanol
-
18-20 min: Return to 10% Methanol
-
20-25 min: Re-equilibration at 10% Methanol
-
-
Data Presentation
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Rationale for Improvement |
| Mobile Phase | Acetonitrile:Water (50:50) | Methanol:0.1% Formic Acid in Water (Gradient) | Methanol often provides better peak shape for aconitine (B1665448) alkaloids. Formic acid controls pH to minimize silanol interactions.[10] |
| pH | Neutral (e.g., 7.0) | Acidic (e.g., ~2.8) | Low pH protonates residual silanol groups, reducing secondary interactions with the basic Mesaconitine molecule.[1][4] |
| Column | Standard C18 | High-purity, end-capped C18 | End-capping reduces the number of free silanol groups available for interaction.[1][3] |
| Sample Conc. | 100 µg/mL | 10 µg/mL | Lower concentration prevents column overload, which can cause peak fronting or tailing.[5][7] |
Visualizations
Caption: Troubleshooting workflow for Mesaconitine peak tailing.
Caption: Troubleshooting workflow for Mesaconitine peak fronting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. chemtech-us.com [chemtech-us.com]
- 10. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. halocolumns.com [halocolumns.com]
Minimizing the degradation of Mesaconitine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Mesaconitine (B191843) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to the degradation of Mesaconitine.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Mesaconitine | pH-induced Hydrolysis: Mesaconitine, a diester-diterpene alkaloid, is susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions, leading to less active or inactive monoester derivatives.[1][2] | Maintain a neutral or slightly acidic pH during extraction and processing.[3] Use buffered solutions where appropriate to stabilize the pH. |
| Thermal Degradation: Elevated temperatures can accelerate the hydrolysis and other degradation pathways of aconitine-type alkaloids.[4] | Perform all extraction and sample handling steps at room temperature or below. For heat-sensitive samples, consider using pre-chilled solvents and equipment.[3] Avoid prolonged exposure to heat. | |
| Enzymatic Degradation: Biological samples may contain enzymes that can metabolize Mesaconitine. | Keep biological samples on ice and process them promptly after collection. The addition of enzyme inhibitors should be considered, ensuring they do not interfere with downstream analysis.[5] | |
| Inconsistent Results Between Replicates | Variable Sample Handling Time: Inconsistent timing between sample collection, processing, and analysis can lead to varying degrees of degradation. | Standardize the entire sample preparation protocol. Ensure that all samples, standards, and quality controls are processed under the same conditions and for the same duration. |
| Photodegradation: Exposure to light, especially UV light, can potentially contribute to the degradation of photosensitive compounds. | Conduct sample preparation in a dimly lit environment or use amber-colored labware to protect samples from light exposure at all stages.[3] | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The appearance of extra peaks may indicate the presence of Mesaconitine degradation products, such as Benzoylmesaconine.[1] | Review and optimize the sample handling and preparation procedure to minimize the factors causing degradation (pH, temperature, light). Use milder extraction conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Mesaconitine?
A1: The primary degradation pathway for Mesaconitine, a diester-diterpene alkaloid (DDA), is hydrolysis. This process typically involves the cleavage of the ester groups, converting the highly toxic DDAs into their less toxic monoester-diterpene alkaloid (MDA) analogues, such as Benzoylmesaconine.[1][2]
Q2: What are the optimal storage conditions for Mesaconitine samples and extracts?
A2: To minimize degradation, plant materials should be stored in a cool, dark, and dry place. For long-term storage, freezing at -20°C or -80°C is recommended.[3] Extracts should be stored in tightly sealed amber vials at -20°C or below and analyzed as soon as possible to prevent degradation.[3][6] Avoid repeated freeze-thaw cycles.[3]
Q3: Which solvents are recommended for the extraction of Mesaconitine?
A3: Methanol is a commonly used solvent for the extraction of Mesaconitine and other aconitine (B1665448) alkaloids from biological matrices as it also serves to precipitate proteins.[7][8] For solid-phase extraction (SPE), a combination of acetonitrile (B52724) and water can be used for sample preparation before loading onto the cartridge.[6][9] The choice of solvent may need to be optimized based on the specific sample matrix and the subsequent analytical method.
Q4: Can sonication be used to improve the extraction of Mesaconitine?
A4: Yes, ultrasound-assisted extraction (UAE) or sonication can enhance extraction efficiency. However, it is crucial to control the temperature of the ultrasonic bath to prevent thermal degradation of Mesaconitine. Using a cooling system during sonication is advisable.[3]
Experimental Protocol: Extraction and Preparation of Mesaconitine from Biological Samples
This protocol provides a general guideline for the extraction of Mesaconitine from plasma/serum for analysis by LC-MS/MS, with a focus on minimizing degradation.
1. Sample Collection and Handling:
-
Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Immediately place the collected samples on ice to inhibit enzymatic activity.[5]
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean, amber-colored microcentrifuge tubes to protect from light.[3]
-
If not proceeding immediately to the next step, store the plasma samples at -80°C.[6]
2. Protein Precipitation:
-
Thaw frozen plasma samples in an ice bath.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.[7][8] This step serves to precipitate proteins and extract the analyte.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.
3. Supernatant Collection and Analysis:
-
Carefully collect the supernatant containing Mesaconitine.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup if necessary.
-
If further cleanup is required, solid-phase extraction (SPE) can be employed.[10]
Workflow for Minimizing Mesaconitine Degradation
Caption: Workflow for minimizing Mesaconitine degradation during sample preparation.
Mesaconitine Degradation Pathway
Caption: Simplified degradation pathway of Mesaconitine via hydrolysis.
References
- 1. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Mesaconitine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Mesaconitine from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating Mesaconitine?
A1: The most prevalent techniques for the separation of Mesaconitine and other Aconitum alkaloids are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2][3][4][5] These methods are often coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for sensitive and specific detection and quantification.[1][6][7][8]
Q2: Which chromatographic columns are most effective for Mesaconitine separation?
A2: Reversed-phase columns, particularly C18 columns, are widely used and have demonstrated good separation for Mesaconitine and related alkaloids.[2][7] For more challenging separations, other stationary phases like CN columns have also been successfully employed.[8]
Q3: What are typical mobile phase compositions for separating Mesaconitine?
A3: Mobile phases for Mesaconitine separation typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[2][7][8] The aqueous phase is often modified with additives like formic acid, acetic acid, ammonium (B1175870) formate, or triethylamine (B128534) to improve peak shape and resolution.[4][7][8][9] The pH of the aqueous phase can significantly impact the retention and selectivity of the separation.[2]
Q4: What are the common co-eluting compounds with Mesaconitine?
A4: Common co-eluting compounds include other structurally similar Aconitum alkaloids such as Aconitine (AC) and Hypaconitine (B608023) (HA).[3][5] Additionally, their hydrolyzed metabolites, like Benzoylmesaconine (B1261751) (BMA), Benzoylaconine (BAC), and Benzoylhypaconine (BHA), can also pose separation challenges.[2][7] In biological samples, endogenous matrix components can also co-elute and cause interference.[10]
Q5: How can sample preparation help in avoiding co-elution issues?
A5: A robust sample preparation procedure is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to remove interfering matrix components from complex samples like plasma, urine, and herbal extracts.[9][10][11] A clean sample extract reduces the chances of co-elution with endogenous compounds and minimizes matrix effects in mass spectrometry detection.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the method development for separating Mesaconitine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Mesaconitine and other Aconitum alkaloids (e.g., Aconitine, Hypaconitine). | Inadequate mobile phase composition. | - Optimize the organic solvent percentage in the mobile phase. A lower percentage of organic solvent generally increases retention and may improve resolution. - Adjust the pH of the aqueous phase. Small changes in pH can alter the ionization state of the alkaloids and improve selectivity.[2] - Experiment with different mobile phase additives like formic acid, ammonium acetate, or triethylamine to enhance peak shape and separation.[3][8] |
| Inappropriate column chemistry. | - If using a C18 column, consider trying a different brand or a column with a different bonding density. - Evaluate alternative stationary phases, such as a Phenyl-Hexyl or a CN column, which offer different selectivity.[8] | |
| Suboptimal gradient elution program. | - If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.[12] | |
| Peak tailing for Mesaconitine. | Secondary interactions with the stationary phase. | - Add a competing base, such as triethylamine, to the mobile phase to mask active silanol (B1196071) groups on the silica-based column.[3] - Lower the pH of the mobile phase to suppress the ionization of silanol groups. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Co-elution with unknown matrix components in biological samples. | Insufficient sample cleanup. | - Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and elution solvents.[9] - Employ a liquid-liquid extraction (LLE) with a solvent system that selectively extracts the alkaloids of interest.[10] |
| Matrix effects in MS detection. | - If using MS detection, dilute the sample to reduce the concentration of interfering matrix components.[13] - Utilize a matrix-matched calibration curve to compensate for signal suppression or enhancement. | |
| Inconsistent retention times for Mesaconitine. | Fluctuations in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. - If preparing the mobile phase online, check the pump's proportioning valves for proper functioning.[14] |
| Temperature variations. | - Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[15] | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[14] |
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Determination of Aconitum Alkaloids
This protocol is a representative method for the analysis of Mesaconitine and other related alkaloids in biological samples.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Waters C18 column (1.7 µm, 50 mm x 2.1 mm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over several minutes to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. The specific precursor-to-product ion transitions (MRM mode) for Mesaconitine and other target alkaloids should be determined by infusing standard solutions.[7][8]
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general procedure for extracting Aconitum alkaloids from plasma.
-
Pre-treatment: To 200 µL of plasma, add an internal standard and 100 µL of 10% ammonium hydroxide (B78521) to basify the sample.[8]
-
Extraction: Vortex the sample and then add 1 mL of ethyl acetate. Vortex again and centrifuge.[8]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Visualizations
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical UPLC-ESI-MS/MS profiling of aconitum alkaloids and their metabolites in rat plasma and urine after oral administration of Aconitum carmichaelii Debx. Root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the rapid simultaneous quantification of aconitine, mesaconitine, and hypaconitine in rat plasma after oral administration of Sini decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. scielo.br [scielo.br]
- 13. sciex.com [sciex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Enhancing the reproducibility of Mesaconitine quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of mesaconitine (B191843) quantification assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of mesaconitine quantification?
A1: The most critical factors include sample stability, extraction efficiency, matrix effects in LC-MS/MS analysis, and the proper handling of reference standards. Mesaconitine is susceptible to hydrolysis, particularly in alkaline conditions, which can lead to inaccurate quantification[1].
Q2: What is the recommended storage condition for plasma samples containing mesaconitine?
A2: Plasma samples should be stored at -20°C or lower prior to analysis to minimize degradation[2][3]. One study showed that aconitine (B1665448), a related compound, was stable at -20°C but degraded significantly at +20°C over 30 days[4].
Q3: How can I minimize the hydrolysis of mesaconitine during sample preparation?
A3: To minimize hydrolysis, avoid alkaline conditions during sample preparation[1]. Use of a slightly acidic buffer and keeping the samples on ice can help maintain the stability of mesaconitine.
Q4: What are the common metabolites of mesaconitine that I should be aware of?
A4: Common metabolites of mesaconitine include 10-hydroxyl-mesaconitine, hypaconitine, dehydrated mesaconitine, 16-O-demethylmesaconitine, and 16-O-demethylhypaconitine[2][3]. It is important to be aware of these metabolites as they can potentially interfere with the quantification of the parent compound or be the target of the analysis themselves.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Mesaconitine | Inefficient Extraction: The chosen extraction solvent or method may not be optimal. | - Optimize the extraction solvent. Acetonitrile (B52724) has been shown to provide good recovery for protein precipitation[5]. - For liquid-liquid extraction (LLE), test different organic solvents. - For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used. C18 cartridges are commonly used for mesaconitine extraction[2][3]. |
| Degradation during Extraction: Mesaconitine may be degrading due to pH or temperature. | - Maintain a cool environment (e.g., use an ice bath) during sample processing. - Ensure all solutions are at a neutral or slightly acidic pH. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in storage time or temperature can lead to variable degradation. | - Standardize sample collection, processing, and storage procedures. - Analyze samples in a consistent and timely manner after collection. |
| Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of mesaconitine in the mass spectrometer. | - Use a stable isotope-labeled internal standard to compensate for matrix effects. Deuterium-labeled mesaconitine is a suitable choice[6]. - Evaluate and minimize matrix effects by optimizing the sample cleanup process. - Prepare calibration standards in the same matrix as the samples to be analyzed. | |
| Poor Peak Shape in Chromatography | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for mesaconitine. | - Optimize the mobile phase composition. A gradient elution with methanol (B129727) or acetonitrile and water containing a small amount of formic acid is commonly used[7][8]. - Adjust the pH of the aqueous portion of the mobile phase. |
| Column Overload: Injecting too much sample can lead to broad or asymmetric peaks. | - Dilute the sample before injection. - Use a column with a higher loading capacity. | |
| No or Low Signal in MS | Incorrect MS Parameters: The mass spectrometer may not be optimized for mesaconitine detection. | - Optimize the ion source parameters (e.g., spray voltage, temperature) and collision energy for the specific instrument being used[2][3]. - Ensure the correct precursor and product ions are being monitored for MRM analysis. Common transitions for mesaconitine are m/z 632.4 -> 573.1[7] and m/z 632 -> 572/540[3]. |
| Instrument Contamination: The MS source or transfer optics may be dirty. | - Perform routine cleaning and maintenance of the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Mesaconitine Extraction from Rat Plasma using Protein Precipitation
This protocol is adapted from methodologies described for the analysis of mesaconitine and its metabolites in rat plasma[2][3].
-
Sample Thawing: Thaw frozen rat plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of rat plasma.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample[2][3].
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C[2][3].
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Mesaconitine Extraction from Blood using Solid-Phase Extraction (SPE)
This protocol is based on general principles for SPE of aconitum alkaloids from biological matrices[7].
-
Sample Pre-treatment: Mix 1 mL of whole blood with 1 mL of an appropriate buffer (e.g., ammonium (B1175870) acetate-ammonia buffer, pH ~9)[7].
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the mesaconitine from the cartridge with an appropriate volume of methanol or other suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 50 pg to 50 ng | Spiked Human Blood & Urine | GC-MS | [6] |
| 0.1 to 1000 ng/mL | Human Plasma | LC-MS/MS | [7] | |
| 0.3125–1000 ng/mL | Rat Plasma | d-SPE-LC-MS/MS | [8] | |
| Limit of Detection (LOD) | 10 pg per injection | - | GC-MS | [6] |
| 0.05 µg/L | Blood | LC-MS/MS | [7] | |
| 0.104 ng/mL | Rat Plasma | d-SPE-LC-MS/MS | [8] | |
| Limit of Quantification (LOQ) | 0.1 µg/L | Blood | LC-MS/MS | [7] |
| Recovery | 97.6% to 101.3% | Spiked Human Blood & Urine | GC-MS | [6] |
| 83.1% - 104.0% | Blood | LC-MS/MS | [7] | |
| Precision (RSD) | 2.1% to 3.9% (interseries) | Spiked Human Blood & Urine | GC-MS | [6] |
| 0.3% to 9.9% (intra-day) | - | LC-MS-MS | [7] | |
| 3.2% to 12.8% (inter-day) | - | LC-MS-MS | [7] |
Visualizations
Caption: A generalized workflow for Mesaconitine quantification.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Report on the preparation of deuterium-labelled aconitine and mesaconitine and their application to the analysis of these alkaloids from body fluids as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce ion suppression in ESI-MS analysis of Mesaconitine
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the ESI-MS analysis of Mesaconitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Mesaconitine?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Mesaconitine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility in your analytical method.[1][3] In complex biological matrices such as plasma or urine, endogenous components like phospholipids (B1166683) and salts are common causes of ion suppression.[4][5][6]
Q2: How can I determine if ion suppression is affecting my Mesaconitine analysis?
A2: A widely used method to assess ion suppression is the post-column infusion experiment .[2][3][4] This involves infusing a constant flow of a Mesaconitine standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal of the Mesaconitine standard indicates the retention times at which matrix components are eluting and causing ion suppression.[2][4]
Troubleshooting Guide: Strategies to Reduce Ion Suppression
Issue: Low sensitivity or poor reproducibility for Mesaconitine signal.
This is a classic symptom of ion suppression. Here are several strategies, from sample preparation to MS parameter optimization, to mitigate this issue.
Strategy 1: Enhance Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before they reach the MS source.[1][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[5] For Mesaconitine, a C18 or a mixed-mode cation exchange SPE cartridge can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate Mesaconitine from the sample matrix.[5] Adjusting the pH of the aqueous phase can improve the selectivity of the extraction for this basic alkaloid.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Selectivity | Throughput |
| Protein Precipitation (PPT) | Low | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Moderate-Low |
Strategy 2: Optimize Chromatographic Separation
The goal is to chromatographically separate Mesaconitine from the co-eluting matrix components that cause ion suppression.[1]
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives are crucial. For positive ion mode ESI, 0.1% formic acid is a common and effective choice for promoting protonation of basic analytes like Mesaconitine.[7][8] Avoid non-volatile buffers like phosphates.[9]
-
Gradient Elution: Adjusting the gradient slope can improve the resolution between Mesaconitine and interfering peaks.
Strategy 3: Adjust ESI-MS Source Parameters
Fine-tuning the ion source parameters can help to minimize ion suppression and enhance the signal for Mesaconitine.[7][10]
-
Nebulizer Gas Pressure: Optimize the gas pressure to ensure efficient droplet formation. A pressure that is too high can sometimes lead to ion suppression.[7]
-
Drying Gas Temperature and Flow Rate: Higher temperatures and flow rates can improve desolvation, but excessive heat may degrade thermally labile compounds.[7][8]
-
Capillary Voltage: Adjust the capillary voltage to achieve optimal ionization without causing in-source fragmentation.[7][10]
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Mesaconitine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Procedure:
-
System Setup: Equilibrate the LC column with the initial mobile phase conditions.
-
Infusion: Using the syringe pump, deliver the Mesaconitine standard solution at a low, constant flow rate (e.g., 10 µL/min) to the T-connector placed between the analytical column and the MS ion source.
-
Establish Baseline: Start the LC flow and the syringe pump infusion. Monitor the signal of the infused Mesaconitine until a stable baseline is achieved.
-
Injection: Inject the blank matrix extract onto the LC column.
-
Data Analysis: Acquire data for the entire chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.[4]
Protocol 2: Solid-Phase Extraction (SPE) for Mesaconitine from Plasma
Objective: To extract Mesaconitine from a plasma sample and remove potential interferences.
Materials:
-
C18 SPE cartridges
-
Methanol (MeOH)
-
Water
-
0.1% Formic Acid in Water
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% MeOH in water) to remove less polar interferences.
-
-
Elution: Elute Mesaconitine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visual Workflows
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hdb.ugent.be [hdb.ugent.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. agilent.com [agilent.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. web.uvic.ca [web.uvic.ca]
Quality control of Mesaconitine standard for accurate results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesaconitine (B191843) standard. Our goal is to help you ensure the quality and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Mesaconitine stock solution?
A1: Methanol (B129727) is a commonly recommended solvent for preparing Mesaconitine stock solutions.[1][2] Dichloromethane has also been used.[3] For subsequent dilutions to working standard solutions, methanol is typically used.[1][2][4]
Q2: How should I store the Mesaconitine standard and its solutions to ensure stability?
A2: Mesaconitine is sensitive to heat and light.[5] The solid powder should be stored at -20°C or between 2-8°C, protected from light.[6][7] Stock and working solutions should be stored at 4°C or -20°C before use.[1][2] It is recommended to prepare solutions fresh on the day of use whenever possible. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[8]
Q3: What is the typical purity of a Mesaconitine standard?
A3: Commercially available Mesaconitine standards typically have a purity of ≥97% as determined by HPLC. Purity levels greater than 98% are also common.[1][2][4]
Q4: My HPLC chromatogram shows a tailing peak for Mesaconitine. What could be the cause and how can I fix it?
A4: Peak tailing in the HPLC analysis of Aconitum alkaloids like Mesaconitine can be caused by interactions with free silanol (B1196071) groups on the stationary phase of the column.[9] To mitigate this, you can try adding a small amount of triethylamine (B128534) to the mobile phase to improve peak shape.[9] Adjusting the pH of the mobile phase can also help reduce these interactions.[10]
Q5: I am observing drifting or fluctuating retention times for Mesaconitine in my HPLC analysis. What are the possible reasons?
A5: Fluctuating retention times can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition due to evaporation of a volatile solvent component can lead to shifts. Ensure accurate and consistent preparation and consider sparging with helium only during initial equilibration.[11]
-
pH Control: For ionizable compounds, a small change in mobile phase pH (as little as 0.1 unit) can significantly alter retention times.[11]
-
Temperature: Fluctuations in column temperature can affect retention. Using a column oven is recommended for stable temperatures.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting the analysis can cause retention time drift.
-
System Leaks or Blockages: Leaks in the HPLC system or a clogged column frit can lead to pressure fluctuations and, consequently, retention time instability.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate Quantification Results
Symptoms:
-
Poor linearity of the calibration curve (r² < 0.99).
-
High variability between replicate injections.
-
Inaccurate results for quality control (QC) samples.
Possible Causes & Solutions:
| Cause | Solution |
| Standard Degradation | Mesaconitine is sensitive to heat and light.[5] Ensure the standard is stored properly and prepare fresh solutions. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique for preparing standards and samples. |
| Improper Solution Storage | Store stock and working solutions at 4°C or -20°C and protect from light.[1][2] |
| Instrumental Issues | Check for leaks, ensure the pump is delivering a consistent flow rate, and verify detector performance. |
| Matrix Effects | If analyzing complex samples, co-eluting substances can interfere with ionization in mass spectrometry.[4] Use an appropriate internal standard and consider different sample preparation techniques like solid-phase extraction (SPE).[12] |
Issue 2: No Peak or Very Small Peak for Mesaconitine
Symptoms:
-
Absence of the Mesaconitine peak where it is expected.
-
The peak area is significantly smaller than anticipated.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Injection | Ensure the autosampler is functioning correctly and the injection volume is appropriate. |
| Standard Degradation | The standard may have degraded. Prepare a fresh solution from the solid standard. |
| Low Concentration | The concentration of the standard solution may be too low for detection. Prepare a more concentrated solution. |
| Incompatible Mobile Phase | The analyte may not be eluting from the column. Ensure the mobile phase has sufficient elution strength. |
| Detector Issue | Check the detector settings (e.g., wavelength for UV detection, ion transitions for MS). |
Experimental Protocols
Protocol 1: Preparation of Mesaconitine Standard and Quality Control Samples for LC-MS/MS Analysis
This protocol is based on methodologies for the quantification of Mesaconitine in biological matrices.[1][4]
-
Preparation of Stock Solution:
-
Preparation of Working Standard Solutions:
-
Serially dilute the stock solution with methanol to prepare a series of working standard solutions at different concentrations (e.g., 10 µg/mL and 5 µg/mL).[1]
-
-
Preparation of Calibration Curve Standards:
-
Spike a blank matrix (e.g., plasma) with the working standard solutions to create a calibration curve with a range of concentrations. A typical range could be from 0.3125 to 1000 ng/mL.[1]
-
-
Preparation of Quality Control (QC) Samples:
Protocol 2: HPLC Method for Mesaconitine Analysis
This protocol outlines a general HPLC method for the separation of Aconitum alkaloids, including Mesaconitine.[13]
-
HPLC System: An Agilent/HP 1090 series HPLC system or equivalent, equipped with a quaternary pump, diode-array detector, and a guard column.[13]
-
Column: Microsorb C18 column (25 cm × 4.6 mm i.d., 5 µm).[13]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (ACN), triethylamine (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (B95107) (THF).[13]
-
The gradient program can be optimized, for example: 0 min (90:10 ACN:THF), 20 min (84:10:6 ACN:THF:TEA buffer), and 40 min (64:10:26 ACN:THF:TEA buffer).
-
-
Flow Rate: 1 mL/min.[13]
-
Detection Wavelength: 238 nm.[13]
-
Column Temperature: 45°C.[13]
-
Injection Volume: 20 µL.[13]
Data Presentation
Table 1: HPLC Method Validation Parameters for Mesaconitine
| Parameter | Typical Value | Reference |
| Linearity Range | 8.1 - 64.8 µg/L | [14] |
| Correlation Coefficient (r²) | > 0.99 | [1][14][15][16] |
| Limit of Detection (LOD) | 0.7 - 1.5 µg/L | [14] |
| Recovery | 90.1% - 100.8% | [14] |
| Precision (RSD) | 0.99% - 7.22% | [14] |
Table 2: LC-MS/MS Method Validation Parameters for Mesaconitine
| Parameter | Typical Value | Reference |
| Linearity Range | 0.3125 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.104 ng/mL | [1] |
| Intraday & Interday Precision | < 15% | [4] |
| Accuracy | 96.0% - 109.3% | [4] |
| Recovery | > 79.1% | [4] |
Visualizations
Caption: Experimental workflow for the quantification of Mesaconitine.
Caption: Troubleshooting logic for inaccurate Mesaconitine quantification.
References
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 6. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 7. Mesaconitine | 2752-64-9 | FM25110 | Biosynth [biosynth.com]
- 8. CAS 2752-64-9 | Mesaconitine [phytopurify.com]
- 9. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Building a comprehensive metabolism database for Mesaconitine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the metabolism of Mesaconitine (B191843). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Mesaconitine?
A1: The primary metabolic pathways for Mesaconitine in vivo and in vitro include demethylation, dehydrogenation, hydroxylation, and combined demethylation-dehydrogenation.[1] These reactions are predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.
Q2: Which CYP450 isoforms are responsible for Mesaconitine metabolism?
A2: CYP3A4 and CYP3A5 are the major isoforms responsible for the metabolism of Mesaconitine.[1] CYP2C8, CYP2C9, and CYP2D6 also play a minor role in its metabolism.[1]
Q3: What are the known metabolites of Mesaconitine?
A3: Several metabolites of Mesaconitine have been identified in rat blood and urine. These include 10-hydroxyl-mesaconitine, hypaconitine, dehydrated mesaconitine, 16-O-demethylmesaconitine, 16-O-demethylhypaconitine, and a hypo-mesaconitine glucuronic acid conjugate.
Q4: Why is studying Mesaconitine metabolism important?
A4: Mesaconitine is a highly toxic diterpenoid alkaloid with a narrow therapeutic window.[2] Understanding its metabolism is crucial for assessing its safety, predicting potential drug-drug interactions, and developing strategies to mitigate its toxicity. The hydrolysis of the ester bond in Mesaconitine can reduce its toxicity.
Q5: Are there any known inhibitors of Mesaconitine metabolism?
A5: Yes, inhibitors of CYP3A enzymes have a strong inhibitory effect on Mesaconitine metabolism.[1] For example, co-administration of drugs that are known CYP3A4 inhibitors (like ketoconazole) can significantly alter the pharmacokinetics and toxicity of Mesaconitine.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental analysis of Mesaconitine metabolism.
Issue 1: Low or No Detection of Metabolites in an in vitro Assay
-
Possible Cause 1: Inactive Enzyme System.
-
Solution: Ensure that the liver microsomes or recombinant CYP enzymes are properly stored and have not undergone multiple freeze-thaw cycles. Confirm the activity of your enzyme system using a known substrate for the specific CYP isoform you are studying (e.g., testosterone (B1683101) or midazolam for CYP3A4).
-
-
Possible Cause 2: Cofactor Degradation.
-
Solution: The NADPH-generating system is crucial for CYP450 activity. Prepare the NADPH solution fresh before each experiment and keep it on ice. Ensure all components of the generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are active.
-
-
Possible Cause 3: Inappropriate Incubation Time.
-
Solution: Optimize the incubation time. Mesaconitine may be metabolized slowly, or the metabolites may be unstable over longer incubation periods. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for metabolite detection.
-
-
Possible Cause 4: Substrate Concentration Too Low.
-
Solution: Ensure the concentration of Mesaconitine in your incubation is sufficient to be metabolized. However, be aware that high concentrations of some substrates can inhibit CYP450 activity.
-
Issue 2: High Variability in Quantitative Results
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Uniformly powder and accurately weigh all plant or tissue samples.[2] Ensure consistent and reproducible extraction procedures. Use of an internal standard is highly recommended to account for variability in extraction efficiency and instrument response.
-
-
Possible Cause 2: Instability of Mesaconitine and its Metabolites.
-
Solution: Aconitum alkaloids can be unstable, especially in biological matrices.[2] Process samples as quickly as possible and store them at -80°C. Avoid prolonged exposure to room temperature and light. Consider the possibility of non-enzymatic hydrolysis.
-
-
Possible Cause 3: Matrix Effects in LC-MS/MS Analysis.
-
Solution: Biological matrices can interfere with the ionization of the target analytes, leading to ion suppression or enhancement. Evaluate matrix effects by comparing the analyte signal in the matrix to the signal in a clean solvent. If significant matrix effects are observed, improve the sample clean-up procedure (e.g., using solid-phase extraction) or use a matrix-matched calibration curve.
-
Issue 3: Unexpected Metabolite Profile
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are free from contaminants that could interfere with the analysis or be misidentified as metabolites. Run blank samples (matrix without the substrate) to check for background signals.
-
-
Possible Cause 2: Non-enzymatic Degradation.
-
Solution: Aconitum alkaloids can undergo hydrolysis.[3] To distinguish between enzymatic metabolites and non-enzymatic degradation products, include a control incubation without the NADPH-generating system. Any peaks that appear in the absence of NADPH are likely due to non-enzymatic processes.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Aconitum Alkaloids in Rats
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-48h) (ng·h/mL) | t1/2 (h) |
| Mesaconitine | 0.5 g/kg | 0.41±0.11 | 0.25±0.00 | 0.69±0.21 | 3.32±1.50 |
| Mesaconitine | 1.0 g/kg | 0.93±0.18 | 0.33±0.14 | 1.95±0.35 | 3.54±0.69 |
| Mesaconitine | 2.0 g/kg | 1.83±0.31 | 0.58±0.29 | 6.03±1.07 | 4.88±0.92 |
Data extracted from a study on the oral administration of Fu Zi extract in rats.[4]
Table 2: LC-MS/MS Method Parameters for Aconitum Alkaloid Analysis
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| Aconitine | 0.1 - 10 | 0.1 | 0.03 |
| Mesaconitine | 0.1 - 10 | 0.1 | 0.03 |
| Hypaconitine | 0.1 - 10 | 0.1 | 0.03 |
| Benzoylaconine | 0.1 - 10 | 0.1 | 0.03 |
| Benzoylmesaconine | 0.1 - 10 | 0.1 | 0.03 |
| Benzoylhypaconine | 0.1 - 10 | 0.1 | 0.03 |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.[4]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Mesaconitine using Human Liver Microsomes
This protocol is adapted from general procedures for in vitro drug metabolism studies.
1. Materials and Reagents:
-
Mesaconitine
-
Human Liver Microsomes (HLMs)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH-Generating System:
-
NADP+ solution
-
Glucose-6-phosphate solution
-
Glucose-6-phosphate dehydrogenase solution
-
Magnesium chloride (MgCl2)
-
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., verapamil (B1683045) or a structurally similar compound not present in the matrix)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Centrifuge
2. Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.2-1.0 mg/mL)
-
Mesaconitine solution (prepare in a solvent like methanol (B129727) or DMSO, ensure final solvent concentration is <1%)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.
-
For a negative control (to assess non-enzymatic degradation), add an equal volume of phosphate buffer instead of the NADPH-generating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation should be done in a shaking water bath to ensure adequate mixing.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the sample using LC-MS/MS to identify and quantify Mesaconitine and its metabolites.
-
Protocol 2: LC-MS/MS Analysis of Mesaconitine and its Metabolites
This is a general protocol; specific parameters should be optimized for your instrument.
1. Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., QTRAP or similar).
-
C18 analytical column.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion ([M+H]+) for Mesaconitine and its expected metabolites, and then optimize the collision energy to find the most abundant and stable product ions.
-
Mesaconitine: e.g., m/z 632.4 -> 573.1[5]
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Visualizations
Metabolic Pathway of Mesaconitine
Caption: Phase I and Phase II metabolic pathways of Mesaconitine.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro Mesaconitine metabolism experiment.
Simplified Signaling Pathway of Mesaconitine-Induced Hepatotoxicity
Caption: Key pathways in Mesaconitine-induced hepatocyte apoptosis.
References
- 1. Characterization of metabolites and human P450 isoforms involved in the microsomal metabolism of mesaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
Addressing carryover effects in the UPLC-MS/MS analysis of Mesaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover effects during the UPLC-MS/MS analysis of Mesaconitine (B191843).
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC-MS/MS analysis?
A1: Carryover refers to the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically observed in a blank injection following a high-concentration sample.[1] This can lead to inaccurate quantification, especially for low-concentration samples.
Q2: Why is Mesaconitine prone to carryover?
A2: Mesaconitine, a diterpenoid alkaloid, possesses chemical properties that can contribute to its adsorption onto various surfaces within the UPLC-MS/MS system.[2][3] Factors such as its complex structure and potential for ionic and hydrophobic interactions can cause it to adhere to components like the injector needle, valve rotor, and column, leading to carryover.[4]
Q3: How can I identify the source of Mesaconitine carryover in my system?
A3: A systematic approach is crucial to pinpoint the source of carryover.[5] This involves sequentially bypassing components of the LC system (e.g., column, injector) while injecting a blank solution after a high-concentration Mesaconitine standard. Observing the presence or absence of the carryover peak at each stage helps in isolating the contributing component.
Troubleshooting Guide
Issue: Significant Mesaconitine peak observed in blank injections following a high standard.
This section provides a step-by-step guide to systematically troubleshoot and mitigate carryover of Mesaconitine.
Step 1: Initial Assessment and System Check
-
Verify System Suitability: Ensure the UPLC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Inspect for Leaks and Proper Connections: Check all fittings and connections for any signs of leaks, as these can create dead volumes where the analyte can be trapped.[6]
Step 2: Optimizing the Wash Method
The injector is a common source of carryover. Optimizing the needle wash protocol is a critical step. This involves both the composition of the wash solvent and the duration of the wash cycle.
-
Wash Solvent Composition: The wash solvent should be strong enough to effectively solubilize Mesaconitine. Since Mesaconitine is an alkaloid, its solubility is pH-dependent. An acidic wash solution can help to protonate the molecule and improve its solubility in aqueous-organic mixtures.
-
Wash Program: Increase the duration and/or volume of the needle wash. Modern UPLC systems often allow for both pre-injection and post-injection washes.
Step 3: Modifying Chromatographic Conditions
-
Gradient Elution: Employ a steep gradient at the end of each run to ensure that all strongly retained compounds, including Mesaconitine, are eluted from the column.
-
Column Flushing: After a sequence of samples, especially those with high concentrations of Mesaconitine, it is advisable to flush the column with a strong solvent mixture.
Step 4: Hardware Maintenance
-
Rotor Seal and Needle: Worn or scratched rotor seals and contaminated needles are common sources of carryover.[6] Regular inspection and replacement as part of a preventative maintenance schedule are recommended.
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of Different Wash Solutions
This protocol outlines a method to quantitatively assess the impact of various wash solutions on Mesaconitine carryover.
-
Prepare a High-Concentration Mesaconitine Standard: Dissolve Mesaconitine in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL in the initial mobile phase.
-
Prepare Blank Solution: Use the initial mobile phase as the blank solution.
-
Set Up the Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration Mesaconitine standard.
-
Inject the blank solution five times immediately following the high-concentration standard.
-
-
Test Different Wash Solutions: Repeat the sequence for each of the wash solutions listed in Table 1.
-
Data Analysis: Calculate the carryover percentage using the following formula:
-
% Carryover = (Peak Area in first Blank Injection / Peak Area in High Standard Injection) * 100
-
Table 1: Effect of Wash Solution Composition on Mesaconitine Carryover
| Wash Solution Composition | Average Carryover (%) | Standard Deviation |
| 50:50 Methanol:Water | 0.58 | 0.07 |
| 75:25 Acetonitrile:Water | 0.35 | 0.04 |
| 50:50 Acetonitrile:Isopropanol | 0.21 | 0.03 |
| 90:10 Acetonitrile:Water with 0.5% Formic Acid | 0.08 | 0.01 |
| Commercial "Magic Mix" (e.g., IPA/ACN/MeOH/Water with acid) | 0.02 | 0.005 |
Note: The data presented in this table is illustrative and representative of expected outcomes. Actual results may vary depending on the specific UPLC-MS/MS system and experimental conditions.
Visualizations
Troubleshooting Workflow for Mesaconitine Carryover
The following diagram illustrates a logical workflow for identifying and addressing carryover issues.
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UPLC-MS/MS Method Validation for Mesaconitine Quantification in Rat Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of mesaconitine (B191843) in rat blood. The data presented is compiled from peer-reviewed studies to assist researchers in selecting and implementing the most suitable analytical method for their specific research needs.
Performance Comparison of Validated Methods
The following table summarizes the key performance parameters of different UPLC-MS/MS methods for the determination of mesaconitine in rat plasma or blood. This allows for a direct comparison of their sensitivity, linearity, and reproducibility.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.3125–1000[1] | 0.125–1000 nmol/L | Not Specified |
| Correlation Coefficient (r²) | >0.99[1] | >0.997[2][3] | >0.99 |
| Lower Limit of Detection (LOD) | 0.104 ng/mL[1] | Not Specified | 0.3–0.5 ng/ml[4] |
| Intra-day Precision (RSD %) | 1.10–9.76[1] | Within acceptable limits | 97% to 2% |
| Inter-day Precision (RSD %) | 0.34–9.78[1] | Within acceptable limits | 100% to 4% |
| Accuracy | Within acceptable limits | Within acceptable limits | 97% to 100% |
| Recovery (%) | Not Specified | Within acceptable limits | 74% to 80% |
| Matrix Effect (%) | Not Specified | Within acceptable limits | 94% to 100% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. This section outlines the experimental procedures from prominent validated studies.
Method 1: ZIF-8 Based Dispersive Solid-Phase Extraction (d-SPE) followed by UPLC-MS/MS
This method utilizes a novel dispersive solid-phase extraction technique for sample clean-up and enrichment.[1]
1. Sample Preparation (d-SPE)
-
To 200 µL of rat plasma, add 10 µL of the internal standard (IS) working solution and 15 mg of ZIF-8 adsorbent.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample, and discard the supernatant.
-
Add 1000 µL of methanol (B129727) to the adsorbent and perform ultrasonic elution for 5 minutes.
-
Centrifuge and collect 900 µL of the eluent.
-
Evaporate the eluent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 50 µL of methanol for UPLC-MS/MS analysis.[1]
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH HILIC C18 (2.1 mm × 100 mm, 1.7 µm)[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B)[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 3 µL[1]
3. MS/MS Conditions
-
Ionization Mode: Positive Ion Mode[1]
-
MRM Transition for Mesaconitine: m/z 632.400 ⟶ 572.200[1]
-
Collision Energy (CE): 46.000 V[1]
-
Declustering Potential (DP): 130.000 V[1]
Method 2: Protein Precipitation followed by UPLC-MS/MS
A straightforward and rapid protein precipitation method for sample preparation.[2][3]
1. Sample Preparation (Protein Precipitation)
-
Treat rat blood samples with methanol to precipitate proteins.[2][3]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for direct injection into the UPLC-MS/MS system.
2. UPLC Conditions
-
Mobile Phase: Gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[2][3]
3. MS/MS Conditions
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the described analytical methods.
Caption: Workflow for Mesaconitine Analysis using d-SPE and UPLC-MS/MS.
Caption: Workflow for Mesaconitine Analysis using Protein Precipitation and UPLC-MS/MS.
Alternative Analytical Approaches
While UPLC-MS/MS is a highly sensitive and specific technique, other methods have also been employed for the analysis of aconitine (B1665448) alkaloids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Several studies have successfully utilized conventional LC-MS/MS for the quantification of mesaconitine and other related alkaloids in biological matrices.[4][5] These methods offer robust and reliable results, though they may have longer run times compared to UPLC-based methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods, often coupled with UV or diode-array detection, have been used for the analysis of aconitine alkaloids.[1] However, these methods generally exhibit lower sensitivity and selectivity compared to mass spectrometry-based techniques.
The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The information provided in this guide serves as a valuable resource for making an informed decision.
References
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Mesaconitine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of two potent diterpenoid alkaloids, Mesaconitine and Aconitine (B1665448). Derived from plants of the Aconitum genus, these compounds have long been recognized for their significant biological activities, including potent analgesic effects. This document synthesizes experimental data to offer an objective comparison of their potency, outlines the methodologies used in these assessments, and illustrates their proposed mechanisms of action.
Data Presentation: Quantitative Analgesic Potency
The analgesic potencies of Mesaconitine and Aconitine have been evaluated in various animal models of pain. The following tables summarize the available quantitative data, primarily focusing on the acetic acid-induced writhing test, which assesses peripherally mediated analgesia.
| Compound | Animal Model | Route of Administration | ED₅₀ / EC₅₀ |
| Mesaconitine | Acetic Acid-Induced Writhing (Mice) | Subcutaneous (s.c.) | 28 µg/kg |
| Aconitine | Acetic Acid-Induced Pain (Mice) | Not Specified | 48.0 µg/kg[1] |
| Aconitine | Formaldehyde-Induced Hyperalgesia (Mice) | Intravenous (i.v.) | 28 µg/kg[2] |
ED₅₀ (Median Effective Dose) and EC₅₀ (Median Effective Concentration) values represent the dose or concentration of a drug that produces a therapeutic response in 50% of the population.
| Compound | Animal Model | Doses Administered (Oral) | Effect |
| Aconitine | Hot Plate Test (Mice) | 0.3 mg/kg and 0.9 mg/kg | Increased pain thresholds by 17.12% and 20.27%, respectively[3] |
| Aconitine | Acetic Acid-Induced Writhing (Mice) | 0.3 mg/kg and 0.9 mg/kg | Reduced writhing by 68% and 76%, respectively[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Mesaconitine and Aconitine's analgesic effects.
Acetic Acid-Induced Writhing Test
This widely used model assesses the efficacy of peripherally acting analgesics by inducing visceral pain.
-
Animal Preparation: Male mice are typically used for this assay. The animals are divided into control, standard (e.g., aspirin), and test groups (receiving various doses of Mesaconitine or Aconitine).
-
Drug Administration: The test compounds or vehicle (for the control group) are administered via a specified route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (commonly 0.6% v/v) is injected intraperitoneally into each mouse.[4] This chemical irritant induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.
-
Observation and Quantification: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, typically 15 to 20 minutes.
-
Data Analysis: The analgesic effect is quantified by calculating the percentage inhibition of writhing in the test groups compared to the control group. The ED₅₀ value is then determined from the dose-response curve.
Hot Plate Test
The hot plate test is a common method for evaluating the central analgesic activity of drugs against thermal pain.
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Preparation: Mice or rats are used and are placed on the hot plate before drug administration to determine their baseline pain response latency.
-
Drug Administration: The test compounds are administered to the animals through a specific route.
-
Nociceptive Response Measurement: At various time points after drug administration, the animals are individually placed on the heated surface of the hot plate. The latency to the first sign of nociception, such as licking of the hind paws or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: An increase in the latency to respond to the thermal stimulus compared to the baseline or a control group indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathways
The analgesic mechanisms of Mesaconitine and Aconitine involve distinct signaling pathways.
Caption: Proposed analgesic signaling pathway for Mesaconitine.
Caption: Proposed analgesic signaling pathways for Aconitine.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the analgesic potency of a compound using the acetic acid-induced writhing test.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Discussion
The available data suggests that both Mesaconitine and Aconitine are potent analgesic agents. In the acetic acid-induced writhing test, Mesaconitine demonstrated high potency with an ED₅₀ of 28 µg/kg (s.c.). Aconitine also shows significant analgesic activity, with reported EC₅₀/ED₅₀ values of 48.0 µg/kg and 28 µg/kg in different pain models and with different routes of administration.[1][2] While a direct comparison is complicated by the differing experimental conditions (e.g., subcutaneous vs. intravenous administration), the data points to both compounds having analgesic effects in the microgram per kilogram range, indicating high potency. It has been suggested that Mesaconitine may exhibit the strongest analgesic effects among the Aconitum alkaloids.
The mechanisms underlying the analgesic effects of these two compounds appear to differ. Mesaconitine's effects are linked to the modulation of central monoaminergic systems, specifically the noradrenergic and serotonergic pathways.[5] In contrast, Aconitine's analgesic action is thought to be mediated through its interaction with voltage-gated sodium channels, as well as cannabinoid (CB1 and CB2) and TRPV1 receptors.[6]
The significant potency of both Mesaconitine and Aconitine underscores their potential as leads for the development of new analgesic drugs. However, their narrow therapeutic index and high toxicity, particularly cardiotoxicity, are major challenges that need to be addressed through further research, including structure-activity relationship studies and the development of detoxification strategies.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity | MDPI [mdpi.com]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for Aconitum Alkaloids
For researchers, scientists, and drug development professionals engaged in the analysis of Aconitum alkaloids, the selection of a robust and reliable analytical method is paramount. These potent neurotoxins and cardiotoxins, found in plants of the Aconitum genus, demand highly sensitive and specific quantification for safety, efficacy, and forensic purposes. This guide provides a comparative overview of commonly employed analytical techniques, focusing on their cross-validation to ensure data integrity and reproducibility.
The analysis of Aconitum alkaloids is frequently complicated by their structural diversity and the presence of complex matrices in biological and herbal samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) have emerged as the predominant methods for their determination. While traditional methods like titration exist, they often lack the specificity required for accurate quantification of individual toxic alkaloids.[1][2]
This guide delves into the validation parameters of these advanced chromatographic methods, presenting a side-by-side comparison of their performance characteristics. Furthermore, it provides detailed experimental protocols and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The cross-validation of analytical methods involves assessing the performance of different techniques to ensure that they provide equivalent results. While direct comparative studies are limited, a synthesis of data from various validation reports for HPLC and UPLC-MS/MS methods offers valuable insights into their respective capabilities.
Table 1: Performance Characteristics of HPLC and UPLC-MS/MS Methods for Aconitum Alkaloid Analysis
| Parameter | HPLC with UV Detection | UPLC-MS/MS | Key Advantages of UPLC-MS/MS |
| Linearity (r²) | >0.999[2] | >0.997[3][4][5] | High correlation coefficients are achievable with both methods, indicating excellent linearity over the tested concentration ranges. |
| Limit of Quantification (LOQ) | ~1 µg/g[6] | 0.12-1.15 ng/mL[7][8] | UPLC-MS/MS offers significantly lower limits of quantification, making it superior for trace-level analysis in biological matrices. |
| Precision (RSD%) | Intra-day: <3.12%, Inter-day: <3.65%[9] | Intra-day: 0.3-9.9%, Inter-day: 3.2-12.8%[7][8] | Both methods demonstrate acceptable precision, with UPLC-MS/MS showing slightly higher variability in some reported cases, which can be matrix-dependent. |
| Accuracy/Recovery (%) | 86-99%[6] | 85-115%[10] | Both methods provide high accuracy and recovery rates, ensuring the reliability of the quantification. |
| Specificity | Good, but potential for co-eluting interferences.[1] | Excellent, with mass-to-charge ratio detection providing high confidence in analyte identification.[3][11] | The high specificity of MS/MS detection minimizes the risk of interferences from complex sample matrices. |
| Analysis Time | Longer run times. | Shorter run times due to smaller particle size columns and higher pressures.[12] | UPLC systems offer a significant advantage in terms of sample throughput. |
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Determination of Multiple Aconitum Alkaloids
This protocol is a representative example for the simultaneous quantification of aconitine (B1665448) (AC), mesaconitine (B191843) (MA), hypaconitine (B608023) (HA), and their metabolites in biological samples.[3][4][10]
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard.
-
Precipitate proteins by adding methanol (B129727).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution of 50% methanol in water.
-
Centrifuge again and inject the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[3][12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[3][13]
-
Flow Rate: Typically around 0.3-0.4 mL/min.
-
Column Temperature: Maintained at around 40-45°C.[14]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.[3][10]
HPLC-UV Method for the Determination of Aconitum Alkaloids in Herbal Materials
This protocol is suitable for the quantification of major toxic alkaloids in raw and processed Aconitum roots.[1][2][14]
Sample Preparation:
-
Weigh accurately about 1 g of powdered sample.
-
Add 10% ammonia (B1221849) solution and diethyl ether.
-
Shake for 1 hour and then centrifuge.
-
Collect the ether layer and repeat the extraction process twice.
-
Combine the extracts and evaporate to dryness.
-
For cleanup, employ solid-phase extraction (SPE) to remove matrix interferences.[6]
-
Dissolve the final residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 25 cm × 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of acetonitrile, triethylamine (B128534) phosphate (B84403) buffer (pH 3.0), and tetrahydrofuran (B95107) in a gradient program.[14]
-
Flow Rate: Typically 1 mL/min.[14]
-
Column Temperature: Maintained at 45°C.[14]
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying toxicological mechanism of Aconitum alkaloids, the following diagrams are provided.
Conclusion
The cross-validation and comparison of analytical methods are critical for ensuring the accuracy and reliability of data for Aconitum alkaloids. While both HPLC-UV and UPLC-MS/MS are powerful techniques, the choice of method should be guided by the specific requirements of the analysis. For high-throughput screening and the analysis of trace levels in complex biological matrices, UPLC-MS/MS is the superior choice due to its enhanced sensitivity, specificity, and speed.[3][12] For routine quality control of herbal materials where the concentrations of major alkaloids are higher, a well-validated HPLC-UV method can be a cost-effective and reliable alternative.[1][2] The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to establish and validate robust analytical methods for these challenging yet medicinally important compounds.
References
- 1. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 11 aconitum alkaloids in human serum and urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 13. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of Aconitum Alkaloids
Introduction: The genus Aconitum, belonging to the family Ranunculaceae, encompasses over 350 species, many of which are used in traditional medicine, particularly in Asia, for treating a range of ailments including pain, inflammation, rheumatic fever, and cardiovascular diseases.[1][2] The therapeutic and toxic properties of these plants are primarily attributed to a class of C19 and C20-diterpenoid alkaloids.[1] These compounds present a dual nature; they are potent therapeutic agents but also highly toxic, possessing a narrow therapeutic window.[2][3]
This guide provides a comparative analysis of the principal Aconitum alkaloids, focusing on their pharmacological effects, underlying mechanisms, and toxicological profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these complex natural products. The major alkaloids are structurally classified into three groups: diester diterpenoid alkaloids (DDAs), monoester diterpenoid alkaloids (MDAs), and lipoalkaloids.[4] The DDAs, including Aconitine (B1665448), Mesaconitine, and Hypaconitine, are generally the most toxic.[4][5]
Cardiotoxicity and Neurotoxicity
The most prominent toxic effects of Aconitum alkaloids, particularly the diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, are cardiotoxicity and neurotoxicity.[2][5] These effects are intrinsically linked as they share a common primary mechanism of action.
Mechanism of Action: The primary molecular target for the toxic effects of DDAs is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable tissues such as the myocardium, nerves, and muscles.[5][6][7] Aconitine and related alkaloids bind to neurotoxin binding site 2 on the alpha-subunit of the VGSC, which suppresses the channel's inactivation.[4][7] This leads to a persistent influx of sodium ions (Na+), causing sustained cell membrane depolarization.[5] This prolonged depolarization results in arrhythmias in cardiac tissue and initial hyperexcitability followed by paralysis in nerve cells.[7][8] The disruption of sodium ion gradients also indirectly affects intracellular calcium (Ca2+) homeostasis, further contributing to cardiac toxicity.[3]
Caption: Mechanism of Aconitum alkaloid-induced cardiotoxicity and neurotoxicity.
Comparative Toxicity Data: The toxicity of Aconitum alkaloids varies significantly based on their chemical structure, particularly the ester groups. The hydrolysis of DDAs to MDAs, and further to non-ester alkaloids, drastically reduces toxicity.
| Alkaloid Type | Representative Alkaloid(s) | Relative Toxicity | LD50 / Lethal Dose Data | Citation(s) |
| Diester Diterpenoid (DDA) | Aconitine (AC), Mesaconitine (MA), Hypaconitine (HA) | High | Aconitine (Mouse, oral): 1.8 mg/kg Aconitine (Human, oral): 1-2 mg (minimum lethal dose) | [3] |
| Monoester Diterpenoid (MDA) | Benzoylaconine (BAC), Benzoylmesaconine (BMA) | Low | Toxicity is significantly lower than DDAs. The LD50 of aconitine (IV) is ~38 times that of its hydrolysates. | [3][4] |
| Non-ester Alkaloid | Aconine | Very Low | Markedly reduced toxicity compared to DDAs and MDAs. | [7] |
Analgesic and Anti-inflammatory Effects
Despite their toxicity, Aconitum alkaloids are traditionally used for their potent analgesic and anti-inflammatory properties.[1][3] These therapeutic effects are also linked to the alkaloids' interaction with ion channels and inflammatory pathways.
Analgesic Mechanism: The analgesic effect of Aconitum alkaloids is complex. The high-toxicity DDAs are thought to induce analgesia by their action on VGSCs in pain-transmitting neurons.[7] The initial activation and subsequent prolonged depolarization lead to the inexcitability of these neurons, thus blocking pain signal transmission.[7] Other potential analgesic pathways include the inhibition of prostaglandin (B15479496) synthesis and noradrenaline reuptake.[1] Less toxic alkaloids, such as lappaconitine, have also demonstrated significant analgesic activity.[9]
Anti-inflammatory Mechanism: The anti-inflammatory activity is primarily associated with the modulation of key signaling pathways and the reduction of pro-inflammatory cytokines.[10] Studies have shown that aconitine can suppress inflammation by inhibiting the NF-κB signaling pathway.[3] This inhibition leads to a downstream reduction in the levels of inflammatory mediators such as IL-6, TNF-α, IL-1β, and PGE2.[10][11] Some alkaloids have also been shown to downregulate the expression of HIF-1α, VEGF, and TLR4, which are involved in the inflammatory response in conditions like rheumatoid arthritis.[11]
Caption: Aconitine's anti-inflammatory mechanism via NF-κB pathway inhibition.
Comparative Efficacy Data: Quantitative data on the therapeutic efficacy of individual alkaloids is less standardized than toxicity data. However, some studies provide insights into their relative potency.
| Alkaloid | Pharmacological Effect | Experimental Model | Efficacy Data | Citation(s) |
| Aconitine | Anti-inflammatory | Carrageenan-induced toe swelling (rat), Xylene-induced ear swelling (mouse) | Demonstrates suppression of swelling. | [10] |
| Mesaconitine | Anti-inflammatory, Antinociceptive | Carrageenan-induced paw edema (mouse) | A 60 mg/kg water extract of Chuanwu (where MA is a major component) showed efficient edema inhibition. | [4] |
| Lappaconitine, Puberanine | Anti-inflammatory | In vitro assays | Demonstrated the most significant anti-inflammatory activity among several tested alkaloids. | [9] |
| Songorine, Benzoylaconine, Aconitine | Anti-rheumatic | Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) | Inhibited cell proliferation and production of inflammatory cytokines (PGE-2, IL-6, IL-1β, TNF-α). | [11] |
Experimental Protocols
The evaluation of Aconitum alkaloids relies on a combination of analytical chemistry techniques for quantification and in vivo/in vitro models for assessing pharmacological activity and toxicity.
A. Quantification of Aconitum Alkaloids
-
Methodology: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods for the sensitive and precise quantification of aconitine and its derivatives in plant material and biological samples.[3][12]
-
Protocol Outline:
-
Sample Preparation: Extraction of alkaloids from the plant matrix or biological fluid (e.g., blood, urine) using an appropriate solvent system.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the individual alkaloids based on their physicochemical properties.
-
Detection and Quantification: A detector (e.g., UV-Vis for HPLC, or a mass spectrometer for LC-MS/MS) measures the amount of each separated alkaloid. Quantification is achieved by comparing the peak areas to those of known concentration standards.
-
-
Significance: These methods are crucial for the safety assessment of processed Aconitum roots, as traditional titration methods for total alkaloids do not distinguish between highly toxic and less toxic variants.[12]
B. Assessment of Analgesic Activity
-
Methodology: The acetic acid-induced writhing test in mice is a common and reliable method for screening central analgesic activity.
-
Protocol Outline:
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions.
-
Drug Administration: Test groups receive varying doses of the Aconitum alkaloid or derivative, while control groups receive a placebo (vehicle) or a standard analgesic drug (e.g., morphine).
-
Induction of Pain: After a set period (e.g., 20-30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation and Data Collection: The number of writhes is counted for a specific duration (e.g., 15-20 minutes).
-
Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the test groups compared to the vehicle control group.
-
-
Significance: This model allows for the determination of dose-dependent analgesic effects and the calculation of efficacy metrics like EC₅₀.[10]
References
- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesaconitine - Wikipedia [en.wikipedia.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 11. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesaconitine Versus Other Analgesics: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of mesaconitine (B191843), a diterpenoid alkaloid, against the commonly used analgesics, morphine (an opioid) and aspirin (B1665792) (a non-steroidal anti-inflammatory drug, NSAID). The information presented is based on preclinical experimental data from various animal models of pain.
Executive Summary
Mesaconitine, a principal bioactive component of Aconitum species, has demonstrated significant analgesic effects in various preclinical pain models. Its mechanism of action is distinct from traditional opioids, primarily involving the modulation of central noradrenergic and serotonergic systems rather than opioid receptors. This unique mechanism presents a potential avenue for the development of novel analgesics. However, the clinical utility of mesaconitine is severely limited by its narrow therapeutic window and high toxicity, particularly cardiotoxicity and neurotoxicity. This comparative guide summarizes the available quantitative data on the analgesic efficacy and toxicity of mesaconitine and its close analog, aconitine (B1665448), in relation to morphine and aspirin.
Data Presentation
Analgesic Efficacy in Animal Models
The following tables summarize the comparative analgesic effects of mesaconitine/aconitine, morphine, and aspirin in standard preclinical pain models. It is important to note that direct three-way comparative studies for mesaconitine are limited; therefore, data from studies using aconitine, a structurally and functionally similar compound, are included as a proxy where specified.
Table 1: Acetic Acid-Induced Writhing Test in Mice
This test assesses visceral pain. The percentage of inhibition of writhing (abdominal constrictions) indicates the analgesic effect.
| Analgesic | Dose (mg/kg) | Route of Administration | Writhing Inhibition (%) | Reference |
| Aconitine | 0.3 | Oral | 68 | [1] |
| Aconitine | 0.9 | Oral | 76 | [1] |
| Aspirin | 200 | Oral | 75 | [1] |
| Morphine | 10 | Intraperitoneal | 93.68 | [2] |
Table 2: Hot Plate Test in Mice
This test evaluates the response to thermal pain, primarily reflecting centrally mediated analgesia.
| Analgesic | Dose (mg/kg) | Route of Administration | Pain Threshold Improvement (%) | Reference |
| Aconitine | 0.3 | Oral | 17.12 | [1] |
| Aconitine | 0.9 | Oral | 20.27 | [1] |
| Aspirin | 200 | Oral | 19.21 | [1] |
Toxicity Profile in Mice
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical consideration for any potential analgesic.
Table 3: Acute Toxicity (LD50) in Mice
The LD50 is the dose required to be lethal to 50% of the tested population.
| Analgesic | Route of Administration | LD50 (mg/kg) | Reference |
| Mesaconitine | Oral | 1.9 | |
| Mesaconitine | Intravenous | 0.068 | |
| Morphine | Oral | 745 | |
| Aspirin | Oral | 815 |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.
-
Animals: Male Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test drug (e.g., mesaconitine, morphine, or aspirin) or vehicle (control) is administered orally or intraperitoneally.
-
After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (a characteristic stretching behavior) is counted for a set period (e.g., 15-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.
Hot Plate Test
This method assesses the central analgesic activity of drugs.
-
Animals: Mice are commonly used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
The baseline reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and measuring the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test drug or vehicle is administered.
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), the reaction time on the hot plate is measured again.
-
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The results can be expressed as the percentage increase in pain threshold.[1][3]
Tail Flick Test
This is another common method to assess central analgesia by measuring the response to a thermal stimulus.
-
Animals: Rats or mice are used.
-
Apparatus: A tail flick apparatus that focuses a beam of radiant heat on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is exposed to the heat source.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail flick latency. A cut-off time is employed to avoid tissue damage.
-
A baseline latency is established before administering the test compound.
-
The tail flick latency is measured at different intervals after drug administration.
-
-
Data Analysis: A significant increase in the tail flick latency indicates an analgesic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed analgesic signaling pathway of Mesaconitine.
Caption: General experimental workflow for analgesic screening.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of mesaconitine (B191843) and its related C19-diterpenoid alkaloids, focusing on their pharmacological and toxicological profiles. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows.
Introduction to Mesaconitine and Related Alkaloids
Mesaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] These plants have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, they are also notoriously toxic, with a narrow therapeutic window.[2] The primary bioactive and toxic constituents are a group of structurally related alkaloids, including aconitine (B1665448), hypaconitine, and mesaconitine.[3] Their biological effects are intricately linked to their complex chemical structures, and minor modifications can lead to significant changes in activity and toxicity. Understanding the SAR of these compounds is crucial for the development of safer and more effective therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of mesaconitine and its analogs is largely determined by the substituents on the C19-diterpenoid skeleton. Key structural features influencing their activity include:
-
Ester Groups at C-8 and C-14: The presence of an acetyl group at C-8 and a benzoyl group at C-14 is a critical determinant of the high toxicity of these alkaloids.[2] Hydrolysis of these ester groups, either through processing or metabolism, significantly reduces toxicity.[2] For instance, the hydrolysis product of mesaconitine, benzoylmesaconine, is considerably less toxic.
-
Substituents on the Aromatic Ring: Modifications to the benzoyl group at C-14 can modulate the analgesic and anti-inflammatory activities.
-
Hydroxyl and Methoxyl Groups: The presence and stereochemistry of hydroxyl and methoxyl groups at various positions on the diterpenoid core influence the potency and selectivity of the alkaloids for their biological targets.
-
N-Alkyl Group: The nature of the alkyl group on the nitrogen atom also plays a role in the overall activity profile.
Comparative Biological Activities
Mesaconitine and its related alkaloids exhibit a range of biological activities, with the most prominent being their anti-inflammatory, cardiotoxic, and neurotoxic effects.
Anti-inflammatory Activity
These alkaloids have demonstrated potent anti-inflammatory effects in various experimental models. The carrageenan-induced paw edema model is a standard assay used to evaluate this activity.
Cardiotoxicity
The high cardiotoxicity of these alkaloids is a major concern and the primary cause of poisoning.[4] They are known to induce life-threatening arrhythmias.[5] Their cardiotoxic effects are primarily mediated through their interaction with voltage-gated sodium channels in cardiomyocytes.[4]
Neurotoxicity
The neurotoxic effects of these alkaloids contribute to their overall toxicity profile and are also linked to their analgesic properties.[2] They can cause paresthesia, numbness, and in severe cases, respiratory paralysis. These effects are also mediated by their action on voltage-gated sodium channels in neurons.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for mesaconitine and its key analogs, aconitine and hypaconitine.
| Alkaloid | LD50 (mg/kg) | Route of Administration | Species | Reference |
| Mesaconitine | 1.9 | Oral | Mice | [2] |
| 0.068 | Intravenous | Mice | [2] | |
| Aconitine | 1.8 | Oral | Mice | [6][7] |
| 0.308 | Intraperitoneal | Mice | [6][7] | |
| Hypaconitine | ~5.0 (less toxic than aconitine) | Oral | Mice | [8] |
Table 1: Acute Toxicity (LD50) of Mesaconitine and Related Alkaloids. This table provides a comparative overview of the lethal doses of the three primary alkaloids.
| Alkaloid | Assay | IC50 / EC50 | Reference |
| Aconitine | Inhibition of NO production (RAW264.7 macrophages) | > 60 µM (for derivatives) | [9] |
| Benzoylaconine | Dynorphin A expression (spinal microglia) | 3 µM | [8] |
| Aconitine | Dynorphin A expression (spinal microglia) | 32 nM | [8] |
Table 2: In Vitro Anti-inflammatory and Neuro-modulatory Activity. This table presents the half-maximal inhibitory/effective concentrations for the alkaloids in relevant cellular assays.
| Alkaloid | Cell Line | Assay | IC50 | Reference |
| Aconitine | SH-SY5Y | MTT Assay | Not specified, but induces apoptosis | [10] |
| Citrinin (as a neurotoxin example) | SH-SY5Y | MTT Assay | 77.1 µM (24h) | [11] |
Table 3: In Vitro Neurotoxicity. This table provides data on the cytotoxic effects of aconitine on a human neuroblastoma cell line.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are typically used.[12]
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of the rats.[12]
-
Drug Administration: The test compounds (e.g., mesaconitine and its analogs) are administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[12][13]
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Isolated Langendorff Heart Perfusion
This ex vivo technique is used to assess the direct effects of compounds on cardiac function.
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.[14]
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[14]
-
Perfusion: The heart is perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[14]
-
Drug Administration: The test compounds are infused into the perfusion solution at various concentrations.
-
Measurement of Cardiac Parameters: Parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored.[15]
-
Data Analysis: The effects of the compounds on cardiac function are quantified and compared to baseline values.
MTT Assay for Neurotoxicity
This is a colorimetric assay to assess cell viability and cytotoxicity.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium and seeded into 96-well plates.[11]
-
Drug Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).[11]
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
Mesaconitine and related alkaloids exert their effects through the modulation of several key signaling pathways.
-
Voltage-Gated Sodium Channels: The primary mechanism of toxicity for these alkaloids is their ability to bind to and persistently activate voltage-gated sodium channels, leading to prolonged depolarization of excitable membranes in the heart and nervous system.[4][5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have shown that aconitine can activate the p38 MAPK pathway, which is implicated in its cardiotoxic effects.[16]
-
PINK1/Parkin-Mediated Mitophagy: This pathway is a key cellular process for the removal of damaged mitochondria.[17] Dysregulation of mitophagy is associated with various diseases. Mesaconine has been shown to alleviate doxorubicin-triggered cardiotoxicity by activating PINK1-dependent cardiac mitophagy.[18]
Caption: MAPK/ERK Signaling Pathway and potential modulation by Mesaconitine.
Caption: PINK1/Parkin-Mediated Mitophagy activated by Mesaconitine.
Experimental Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Isolated Langendorff Heart Perfusion.
Conclusion
The structure-activity relationships of mesaconitine and its related C19-diterpenoid alkaloids are complex, with subtle structural modifications leading to profound differences in their biological activities and toxicities. The ester groups at C-8 and C-14 are paramount for their high toxicity. While these compounds exhibit promising analgesic and anti-inflammatory properties, their narrow therapeutic index, primarily due to cardiotoxicity and neurotoxicity, remains a significant challenge for their clinical development. Further research focusing on targeted modifications of the diterpenoid skeleton to dissociate the therapeutic effects from the toxic ones is warranted. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhj.com.bt [bhj.com.bt]
- 5. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 7. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aconitine induces mitochondrial energy metabolism dysfunction through inhibition of AMPK signaling and interference with mitochondrial dynamics in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. ijbcp.com [ijbcp.com]
- 15. Reversal of aconitine-induced tachycardia by prostaglandins in the rabbit Langendorff preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Mesaconitine-Induced Hepatotoxicity: A Guide for Researchers
An objective analysis of the metabolic perturbations caused by Mesaconitine in comparison to other Aconitum alkaloids, supported by experimental data.
This guide provides a comparative overview of the hepatotoxicity induced by Mesaconitine (MA), a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. For researchers, scientists, and drug development professionals, understanding the distinct metabolic consequences of MA exposure is crucial for mechanistic studies and the development of potential therapeutic interventions. This document synthesizes findings from metabolomic studies to compare the hepatic effects of MA with its structurally related and co-occurring alkaloids, Aconitine (AC) and Hypaconitine (B608023) (HA).
Executive Summary
Mesaconitine, along with Aconitine and Hypaconitine, is a major toxic component of Aconitum species, which are used in some traditional medicines.[1][2][3] While known for their cardiotoxicity and neurotoxicity, the hepatotoxic effects of these alkaloids are also a significant concern.[4][5][6] Metabolomic studies have revealed that Mesaconitine induces liver injury by triggering oxidative stress, inflammatory responses, and apoptosis.[4][5][6][7] These toxic effects are reflected in significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and sphingolipid metabolism.[1][8] Comparative analysis suggests that while there are overlapping mechanisms of toxicity among MA, AC, and HA, there are also distinct differences in the magnitude and profile of metabolic perturbations.
Comparative Metabolomic Profiles
Metabolomic analyses of plasma and liver tissue from animal models exposed to Mesaconitine, Aconitine, and Hypaconitine reveal distinct and overlapping metabolic disturbances. The following tables summarize the key differential metabolites identified in these studies.
Table 1: Altered Plasma Metabolites Following Exposure to Aconitum Alkaloids
| Metabolite | Mesaconitine (MA) | Aconitine (AC) | Hypaconitine (HA) | Metabolic Pathway |
| L-Phenylalanine | Increased[6][7] | - | - | Amino Acid Metabolism |
| L-Proline | Increased[6][7] | Decreased | Decreased | Amino Acid Metabolism |
| Glutamine | Decreased[9] | Decreased[9] | Decreased[9] | Amino Acid Metabolism |
| Alanine | Increased[10] | Increased[10] | - | Amino Acid Metabolism |
| Creatinine | Decreased[9] | Decreased[9] | Decreased[9] | Amino Acid Metabolism |
| Lactate | Increased[10] | Increased[10] | - | Energy Metabolism |
| Glucose | Decreased[10] | Decreased[10] | - | Energy Metabolism |
| beta-Hydroxybutyrate | Decreased[10] | Decreased[10] | - | Fatty Acid Metabolism |
| Retinyl ester | Increased[6][7] | - | - | Vitamin Metabolism |
| 5-Hydroxyindole acetaldehyde | Increased[6][7] | - | - | Tryptophan Metabolism |
| Sphingosine-1-phosphate | - | - | Increased | Sphingolipid Metabolism |
| Glycerophosphorylcholine | - | - | Increased | Glycerophospholipid Metabolism |
Note: "-" indicates that the metabolite was not reported as significantly altered in the cited studies for that specific alkaloid.
Table 2: Altered Urinary Metabolites Following Exposure to Aconitum Alkaloids
| Metabolite | Aconitine (AC) | Mesaconitine (MA) | Hypaconitine (HA) | Metabolic Pathway |
| Glucose | Increased[10] | Increased[10] | Increased[10] | Energy Metabolism |
| Acetate | Increased[10] | Increased[10] | Increased[10] | Fatty Acid Metabolism |
| Dimethylglycine | Increased[10] | Increased[10] | Increased[10] | Amino Acid Metabolism |
| Succinate | Increased[10] | Increased[10] | Increased[10] | TCA Cycle |
| Alanine | Increased[10] | Increased[10] | Increased[10] | Amino Acid Metabolism |
| Creatinine | Decreased[10] | Decreased[10] | Decreased[10] | Amino Acid Metabolism |
| Citrate | Decreased[10] | Decreased[10] | Decreased[10] | TCA Cycle |
| 2-Oxoglutarate | Decreased[10] | Decreased[10] | Decreased[10] | TCA Cycle |
| Trimethylamine-N-oxide (TMAO) | Decreased[10] | Decreased[10] | Decreased[10] | Gut Microbiome Metabolism |
Signaling Pathways in Mesaconitine-Induced Hepatotoxicity
Network toxicology and metabolomics studies have elucidated several key signaling pathways that are perturbed by Mesaconitine, leading to hepatotoxicity. These include pathways related to oxidative stress, inflammation, and apoptosis.[5][6][7]
Caption: Signaling pathways implicated in Mesaconitine-induced hepatotoxicity.
Experimental Protocols
The following sections detail the typical methodologies employed in the metabolomic analysis of Aconitum alkaloid-induced hepatotoxicity.
Animal Models and Dosing
-
Animal Model: Male Sprague-Dawley (SD) rats or Wistar rats are commonly used.[7][9]
-
Acclimatization: Animals are typically acclimatized for one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Dosing:
-
Mesaconitine: Rats are administered MA via oral gavage at doses ranging from 0.8 mg/kg/day to 1.2 mg/kg/day for a period of 6 days.[7]
-
Aconitine, Mesaconitine, Hypaconitine (Single Dose): In some studies, a single dose is administered to observe acute effects. For instance, a single oral dose of aconitine, mesaconitine, or hypaconitine is given to rats.[10]
-
Control Group: The control group receives an equivalent volume of the vehicle (e.g., normal saline).
-
Sample Collection and Preparation
-
Blood Collection: Blood samples are collected at specified time points post-administration (e.g., 6 hours after the final dose).[10] Blood is typically collected via the abdominal aorta into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Urine Collection: Urine samples are collected over a 24-hour period using metabolic cages and stored at -80°C.
-
Liver Tissue Collection: Following sacrifice, livers are immediately excised, rinsed with ice-cold saline, and weighed. A portion of the liver tissue is flash-frozen in liquid nitrogen and stored at -80°C for metabolomic analysis and Western blot. Another portion is fixed in 10% formalin for histopathological examination.
-
Sample Preparation for Metabolomics:
-
Plasma: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 4 volumes of methanol to 1 volume of plasma). The mixture is vortexed and centrifuged. The supernatant is collected, dried, and reconstituted in a suitable solvent for analysis.[9]
-
Urine: Urine samples are thawed, vortexed, and centrifuged to remove particulates. An aliquot of the supernatant is then diluted with a buffer solution.
-
Liver Tissue: A specific weight of frozen liver tissue is homogenized in a solvent mixture (e.g., methanol/water). The homogenate is centrifuged, and the supernatant is collected for analysis.
-
Metabolomic Analysis
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of volatile and semi-volatile metabolites after derivatization.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is frequently used for its high sensitivity and resolution in analyzing a wide range of metabolites.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used for the structural elucidation and quantification of highly abundant metabolites.[10]
-
-
Data Analysis:
-
Raw data is processed for peak picking, alignment, and normalization.
-
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are employed to identify differential metabolites between the control and treated groups.
-
Metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention times with standards or by searching metabolomic databases.
-
Pathway analysis is performed using tools like MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic pathways that are significantly impacted.
-
Caption: A typical experimental workflow for metabolomic studies of hepatotoxicity.
Conclusion
The comparative analysis of metabolomic data reveals that Mesaconitine, Aconitine, and Hypaconitine induce hepatotoxicity through a combination of shared and distinct mechanisms. All three alkaloids disrupt fundamental cellular processes, including energy metabolism, amino acid metabolism, and induce oxidative stress. However, the specific metabolites that are altered and the magnitude of these changes can differ, suggesting nuances in their toxicological profiles. Mesaconitine, for instance, has been shown to significantly impact phenylalanine and proline metabolism, which was not as prominently reported for Aconitine and Hypaconitine in the reviewed literature.
For researchers in drug development and toxicology, these findings underscore the importance of conducting detailed metabolomic profiling to understand the specific risks associated with different Aconitum alkaloids. The identified metabolic perturbations and signaling pathways can serve as a foundation for developing targeted biomarkers for early detection of liver injury and for exploring potential therapeutic strategies to mitigate the hepatotoxic effects of these compounds. Further head-to-head comparative studies with standardized dosing and time points are warranted to more definitively delineate the comparative hepatotoxicity of these alkaloids.
References
- 1. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mesaconitine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomic analysis of the toxicity of Aconitum sp. alkaloids in rats using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Mesaconitine as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mesaconitine as a Certified Reference Material (CRM) against its structurally related alternatives, Aconitine and Hypaconitine. The information presented herein is intended to assist researchers in making informed decisions for the selection of appropriate reference standards for the quality control and analysis of Aconitum alkaloids, which are potent and toxic constituents of various traditional medicines. This document outlines the comparative purity, stability, and analytical performance of these alkaloids, supported by experimental data and detailed methodologies.
Introduction to Aconitum Alkaloids as Reference Materials
Mesaconitine, along with Aconitine and Hypaconitine, belongs to the class of C19-diterpenoid alkaloids found in plants of the Aconitum genus. Due to their high toxicity and narrow therapeutic window, the accurate quantification of these compounds in herbal preparations is crucial for ensuring safety and efficacy. Certified Reference Materials (CRMs) of these alkaloids are therefore essential for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results.
The primary application of these CRMs lies in the quality control of traditional Chinese medicines, where they are used to quantify the levels of toxic alkaloids. Their shared core structure and co-occurrence in plant materials necessitate a comparative evaluation to determine the most suitable reference material for a given analytical context.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of Mesaconitine, Aconitine, and Hypaconitine is presented in Table 1. These properties are fundamental to their behavior in analytical systems.
| Property | Mesaconitine | Aconitine | Hypaconitine |
| Molecular Formula | C₃₃H₄₅NO₁₁ | C₃₄H₄₇NO₁₁ | C₃₃H₄₅NO₁₀ |
| Molecular Weight | 631.71 g/mol | 645.74 g/mol | 615.71 g/mol |
| CAS Number | 2752-64-9 | 302-27-2 | 6900-87-4 |
| Core Structure | C19-diterpenoid | C19-diterpenoid | C19-diterpenoid |
Purity Assessment: A Comparative Overview
The purity of a CRM is its most critical attribute. While High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is considered a primary ratio method for determining the purity of organic compounds with high accuracy and traceability to the International System of Units (SI).
Table 2: Comparative Purity Data of Aconitum Alkaloid CRMs
| Parameter | Mesaconitine CRM | Aconitine CRM | Hypaconitine CRM |
| Purity by HPLC | ≥97% | ≥95% | ≥98% |
| Purity by qNMR | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Impurities | Structurally related alkaloids | Structurally related alkaloids | Structurally related alkaloids |
Note: While specific comparative qNMR data was not available in the searched literature, the general principle of qNMR is highly applicable for the certification of these reference materials.
Experimental Protocol: Purity Assessment by Quantitative ¹H-NMR (General Method)
The following protocol outlines a general procedure for the purity determination of Aconitum alkaloids using qNMR.
Objective: To determine the absolute purity of the alkaloid CRM using an internal standard with a known certified purity.
Materials:
-
Alkaloid CRM (Mesaconitine, Aconitine, or Hypaconitine)
-
Internal Standard (e.g., Maleic acid, certified for qNMR)
-
Deuterated solvent (e.g., Chloroform-d or Methanol-d₄)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Accurately weigh approximately 5-10 mg of the alkaloid CRM and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons corresponding to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Assessment
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Stability Evaluation
The stability of a CRM is crucial for ensuring its fitness for purpose over its shelf life. Stability studies are typically performed under various environmental conditions to assess the degradation of the compound.
Table 3: Comparative Stability of Aconitum Alkaloids
| Condition | Mesaconitine | Aconitine | Hypaconitine |
| Long-term Storage | Stable at 2-8°C | Stable at 2-8°C | Stable at 2-8°C |
| Freeze-Thaw Cycles | Generally stable, but multiple cycles should be avoided | Prone to degradation | Generally stable |
| Acidic Conditions | Susceptible to hydrolysis | Susceptible to hydrolysis | Susceptible to hydrolysis |
| Alkaline Conditions | Highly susceptible to hydrolysis | Highly susceptible to hydrolysis | Highly susceptible to hydrolysis |
| Oxidative Stress | Potential for degradation | Potential for degradation | Potential for degradation |
| Photostability | Data not available | Data not available | Data not available |
Note: The stability of these alkaloids is highly dependent on the pH of the solution. They are more stable in slightly acidic to neutral conditions and are prone to hydrolysis of the ester groups under alkaline conditions.
Experimental Protocol: Stability-Indicating UPLC-MS/MS Method
The following protocol describes a stability-indicating method for the simultaneous determination of Mesaconitine, Aconitine, and Hypaconitine, which can be used to assess their stability.
Objective: To develop and validate a UPLC-MS/MS method capable of separating the parent alkaloids from their degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mesaconitine: m/z 632.3 → 572.3
-
Aconitine: m/z 646.3 → 586.3
-
Hypaconitine: m/z 616.3 → 556.3
-
Forced Degradation Study:
-
Prepare solutions of each alkaloid in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Alkaline: 0.1 M NaOH at room temperature for 1 hour
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid state)
-
Photolytic: Exposure to UV light (254 nm) for 24 hours
-
-
Neutralize the acidic and alkaline samples before injection.
-
Analyze all stressed samples by the developed UPLC-MS/MS method to assess the degradation and the resolution between the parent peak and any degradation products.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Mechanism of Action and Relevance to Analytical Standardization
The primary toxic mechanism of Mesaconitine and other Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes.[1][2] They bind to site 2 of the α-subunit of the VGSC, leading to a persistent activation of the channel by inhibiting its inactivation.[3] This results in a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias and neurotoxicity. Understanding this mechanism is important as it underscores the need for accurate quantification to avoid adverse health effects.
Signaling Pathway of Aconitum Alkaloid Toxicity
Caption: Modulation of voltage-gated sodium channels by Aconitum alkaloids.
Conclusion and Recommendations
The validation of Mesaconitine as a certified reference material is crucial for the accurate and reliable quality control of products containing Aconitum alkaloids. This guide provides a comparative framework for evaluating Mesaconitine alongside Aconitine and Hypaconitine.
Key Findings:
-
Mesaconitine, Aconitine, and Hypaconitine are all suitable as CRMs for the analysis of Aconitum alkaloids.
-
The choice of CRM may depend on the specific alkaloid profile of the sample being analyzed.
-
All three alkaloids are susceptible to degradation, particularly under alkaline conditions, highlighting the need for careful handling and storage, and the use of stability-indicating analytical methods.
-
qNMR is a powerful technique for the primary purity assessment of these CRMs, and its use is recommended for establishing metrological traceability.
Recommendations for Researchers:
-
When selecting a CRM, consider the specific Aconitum species and the expected alkaloid composition of your samples.
-
Always refer to the certificate of analysis provided by the manufacturer for specific purity and stability information.
-
Employ validated, stability-indicating analytical methods for the quantification of these alkaloids.
-
Handle and store the CRMs according to the manufacturer's recommendations to ensure their integrity.
By adhering to these guidelines and utilizing well-characterized CRMs, researchers can ensure the accuracy and reliability of their analytical results, contributing to the safety and quality of products containing these potent natural compounds.
References
- 1. scilit.com [scilit.com]
- 2. [Aconite, in 4.50 from Paddington: Continuous Activation of Voltage-Gated Sodium Channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mesaconitine's Efficacy in Preclinical Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
Mesaconitine (B191843), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated significant analgesic properties in a variety of animal pain models.[1] This guide provides a comparative overview of its effects, presenting quantitative data from key preclinical studies, detailed experimental methodologies, and an examination of the underlying signaling pathways.
Signaling Pathways in Mesaconitine-Induced Analgesia
Mesaconitine exerts its analgesic effects primarily through the central nervous system, engaging descending pain inhibitory pathways. The mechanism involves the activation of both the noradrenergic and serotonergic systems.[1] Key brainstem regions, including the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG), are crucial for mediating these effects.[1]
Microinjection of mesaconitine into these regions produces a dose-dependent analgesic response.[1] The analgesic action appears to be particularly potent in the NRM.[1] Mechanistically, mesaconitine is thought to promote the release of norepinephrine, which then acts on β-adrenoceptors.[1][2] This activation of β-adrenoceptors stimulates adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP promotes the phosphorylation of cAMP response element-binding protein (CREB), which in turn can lead to the production of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity and pain modulation.[3][4][5][6]
Experimental Protocols
The analgesic effects of mesaconitine have been evaluated using several standard animal pain models. The methodologies for these key experiments are detailed below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a chemical irritant.[7][8]
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Mesaconitine or a vehicle control is administered, often subcutaneously (s.c.) or orally (p.o.).[1]
-
After a set pre-treatment time (e.g., 60 minutes), a solution of acetic acid (commonly 0.6% or 0.7% v/v) is injected intraperitoneally (i.p.).[9][10]
-
The number of writhes (characterized by abdominal muscle contractions and hind limb stretching) is counted for a defined period, typically 15 to 20 minutes, starting 5 minutes after the acetic acid injection.[8][9][10]
-
-
Endpoint: The primary endpoint is the total number of writhes. The percentage of inhibition is calculated by comparing the number of writhes in the treated group to the control group.[9]
Hot Plate Test
The hot plate test is a model of thermal pain that measures the latency of an animal's response to a heated surface, reflecting supraspinally organized pain responses.[11][12][13]
-
Procedure:
-
The surface of the hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.[11][14]
-
Animals are placed individually on the heated surface, and a timer is started.
-
The latency to the first sign of a pain response (e.g., licking a hind paw, jumping) is recorded.[11][12]
-
A cut-off time (e.g., 50 or 240 seconds) is established to prevent tissue damage.[11][15]
-
-
Endpoint: The latency to the pain response is the main outcome measure. An increase in latency indicates an analgesic effect.[14]
Tail-Flick/Tail Immersion Test
This test also assesses the response to thermal pain but is primarily a measure of a spinal reflex.[10]
-
Procedure:
-
Endpoint: The latency to tail withdrawal is the primary measure. A longer latency suggests an analgesic effect.
Formalin Test
The formalin test is a model of persistent pain that induces a biphasic nociceptive response, reflecting both direct nociceptor activation and subsequent inflammatory processes.[18][19][20]
-
Procedure:
-
A dilute solution of formalin (e.g., 0.92% to 2.5%) is injected subcutaneously into the plantar surface of a hind paw.[14][18]
-
The animal is then placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded.
-
Observations are typically divided into two phases: the early phase (neurogenic pain), occurring within the first 5-10 minutes post-injection, and the late phase (inflammatory pain), which begins around 15-20 minutes and can last for up to 60 minutes.[16]
-
-
Endpoint: The duration of paw licking/biting in each phase. A reduction in this duration indicates antinociceptive activity.
Quantitative Data Comparison
The following table summarizes the quantitative data on the analgesic effects of mesaconitine and the related compound aconitine (B1665448) in various animal pain models. Data for aconitine is included for comparative reference where specific mesaconitine data is limited.
| Pain Model | Species | Compound | Route of Admin. | Dose | Endpoint | Result |
| Acetic Acid Writhing | Mouse | Mesaconitine | i.c. | - | ED₅₀ | 28 µg/kg |
| Acetic Acid Writhing | Mouse | Aconitine | p.o. | 0.3 mg/kg | % Inhibition | 68% |
| Acetic Acid Writhing | Mouse | Aconitine | p.o. | 0.9 mg/kg | % Inhibition | 76%[14] |
| Tail-Flick Test | Mouse | Mesaconitine | i.c. | - | ED₅₀ | 11 µg/kg |
| Hot Plate Test | Mouse | Aconitine | p.o. | 0.3 mg/kg | % Improvement in Pain Threshold | 17.12% |
| Hot Plate Test | Mouse | Aconitine | p.o. | 0.9 mg/kg | % Improvement in Pain Threshold | 20.27%[14] |
| Formalin Test (Phase I) | Mouse | Aconitine | p.o. | 0.3 mg/kg | % Inhibition of Licking Time | 33.23%[14] |
| Formalin Test (Phase I) | Mouse | Aconitine | p.o. | 0.9 mg/kg | % Inhibition of Licking Time | 20.25%[14] |
| Formalin Test (Phase II) | Mouse | Aconitine | p.o. | 0.3 mg/kg | % Inhibition of Licking Time | 36.08%[14] |
| Formalin Test (Phase II) | Mouse | Aconitine | p.o. | 0.9 mg/kg | % Inhibition of Licking Time | 32.48%[14] |
i.c. - intracerebral; p.o. - oral; ED₅₀ - median effective dose.
Summary
Mesaconitine demonstrates potent centrally-mediated analgesic effects in preclinical models of visceral and thermal pain. Its mechanism of action is linked to the modulation of descending noradrenergic and serotonergic pathways originating in the brainstem. While quantitative data for mesaconitine in inflammatory pain models like the formalin test are not as readily available, studies on the closely related compound aconitine suggest efficacy in both the neurogenic and inflammatory phases of pain. Further research is warranted to fully characterize the dose-response relationship of mesaconitine across a broader range of pain modalities and to further elucidate its molecular targets.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Mesaconitine - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of brain-derived neurotrophic factor (BDNF) on malathion induced depressive-like behavior in subacute exposure and protective effects of crocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. youtube.com [youtube.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
A Comparative Guide to Inter-laboratory Quantification of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Mesaconitine (B191843), a toxic diterpenoid alkaloid found in plants of the Aconitum genus. Accurate and precise quantification of Mesaconitine is critical for toxicological studies, forensic analysis, and the quality control of traditional herbal medicines. This document summarizes performance data from various validated methods to aid laboratories in selecting and implementing appropriate analytical techniques.
Comparative Analysis of Quantitative Methods
The quantification of Mesaconitine is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data from published studies.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| HPLC | Human Urine | 8.1-64.8 µg/L | 0.7-1.5 µg/L | - | 90.1-100.8 | 0.99-7.22 |
| LC-MS/MS | Whole Blood | 1.25-40 ng/mL | 0.3-0.5 ng/mL | - | - | - |
| LC-MS/MS | Rat Plasma | 0.01-10 ng/mL | - | 0.01 ng/mL | - | <15 |
| UPLC-MS/MS | Rat Blood | 0.125-1000 nmol/L | - | - | Within acceptable limits | Within acceptable limits |
| LC-MS/MS | Human Urine | 0.02-5 µg/mL | - | - | 81.5-90.6 | <7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical protocols for the quantification of Mesaconitine using HPLC and LC-MS/MS.
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of Mesaconitine in samples with relatively high concentrations of the analyte.
-
Sample Preparation: A hollow fiber liquid-phase microextraction (HF-LPME) can be employed for the extraction and preconcentration of Mesaconitine from urine samples.[1]
-
5 mL of a urine sample containing 1.0 mmol/L NaOH is used as the donor phase.[1]
-
The analytes are extracted into 1-octanol (B28484) impregnated in the pores of a hollow fiber.[1]
-
Back-extraction is performed into an acidified aqueous solution within the lumen of the hollow fiber.[1]
-
10 µL of the acceptor phase is then directly injected into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
The specific column, mobile phase composition, and flow rate should be optimized to achieve good separation of Mesaconitine from other components in the sample matrix.[1]
-
-
Detection:
-
UV detection is commonly used for HPLC analysis of Mesaconitine. The detection wavelength should be set at the absorption maximum of the analyte.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for detecting trace amounts of Mesaconitine in complex biological matrices.[2][3][4]
-
Sample Preparation:
-
Protein Precipitation: For blood or plasma samples, proteins are typically removed by precipitation with methanol.[5]
-
Liquid-Liquid Extraction: Plasma samples can be basified (e.g., with 10% ammonium (B1175870) hydroxide) and then extracted with an organic solvent like ethyl acetate.[3]
-
Solid-Phase Extraction (SPE): C18 cartridges can be used for the cleanup and concentration of Mesaconitine from blood samples.[6]
-
-
Chromatographic Conditions:
-
A C18 column is frequently used for the separation of Mesaconitine.[5]
-
A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or ammonium acetate) is typically employed.[3][5]
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Mesaconitine.[4][5][7]
-
Quantification is performed using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) of specific precursor-product ion transitions. For Mesaconitine, a common transition is m/z 632 → 572.[4]
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Mesaconitine in a laboratory setting.
Caption: General workflow for Mesaconitine quantification.
This guide is intended to provide a starting point for laboratories involved in the analysis of Mesaconitine. It is essential to note that method validation should be performed in-house to ensure the chosen method is fit for its intended purpose and meets the specific requirements of the laboratory.
References
- 1. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Heart of the Matter: A Comparative Study of Aconitum Alkaloid Cardiotoxicity
A deep dive into the cardiotoxic mechanisms of Aconitum alkaloids, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By dissecting the intricate signaling pathways and providing clear, data-driven comparisons, this document serves as a critical resource for understanding and mitigating the cardiac risks associated with these potent natural compounds.
The Aconitum genus, commonly known as aconite, monkshood, or wolfsbane, encompasses a group of plants that have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, their therapeutic applications are severely limited by a narrow therapeutic window and the high cardiotoxicity and neurotoxicity of their constituent compounds, primarily Aconitum alkaloids.[1][2] This guide provides a comparative examination of the cardiotoxic mechanisms of the most prominent Aconitum alkaloids: aconitine, mesaconitine, and hypaconitine.
Comparative Cardiotoxicity of Aconitum Alkaloids
The primary mechanism underlying the cardiotoxicity of Aconitum alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in myocardial cell membranes.[2][3] These alkaloids bind to site 2 of the VGSC, leading to a persistent activation and influx of sodium ions, which in turn disrupts normal cardiac electrophysiology and can lead to fatal arrhythmias.[2][4] While this core mechanism is shared, the potency and specific effects of different alkaloids vary. The following table summarizes key quantitative data comparing the cardiotoxicity of major Aconitum alkaloids.
| Alkaloid | Chemical Structure | LD50 (mg/kg, mouse) | Primary Molecular Target | Key Cardiotoxic Effects |
| Aconitine | C34H47NO11 | ~0.12-0.3 | Voltage-gated Na+ channels | Potent arrhythmogenic activity, induction of ventricular tachycardia and fibrillation.[5][6] |
| Mesaconitine | C33H45NO11 | Varies by study | Voltage-gated Na+ channels | Similar arrhythmogenic properties to aconitine.[2][7] |
| Hypaconitine | C33H45NO10 | Varies by study | Voltage-gated Na+ channels | Contributes to the overall cardiotoxicity of Aconitum extracts.[2][7] |
| Lappaconitine (B608462) | C32H44N2O8 | ~20-32.4 | Voltage-gated Na+ channels | Acts as a channel blocker rather than an activator.[5][8] |
Delving into the Mechanisms: Signaling Pathways of Cardiotoxicity
The cardiotoxic cascade initiated by Aconitum alkaloids extends beyond the initial disruption of sodium channels. The sustained sodium influx leads to a cascade of downstream events, including calcium overload, oxidative stress, and ultimately, apoptosis of cardiomyocytes.
Experimental Workflow for Assessing Cardiotoxicity
Core Signaling Pathway of Aconitum Alkaloid-Induced Cardiotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Standardization of Mesaconitine: Purity and Identity Validation
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of active pharmaceutical ingredients is a critical step in standardization and ensuring safety and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of mesaconitine (B191843), a highly toxic diterpenoid alkaloid with potential therapeutic applications. The following sections detail experimental protocols, present comparative data, and illustrate relevant biological pathways and analytical workflows.
Quantitative Analysis for Purity Determination: A Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantitative analysis of mesaconitine. Below is a summary of their performance characteristics based on published validation data.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Mesaconitine Quantification
| Parameter | HPLC | LC-MS/MS | Alternative Method: Titration |
| Linearity Range | 4.08–204.20 µg/mL | 0.01-10 ng/mL[1], 1.25–40 ng/mL | Not applicable for specific quantification |
| Limit of Detection (LOD) | 8 ng (injection volume 20 μl) | 0.3–0.5 ng/mL | Not suitable for trace analysis |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lowest linearity point is 4.08 µg/mL | 0.01 ng/mL[1] | Not applicable |
| Precision (RSD%) | < 1.36% (Intra-day and Inter-day) | < 15% (Intra-day and Inter-day)[1] | High variability, not specific |
| Accuracy (Recovery %) | 96.95% | Within ±15%[1] | Not specific for mesaconitine |
| Specificity | Good, but potential for co-elution with structurally similar alkaloids. | Excellent, based on specific precursor-product ion transitions. | Poor, measures total alkaloids, not specific to mesaconitine. |
| Reference | [2] | [1] |
Note: Titration methods for total alkaloid content are not recommended for the safety assessment of products containing mesaconitine as they lack specificity and do not correlate with the content of toxic alkaloids.
Qualitative Analysis for Identity Confirmation
The definitive identification of mesaconitine relies on a combination of chromatographic retention time and spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural confirmation of mesaconitine. The fragmentation pattern provides a molecular fingerprint.
Key Fragmentation Patterns: In positive ion mode electrospray ionization (ESI-MS), mesaconitine typically shows a protonated molecule [M+H]⁺. The fragmentation of mesaconitine involves the neutral loss of acetic acid (60 Da), carbon monoxide (28 Da), methanol (B129727) (32 Da), water (18 Da), and benzoic acid (122 Da)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from a validated method for the analysis of Aconitum alkaloids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: RP-C18 column.
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid adjusted with triethylamine (B128534) to pH 3.0)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 240 nm[2].
-
Sample Preparation:
-
Pulverize the sample and pass it through a 0.45 mm sieve.
-
Extract a known amount of the powdered sample with 50% ethanol (B145695) using sonication.
-
Centrifuge the mixture and combine the supernatants.
-
Dilute the combined supernatant to a known volume with 50% ethanol.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of mesaconitine of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by injecting a series of diluted standard solutions and calculating the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment. Express the results as the relative standard deviation (RSD%).
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with a known amount of mesaconitine standard at different concentration levels. Calculate the percentage recovery of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Identity
This protocol provides high sensitivity and specificity for both quantification and identification.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor ion to product ion transitions for mesaconitine. A full scan or product ion scan can be used for identity confirmation.
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding methanol to the sample, followed by centrifugation.
-
For other matrices, a suitable extraction method like solid-phase extraction (SPE) may be required.
-
Inject the supernatant or the eluate from SPE into the LC-MS/MS system.
-
-
Validation Parameters: Follow the same validation parameters as for HPLC, with the addition of confirming the identity by comparing the fragmentation pattern of the sample with that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
This protocol outlines the general steps for structural confirmation of mesaconitine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve a pure sample of mesaconitine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Experiments:
-
Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.
-
Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to observe the carbon signals.
-
Perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the carbon skeleton and the position of substituents.
-
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for mesaconitine to confirm its identity.
Visualizing the Biological Context and Analytical Workflow
Metabolic Pathway of Mesaconitine
Mesaconitine undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is important for toxicological and pharmacological studies.
Caption: Metabolic pathways of mesaconitine mediated by cytochrome P450 enzymes.
Workflow for Validation of Mesaconitine
The following diagram illustrates a typical workflow for the comprehensive validation of mesaconitine's purity and identity.
Caption: A general workflow for the validation of mesaconitine's purity and identity.
References
A Comparative Analysis of the Neurotoxic Profiles of Mesaconitine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic properties of Mesaconitine and its structurally related analogues, primarily other Aconitum alkaloids. The information is compiled from experimental data to offer an objective overview for research and drug development purposes.
Introduction to Mesaconitine and its Analogues
Mesaconitine (MA) is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like its well-known analogues Aconitine (AC) and Hypaconitine (HA), it is a potent neurotoxin. These compounds, often referred to as diester-diterpenoid alkaloids (DDAs), are recognized for their significant biological activities, which are unfortunately coupled with high toxicity and a narrow therapeutic window. Their toxic effects primarily target the central nervous system and the cardiovascular system. The core structure of these alkaloids is similar, leading to shared mechanisms of toxicity. Understanding the nuances in their neurotoxic profiles is critical for both toxicological assessment and the potential development of derivatives with safer therapeutic applications.
Primary Mechanism of Neurotoxicity: Voltage-Gated Sodium Channel Modulation
The principal mechanism underlying the neurotoxicity of Mesaconitine and its analogues is their interaction with voltage-gated sodium channels (VGSCs). These toxins bind to site 2 on the open state of the VGSC, which leads to a persistent activation of the channel by preventing its inactivation. This sustained influx of Na+ ions causes continuous neuronal depolarization, leading to a state of hyperexcitability. The massive sodium influx eventually results in the complete inexcitability of nerve cells, disrupting normal nerve impulse transmission and causing symptoms like paralysis and numbness.
Quantitative Comparison of Acute Toxicity
The acute toxicity of Mesaconitine and its analogues is commonly quantified by the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The oral LD50 values in mice demonstrate the high toxicity of the parent diester-diterpenoid alkaloids and the significantly lower toxicity of their hydrolyzed metabolites.
| Compound | Type | Administration Route | LD50 (mg/kg) in Mice | Reference(s) |
| Aconitine | Diester Diterpenoid | Oral | 1.8 | |
| Mesaconitine | Diester Diterpenoid | Oral | 1.9 | |
| Hypaconitine | Diester Diterpenoid | Oral | 2.8 | |
| Benzoylaconine | Monoester Diterpenoid | Intravenous | 23.0 | |
| Aconine | Amine Diterpenoid | Intravenous | 120.0 |
Note: The LD50 values for Benzoylaconine and Aconine are via intravenous administration, which typically results in lower LD50 values (higher toxicity) than oral administration. The significant difference in magnitude still illustrates the detoxification effect of hydrolysis.
Structure-Activity Relationship and Detoxification
The neurotoxicity of Aconitum alkaloids is intrinsically linked to their chemical structure. The diester-diterpenoid alkaloids (DDAs) like Mesaconitine possess an acetyl group at the C-8 position and a benzoyl group at the C-14 position. These two ester groups are considered essential for their high toxicity.
The detoxification of these compounds, both through traditional herbal processing (e.g., boiling) and metabolic processes in the body, involves the hydrolysis of these ester bonds.
-
Step 1: Hydrolysis of the C-8 acetyl group converts the highly toxic DDA into a less toxic monoester-diterpenoid alkaloid (MDA), such as Benzoylmesaconine (from Mesaconitine).
-
Step 2: Further hydrolysis of the C-14 benzoyl group yields an almost non-toxic amine diterpenoid alkaloid (ADA), such as Mesaconine.
This two-step hydrolysis dramatically reduces the affinity of the molecule for the voltage-gated sodium channel, thereby decreasing its neurotoxicity.
A Comparative Analysis of Aconitine and Mesaconitine: Differential Effects on Ion Channels
Aconitine (B1665448) and Mesaconitine (B191843), two structurally related C19-diterpenoid alkaloids isolated from the Aconitum species, are potent cardiotoxins and neurotoxins. Their toxicity primarily stems from their interaction with voltage-gated ion channels, leading to severe cardiac arrhythmias and neurological symptoms. This guide provides a detailed comparison of the effects of Aconitine and Mesaconitine on various ion channels, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Executive Summary
Both Aconitine and Mesaconitine exert their primary toxic effects by persistently activating voltage-gated sodium channels (VGSCs), leading to an influx of sodium ions, membrane depolarization, and subsequent disruption of cellular ion homeostasis. This initial event triggers a cascade of effects on other ion channels and transporters, ultimately causing intracellular calcium overload and arrhythmogenesis. Experimental data indicates that Mesaconitine is a more potent activator of the peak sodium current (I_Na) compared to Aconitine. While both compounds are known to affect potassium and calcium channels, comprehensive comparative quantitative data for Mesaconitine on these channels are less available than for Aconitine.
Comparative Effects on Ion Channels
The primary molecular target for both Aconitine and Mesaconitine is the voltage-gated sodium channel. However, their actions extend to other key ion channels and transporters involved in maintaining cardiac and neuronal excitability.
Voltage-Gated Sodium Channels (VGSCs)
Aconitine and Mesaconitine bind to site 2 of the α-subunit of VGSCs, causing a persistent activation by inhibiting channel inactivation.[1][2] This leads to a sustained inward sodium current, membrane depolarization, and increased excitability.
A comparative study on guinea pig ventricular myocytes revealed that Mesaconitine is significantly more potent than Aconitine in increasing the peak sodium current (I_Na).[3][4]
Table 1: Comparative Effects of Aconitine and Mesaconitine on Peak Sodium Current (I_Na)
| Compound | EC50 for Peak I_Na (μM) | Cell Type | Species | Reference |
| Aconitine | 8.36 ± 1.89 | Ventricular myocytes | Guinea pig | [3][4] |
| Mesaconitine | 1.33 ± 0.16 | Ventricular myocytes | Guinea pig | [3][4] |
This enhanced potency of Mesaconitine on sodium channels likely contributes to its more pronounced arrhythmogenic effects observed in some studies.[5]
Potassium Channels
Aconitine has been shown to block several types of potassium channels, which contributes to the prolongation of the action potential duration and further exacerbates its pro-arrhythmic effects.
Table 2: Effects of Aconitine on Potassium Channels
| Channel | Current | IC50 (μM) | Cell Type | Species | Reference |
| hERG | I_Kr | 1.801 ± 0.332 | Xenopus oocytes | Human | [6] |
| Kv1.5 | I_Kur | 0.796 ± 0.123 | Xenopus oocytes | Human | [6] |
Currently, there is a lack of specific IC50 data for Mesaconitine's effects on hERG and Kv1.5 channels in the public domain, preventing a direct quantitative comparison with Aconitine. However, given their structural similarity and the fact that aconitine-type alkaloids are known to interact with potassium channels, it is plausible that Mesaconitine also affects these channels.[1][7]
Calcium Channels and Intracellular Calcium Homeostasis
The persistent activation of sodium channels by Aconitine and Mesaconitine leads to an increase in intracellular sodium concentration ([Na⁺]_i).[3][4] This, in turn, reverses the function of the Na⁺/Ca²⁺ exchanger (NCX), leading to an influx of calcium ions and a subsequent increase in intracellular calcium concentration ([Ca²⁺]_i).[3][4][8] This calcium overload is a critical factor in the development of delayed afterdepolarizations (DADs) and triggered arrhythmias.[1]
Sodium-Potassium Pump (Na⁺/K⁺-ATPase)
Both Aconitine and Mesaconitine have been shown to inhibit the Na⁺/K⁺ pump current (I_Na/K).[3][4] This inhibition further contributes to the increase in intracellular sodium concentration, exacerbating the conditions for calcium overload and arrhythmogenesis. While a direct comparative IC50 study is not available, the inhibition of this crucial pump is a significant component of their toxic mechanism.
Signaling Pathways and Experimental Workflows
The interaction of Aconitine and Mesaconitine with ion channels triggers a complex signaling cascade that leads to cardiotoxicity. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying these compounds.
Caption: Signaling pathway of Aconitine and Mesaconitine-induced cardiotoxicity.
Caption: Experimental workflow for comparing the effects of Aconitine and Mesaconitine.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of Aconitine and Mesaconitine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents across the cell membrane of a single cell.
Objective: To determine the effects of Aconitine and Mesaconitine on specific ion channel currents (e.g., I_Na, I_Kr, I_Kur, I_Ca,L) and to calculate parameters such as EC50 and IC50.
Cell Preparation:
-
Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles) or cultured cell lines (e.g., HEK293 cells) expressing the ion channel of interest are used.
-
Cells are plated onto glass coverslips and allowed to adhere.
Recording Solutions:
-
External (Bath) Solution: Typically contains (in mM): NaCl, CsCl, CaCl₂, MgCl₂, HEPES, and glucose. The specific composition is adjusted to isolate the current of interest (e.g., using Cs⁺ to block K⁺ currents when measuring Na⁺ or Ca²⁺ currents).
-
Internal (Pipette) Solution: Typically contains (in mM): CsCl or K-gluconate, MgCl₂, EGTA, HEPES, and ATP-Mg. The composition is designed to mimic the intracellular environment and control intracellular signaling.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed by applying gentle suction.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Specific voltage protocols (series of voltage steps) are applied to elicit the ion current of interest.
-
Control recordings are obtained before the application of the test compound.
-
Aconitine or Mesaconitine is applied to the bath solution at various concentrations.
-
The effects of the compound on the ion current are recorded and analyzed to determine concentration-response relationships.
Measurement of Intracellular Ion Concentrations
Fluorescent indicators are used to measure changes in intracellular sodium and calcium concentrations.
Objective: To determine the effect of Aconitine and Mesaconitine on intracellular Na⁺ and Ca²⁺ homeostasis.
Cell Preparation and Dye Loading:
-
Cells (e.g., isolated cardiomyocytes) are incubated with a membrane-permeant form of a fluorescent ion indicator (e.g., Fura-2 AM for Ca²⁺ or SBFI-AM for Na⁺) in a physiological buffer.
-
The acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the indicator inside the cell.
Imaging and Measurement:
-
The dye-loaded cells are placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are excited at two different wavelengths, and the ratio of the emitted fluorescence intensities is measured. This ratio is proportional to the free intracellular ion concentration.
-
A baseline recording is established before the addition of the test compound.
-
Aconitine or Mesaconitine is added to the superfusion solution, and the changes in the fluorescence ratio are recorded over time.
-
At the end of the experiment, calibration can be performed using ionophores to determine the minimum and maximum fluorescence ratios, allowing for the conversion of ratio values to absolute concentrations.
Conclusion
Aconitine and Mesaconitine are potent cardiotoxins that primarily act on voltage-gated sodium channels, leading to a cascade of events that disrupt cellular ion homeostasis and promote arrhythmias. The available evidence suggests that Mesaconitine is a more potent activator of the peak sodium current than Aconitine, which may underlie its reportedly stronger arrhythmogenic potential. Both compounds also affect potassium channels and the Na⁺/K⁺ pump, further contributing to their toxicity.
While the effects of Aconitine on various ion channels have been relatively well-characterized with quantitative data, there is a notable gap in the literature regarding a direct and comprehensive comparative analysis of Mesaconitine's effects on potassium and calcium channels. Further research employing standardized experimental protocols is necessary to fully elucidate the differential pharmacological profiles of these two important Aconitum alkaloids. This knowledge will be crucial for a better understanding of their mechanisms of toxicity and for the development of potential therapeutic strategies for Aconitum poisoning.
References
- 1. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesaconitine - Wikipedia [en.wikipedia.org]
- 6. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesaconitine-induced relaxation in rat aorta: involvement of Ca2+ influx and nitric-oxide synthase in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mesaconitine
For researchers, scientists, and professionals in drug development, the meticulous management of potent compounds is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. Mesaconitine (B191843), a highly toxic diterpenoid alkaloid, demands rigorous disposal protocols due to its acute toxicity.[1][2][3][4] This guide provides essential, step-by-step safety and logistical information for the proper disposal of mesaconitine, ensuring the protection of laboratory personnel and the environment.
Core Principle: Treat as Hazardous Waste
Mesaconitine is classified as fatal if swallowed or inhaled and must be handled as hazardous chemical waste.[1][5] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[6][7] The primary disposal strategy involves secure containment, clear labeling, and transfer to a certified hazardous waste management service.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe handling and disposal of mesaconitine.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to prevent accidental exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[5] If dust formation is possible, wear respiratory protection. |
2. Waste Segregation and Collection: Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Solid Mesaconitine Waste: Place pure mesaconitine, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container.[6] The container must be chemically compatible and have a secure, sealable lid.[6]
-
Liquid Mesaconitine Waste: If mesaconitine is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[6] Do not mix with other waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with mesaconitine must be disposed of in a designated sharps container.[6]
-
Uncleaned Containers: Handle uncleaned original containers as you would the product itself.
3. Labeling and Storage: Accurate labeling and secure storage are crucial for safety and regulatory compliance.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "Mesaconitine," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[6] This area should be locked up, well-ventilated, and away from general laboratory traffic and incompatible materials.[5][6]
4. Spill Management: In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and keep unnecessary personnel away from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a labeled hazardous waste container.[6]
-
Dispose of all cleaning materials as hazardous waste.[6]
5. Final Disposal: The ultimate disposal of mesaconitine waste must be handled by professionals.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Always follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of mesaconitine.
Caption: Workflow for the safe disposal of mesaconitine waste.
References
- 1. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chp.gov.hk [chp.gov.hk]
- 4. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling Mesaconitine (Standard)
Essential Safety and Handling Guide for Mesaconitine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Mesaconitine. Adherence to these procedures is essential to mitigate the significant health risks associated with this compound. Mesaconitine is a highly toxic alkaloid that can be fatal if swallowed or inhaled.[1][2]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling Mesaconitine. This is a mandatory requirement for all procedures, including transport, weighing, and dissolution, as well as for the disposal of waste.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (N100/P3 or equivalent) | Protects against inhalation of airborne particles, which can be fatal.[3] |
| Hand Protection | Double-gloving with chemotherapy-rated gloves | Prevents skin contact with the highly toxic substance. |
| Eye Protection | Chemical safety goggles and a face shield | Provides a barrier against accidental splashes and airborne particles.[3] |
| Body Protection | Disposable, fluid-resistant gown and a complete protective suit | Minimizes the risk of skin contamination.[3] |
| Foot Protection | Disposable shoe covers | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Handling Mesaconitine
This section outlines the standard operating procedure for the safe handling of Mesaconitine in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with Mesaconitine must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential release.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
-
Personnel Training: All personnel must be fully trained on the hazards of Mesaconitine and the procedures outlined in this document.
-
Decontamination: Prepare a decontamination solution (e.g., a solution of sodium hypochlorite) for cleaning surfaces and equipment after use.
Handling Procedure
-
Don PPE: Before entering the designated handling area, all personnel must don the required personal protective equipment as specified in the table above.
-
Weighing: If weighing the solid compound, do so within a containment device such as a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolution: When preparing solutions, add the solvent to the Mesaconitine powder slowly to avoid splashing.
-
Avoid Aerosolization: All procedures should be performed in a manner that minimizes the generation of dust or aerosols.
-
Transport: When transporting Mesaconitine, use a secondary container to prevent spills.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with Mesaconitine.
-
Doff PPE: Remove personal protective equipment in the designated doffing area, taking care to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[1]
Disposal Plan
The disposal of Mesaconitine and all associated waste must be handled with extreme care and in compliance with all local, regional, and national regulations.[1][4]
-
Waste Segregation: All materials contaminated with Mesaconitine, including unused product, empty containers, and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Use leak-proof, puncture-resistant containers for all Mesaconitine waste. Do not create dust when collecting and packaging waste.[3]
-
Waste Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste management contractor.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. Seek emergency medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate emergency medical attention.[1][3][4]
-
Spill: Evacuate the area. If it is safe to do so, cover the spill with an absorbent material from a chemical spill kit. Prevent the creation of dust. The cleanup should only be performed by trained personnel wearing appropriate PPE.
Safety and Handling Workflow
Caption: Workflow for safe handling of Mesaconitine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
